molecular formula C8H4ClF3N2 B084886 2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile CAS No. 13600-48-1

2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B084886
CAS No.: 13600-48-1
M. Wt: 220.58 g/mol
InChI Key: LNJOJFNFYGSCCR-UHFFFAOYSA-N
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Description

2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile, also known as this compound, is a useful research compound. Its molecular formula is C8H4ClF3N2 and its molecular weight is 220.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2/c1-4-2-6(8(10,11)12)5(3-13)7(9)14-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJOJFNFYGSCCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)Cl)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30501671
Record name 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile
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Molecular Weight

220.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13600-48-1
Record name 2-Chloro-6-methyl-4-(trifluoromethyl)-3-pyridinecarbonitrile
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Record name 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile
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Record name 2-chloro-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile
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Foundational & Exploratory

2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile

Executive Summary: This document provides a comprehensive technical overview of this compound, a key fluorinated heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a trifluoromethyl group, a nitrile moiety, and a reactive chlorine atom on a pyridine scaffold, makes it a valuable intermediate for synthesizing complex, biologically active molecules. This guide covers its chemical identity, physicochemical properties, strategic applications, detailed synthesis and characterization protocols, and essential safety and handling information, tailored for researchers and scientists in the pharmaceutical and chemical industries.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyridine derivative. The strategic placement of its functional groups provides multiple avenues for synthetic modification, making it a versatile precursor in multi-step syntheses.

  • IUPAC Name: 2-chloro-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile[1]

  • CAS Number: 13600-48-1[1][2][3]

  • Synonyms: 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile, this compound[1]

  • Molecular Formula: C₈H₄ClF₃N₂[1]

  • Molecular Weight: 220.58 g/mol [1]

The physicochemical properties of this compound are critical for its handling, reaction setup, and purification. The trifluoromethyl group significantly influences its lipophilicity and metabolic stability in derivative compounds.[4][5]

PropertyValueSource
Molecular Weight 220.58 g/mol PubChem[1]
Molecular Formula C₈H₄ClF₃N₂PubChem[1]
Appearance SolidFisher Scientific[6]
Melting Point 60 - 65 °CFisher Scientific[6]
InChI Key LNJOJFNFYGSCCR-UHFFFAOYSA-NPubChem[1]
SMILES CC1=CC(=C(C(=N1)Cl)C#N)C(F)(F)FPubChem[1]

Strategic Importance in Drug Discovery and Agrochemicals

The incorporation of a trifluoromethyl (-CF₃) group is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[4][7] this compound serves as a prime example of a trifluoromethylpyridine (TFMP) scaffold, which is a key structural motif in numerous active pharmaceutical and agrochemical ingredients.[8]

Its utility is primarily as a versatile intermediate. For instance, it is used in the preparation of heterocyclic derivatives that act as DNA polymerase theta inhibitors, a promising target in oncology.[3] The chloro and nitrile functionalities serve as reactive handles for a variety of chemical transformations:

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position is activated by the electron-withdrawing nitrile and trifluoromethyl groups, making it susceptible to displacement by nucleophiles such as amines, thiols, or alcohols. This is a common strategy for building molecular complexity.

  • Cross-Coupling Reactions: The C-Cl bond can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-nitrogen bonds.

  • Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for derivatization.

The combination of these features allows chemists to efficiently generate libraries of novel compounds for screening, accelerating the discovery of new therapeutic agents.[4]

Synthesis and Purification Workflow

The synthesis of this compound typically involves the construction of the substituted pyridine ring followed by a chlorination step. A common and effective method is the chlorination of the corresponding 2-hydroxypyridine precursor.

Diagram: General Synthesis Pathway

G A 2-Hydroxy-6-methyl-4- (trifluoromethyl)nicotinonitrile (CAS 116548-08-4) C Reaction Vessel (Reflux) A->C B Chlorination Reagent (e.g., POCl₃, PCl₅) B->C Addition D Crude Product Mixture C->D Reaction E Aqueous Workup (Neutralization & Extraction) D->E Quenching F Purification (Column Chromatography) E->F Isolation G 2-Chloro-6-methyl-4- (trifluoromethyl)nicotinonitrile (CAS 13600-48-1) F->G Final Product G cluster_1 A Purified Product B NMR Spectroscopy (¹H, ¹³C, ¹⁹F) A->B Structural Confirmation C Mass Spectrometry (LC-MS or GC-MS) A->C Molecular Weight Confirmation D Purity Analysis (HPLC or GC) A->D Purity ≥95% E Verified Compound B->E C->E D->E

References

physical properties of 2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. Intended for researchers, medicinal chemists, and professionals in agrochemical development, this document synthesizes available data from authoritative sources. Beyond presenting established values, this guide offers insights into the standard experimental methodologies employed for their determination, emphasizing the principles of scientific integrity and experimental validation. The compound, a substituted pyridine, represents a class of molecules with significant potential as building blocks in the synthesis of novel bioactive agents. Understanding its fundamental physicochemical properties is a critical first step in harnessing its synthetic utility.

Compound Identification and Molecular Structure

This compound is a halogenated and fluorinated pyridine derivative. The presence of a chloro group, a nitrile moiety, a stable methyl group, and an electron-withdrawing trifluoromethyl group imparts a unique electronic and steric profile, making it a valuable intermediate in synthetic chemistry.[1][2]

The canonical structure and key identifiers are summarized below.

IdentifierValueSource
IUPAC Name 2-chloro-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrilePubChem[3]
CAS Number 13600-48-1PubChem[3]
Molecular Formula C₈H₄ClF₃N₂PubChem[3]
Molecular Weight 220.58 g/mol PubChem[3]
Canonical SMILES CC1=CC(=C(C(=N1)Cl)C#N)C(F)(F)FPubChem[3]
InChIKey LNJOJFNFYGSCCR-UHFFFAOYSA-NPubChem[3]

Physicochemical Properties

Precise, experimentally determined physical properties such as melting and boiling points for this specific compound are not widely published in readily accessible literature. Therefore, this section presents computed data from validated chemical databases and outlines the authoritative experimental protocols for their empirical determination.

Computed Properties

Computational models provide valuable estimates for molecular properties, aiding in preliminary assessment and experimental design. The following properties have been computed based on the compound's structure.

PropertyComputed ValueSource
XLogP3 2.8PubChem[3]
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 1PubChem
Exact Mass 220.0015103 DaPubChem[3]
Topological Polar Surface Area 36.7 ŲPubChem[3]
Experimental Determination Protocols

For a compound of this nature, which is expected to be a solid at room temperature based on related structures, the following protocols represent the gold standard for characterization.

Protocol 1: Melting Point Determination via Differential Scanning Calorimetry (DSC)

  • Principle: DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. The melting point is observed as an endothermic peak on the DSC thermogram, providing a highly accurate and reproducible value.

  • Methodology:

    • Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan. Crimp the pan with a lid.

    • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

    • Thermal Program: Equilibrate the cell at a temperature well below the expected melting point (e.g., 25°C). Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature significantly above the melt (e.g., 250°C).

    • Data Analysis: The onset temperature of the endothermic peak in the heat flow curve is recorded as the melting point. The purity can also be estimated from the peak shape.

  • Causality: DSC is preferred over traditional capillary methods for its high precision, small sample requirement, and ability to provide additional thermodynamic information, such as the enthalpy of fusion. This self-validating system ensures accuracy through routine calibration with certified standards (e.g., Indium).

Protocol 2: Solubility Assessment

  • Principle: Determining the solubility in various solvents is critical for planning reaction conditions, purification strategies (crystallization), and formulation for biological assays. A kinetic (turbidimetric) or thermodynamic (shake-flask) method can be employed.

  • Methodology (Shake-Flask Method - OECD Guideline 105):

    • Preparation: Add an excess amount of the solid compound to a known volume of the selected solvent (e.g., water, ethanol, acetone, toluene) in a sealed vial.

    • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • Phase Separation: Allow the vials to stand, or centrifuge, to separate the undissolved solid from the saturated solution.

    • Quantification: Carefully extract an aliquot of the clear, saturated supernatant. Determine the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, calibrated with known standards.

  • Causality: The shake-flask method is considered the benchmark for thermodynamic solubility as it ensures true equilibrium is achieved. Using HPLC for quantification provides high specificity and sensitivity, ensuring that only the compound of interest is measured, which is a key aspect of a self-validating protocol.

Logical Workflow for Physicochemical Characterization

The process of characterizing a novel or sparsely documented chemical intermediate follows a logical progression. This workflow ensures that foundational data is collected systematically before proceeding to more complex applications.

G cluster_0 Step 1: Purity & Identity Confirmation cluster_1 Step 2: Core Physical Properties cluster_2 Step 3: Advanced Characterization Purity Purity Assay (HPLC, GC) Identity Structural Verification (NMR, MS) Purity->Identity Confirms sample integrity MP Melting Point (DSC) Identity->MP Proceed if pure Solubility Solubility Profiling (Shake-Flask) MP->Solubility Stability Chemical Stability Assay Solubility->Stability Informs solvent choice LogP LogP Determination (HPLC/Shake-Flask) Solubility->LogP End Data Package Complete Stability->End LogP->End Start Obtain Sample Start->Purity

Caption: Workflow for the systematic characterization of a chemical intermediate.

Safety and Handling

While comprehensive toxicological data is unavailable, GHS classifications based on computational models and data from similar compounds provide essential guidance for handling.

  • GHS Hazard Statements: According to PubChem, this compound is associated with the following hazards:

    • H302: Harmful if swallowed.[3]

    • H312: Harmful in contact with skin.[3]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H332: Harmful if inhaled.[3]

    • H335: May cause respiratory irritation.[3]

  • Precautionary Measures:

    • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

    • Handling: Avoid generating dust. Prevent contact with skin, eyes, and clothing. Do not ingest or inhale.

    • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a synthetically valuable intermediate whose full experimental characterization is still emerging in public literature. This guide provides the foundational, computationally-derived data available for this compound and, more importantly, outlines the rigorous, validated experimental protocols necessary for its empirical study. By adhering to these standard methodologies, researchers can generate reliable and reproducible data, ensuring the scientific integrity of subsequent research and development efforts in the fields of medicine and agriculture.

References

A Comprehensive Technical Guide to 2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile: Synthesis, Analysis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile is a highly functionalized pyridine derivative that has emerged as a critical building block in medicinal chemistry. Its unique structural features, including a reactive chlorine atom, a nitrile group, and a trifluoromethyl moiety, make it a versatile precursor for the synthesis of complex heterocyclic compounds. This guide provides an in-depth exploration of this compound, covering its chemical identity, synthesis, analytical characterization, and its significant role in the development of targeted cancer therapies, particularly as a key intermediate for DNA polymerase theta (Polθ) inhibitors.

Part 1: Chemical Identity and Physicochemical Properties

Nomenclature and Identifiers

Proper identification of a chemical entity is paramount for researchers. This compound is known by several synonyms and identifiers across various chemical databases and commercial suppliers.

Identifier TypeValue
IUPAC Name 2-chloro-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile[1]
CAS Number 13600-48-1[1][2][3]
Molecular Formula C₈H₄ClF₃N₂[1]
Molecular Weight 220.58 g/mol [1]
InChI InChI=1S/C8H4ClF3N2/c1-4-2-6(8(10,11)12)5(3-13)7(9)14-4/h2H,1H3[1]
InChIKey LNJOJFNFYGSCCR-UHFFFAOYSA-N[1]
SMILES CC1=CC(=C(C(=N1)Cl)C#N)C(F)(F)F[1]

A comprehensive list of synonyms includes:

  • 2-chloro-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile[1]

  • 2-Chloro-3-cyano-6-methyl-4-(trifluoromethyl)pyridine[1]

  • 2-chloro-6-methyl-4-trifluoromethyl-nicotinonitrile[4]

Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for its handling, reaction setup, and purification.

PropertyValueSource
Appearance White to pale-yellow solid
Melting Point 37-38 °C[5]
Boiling Point 74-76 °C at 1 mbar[5]
Density (predicted) 1.51 ± 0.1 g/cm³[5]
Storage Temperature 2-8 °C, under inert gas (Nitrogen or Argon)[5]

Part 2: Synthesis and Purification

Synthetic Pathway Overview

A logical synthetic approach starts from a precursor that already contains the methyl and trifluoromethyl groups on the pyridine ring. The final steps would involve the introduction of the nitrile group and subsequent chlorination. A plausible final step is the conversion of a hydroxyl group at the 2-position to a chloro group.

Synthesis_Overview Precursor 2-Hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile Reagents Phosphorus Oxychloride (POCl₃) Phosphorus Pentachloride (PCl₅) Precursor->Reagents Chlorination Product This compound Reagents->Product

Caption: General overview of the final chlorination step.

Detailed Experimental Protocol (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of the closely related 2-chloro-6-(trifluoromethyl)nicotinonitrile and should be optimized for the synthesis of the title compound.

Step 1: Chlorination of 2-Hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile [6]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a thermometer, place the starting material, 2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile.

  • Addition of Reagents: To the starting material, add phosphorus oxychloride (POCl₃). Slowly and cautiously add phosphorus pentachloride (PCl₅) in portions. The addition of PCl₅ is exothermic and may cause vigorous foaming.

  • Reaction Conditions: Gently heat the reaction mixture to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to 50-55 °C and remove the excess POCl₃ by distillation under reduced pressure. Carefully pour the residue onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous phase with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Concentrate the organic solvent under reduced pressure to obtain the crude product.

Purification by Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds.[7]

  • Solvent Selection: Choose a solvent or a solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities and the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by suction filtration, wash with a small amount of cold solvent, and dry under vacuum.

Part 3: Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group (CH₃) and a singlet for the aromatic proton on the pyridine ring. The exact chemical shifts would need to be determined experimentally. For the related compound 2-Chloro-6-methyl-3-pyridinecarbonitrile, the methyl protons appear as a singlet at δ 2.65 ppm, and the two aromatic protons appear as doublets at δ 7.24 and 7.89 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule, including the methyl carbon, the nitrile carbon, the trifluoromethyl carbon, and the five carbons of the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine, nitrile, and trifluoromethyl groups. For the related compound 2-chloro-6-methylaniline, aromatic carbons are observed between 118.5 and 141.4 ppm.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

  • C≡N (nitrile) stretching: Typically in the range of 2220-2260 cm⁻¹.

  • C-Cl (chloro) stretching: In the fingerprint region, usually between 600-800 cm⁻¹.

  • C-F (trifluoromethyl) stretching: Strong absorptions in the range of 1000-1400 cm⁻¹.

  • Aromatic C=C and C=N stretching: In the region of 1400-1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₈H₄ClF₃N₂), the mass spectrum under electron ionization (EI) would be expected to show:

  • Molecular Ion Peak (M⁺): An isotopic cluster corresponding to the molecular weight (220.00 for the ³⁵Cl isotope and 222.00 for the ³⁷Cl isotope in an approximate 3:1 ratio).

  • Fragmentation Pattern: Common fragmentation pathways may include the loss of a chlorine atom, a methyl radical, or the trifluoromethyl group. A detailed analysis of the fragmentation pattern can provide further structural confirmation.

Part 4: Application in Drug Discovery - A Precursor to DNA Polymerase Theta (Polθ) Inhibitors

A significant application of this compound is its use as a key intermediate in the synthesis of DNA polymerase theta (Polθ) inhibitors, a promising class of anti-cancer agents.

The Principle of Synthetic Lethality

The concept of synthetic lethality is a cornerstone of targeted cancer therapy. It describes a situation where the simultaneous loss of two genes or pathways leads to cell death, while the loss of either one alone is not lethal.[9] Many cancers have defects in DNA repair pathways, such as the Homologous Recombination (HR) pathway, often due to mutations in genes like BRCA1 and BRCA2. These cancer cells become heavily reliant on alternative DNA repair pathways for survival.[10][11]

The Role of DNA Polymerase Theta (Polθ)

DNA polymerase theta (Polθ) is a key enzyme in an error-prone DNA double-strand break (DSB) repair pathway known as theta-mediated end joining (TMEJ).[12] In healthy cells with functional HR, Polθ plays a minor role. However, in HR-deficient cancer cells, the TMEJ pathway becomes a critical survival mechanism.[10][11][13]

Synthetic_Lethality cluster_0 Healthy Cell cluster_1 HR-Deficient Cancer Cell HR_healthy Functional HR Pathway PolTheta_healthy Polθ Pathway (Backup) Survival_healthy Cell Survival HR_cancer Defective HR Pathway PolTheta_cancer Polθ Pathway (Essential) HR_cancer->PolTheta_cancer Increased reliance PolTheta_inhibitor Polθ Inhibitor PolTheta_cancer->PolTheta_inhibitor Targeted by Cell_Death Cell Death (Synthetic Lethality) PolTheta_inhibitor->Cell_Death

Caption: The principle of synthetic lethality targeting Polθ in HR-deficient cancers.

Inhibiting Polθ in these HR-deficient cancer cells creates a synthetic lethal interaction, leading to selective cancer cell death while sparing healthy cells.[9][10][11] This makes Polθ a highly attractive target for precision oncology.

The Role of the Trifluoromethylnicotinonitrile Scaffold

The this compound scaffold is crucial in the design of potent and selective Polθ inhibitors.

  • The Trifluoromethyl Group: The trifluoromethyl (-CF₃) group is a common feature in modern pharmaceuticals. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target. In the context of Polθ inhibitors, the trifluoromethyl group can improve pharmacokinetic properties and contribute to potent inhibition.

  • The Nicotinonitrile Core: The pyridine ring is a privileged scaffold in medicinal chemistry, offering opportunities for diverse functionalization and favorable interactions with biological targets. The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups during subsequent synthetic steps.

  • The Chlorine Atom: The chlorine atom at the 2-position of the pyridine ring serves as a convenient synthetic handle. It can be readily displaced by various nucleophiles, allowing for the facile introduction of different side chains to explore structure-activity relationships (SAR) and optimize the inhibitor's properties.

Part 5: Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on available safety data for this compound and its analogs, it is considered hazardous.[1]

  • GHS Hazard Statements:

    • Harmful if swallowed (H302)[1]

    • Harmful in contact with skin (H312)[1]

    • Causes skin irritation (H315)[1]

    • Causes serious eye irritation (H319)[1]

    • Harmful if inhaled (H332)[1]

    • May cause respiratory irritation (H335)[1]

Recommended Handling Procedures
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Recommended storage is at 2-8 °C under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[5]

Conclusion

This compound is a valuable and versatile building block for the synthesis of advanced pharmaceutical intermediates. Its significance is particularly highlighted by its role in the development of DNA polymerase theta inhibitors, which represent a promising new frontier in precision cancer therapy. A thorough understanding of its synthesis, characterization, and the rationale behind its use in drug design, as outlined in this guide, is essential for researchers and scientists working at the cutting edge of medicinal chemistry and drug discovery.

References

An In--Depth Technical Guide to the Biological Activity of 2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The nicotinonitrile (cyanopyridine) scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds across medicine and agriculture.[1] Its derivatives have demonstrated a vast array of activities, including insecticidal, antimicrobial, antiviral, and antioxidant properties.[1] This guide focuses on a specific, highly functionalized subclass: derivatives of 2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile (CAS No: 13600-48-1).

The parent molecule possesses a unique combination of structural features that make it an exceptional starting point for chemical library synthesis and drug discovery. The key components contributing to its potential bioactivity are:

  • Pyridine Ring: A fundamental nitrogen-containing heterocycle prevalent in natural products like vitamins and coenzymes, and a cornerstone of many pharmaceutical agents.[2]

  • Trifluoromethyl Group (-CF₃): Positioned at C4, this group significantly enhances lipophilicity and metabolic stability. This modification often improves a molecule's ability to cross biological membranes and resist enzymatic degradation, thereby increasing its bioavailability and potency.[3][4]

  • Nitrile Group (-CN): The cyano group at C3 is a common feature in bioactive molecules, capable of acting as a hydrogen bond acceptor and interfering with the active sites of enzymes.[3]

  • 2-Chloro Substituent: The chlorine atom at the C2 position is a versatile chemical handle. As a good leaving group, it facilitates nucleophilic aromatic substitution (SNAr) reactions, allowing for the straightforward introduction of a wide variety of functional groups to generate diverse chemical libraries.

  • 6-Methyl Group: This group influences the steric and electronic properties of the pyridine ring.[3]

This guide provides a comprehensive overview of the synthesis, diverse biological activities, structure-activity relationships, and experimental evaluation of derivatives based on this potent chemical scaffold.

General Synthetic Strategies

The generation of diverse libraries from the this compound core primarily relies on the reactivity of the C2-chloro position. A generalized synthetic approach involves a two-stage process: formation of the core nicotinonitrile ring, followed by derivatization.

  • Core Synthesis: The substituted pyridine core is often prepared via a cyclization reaction. For instance, a common route involves the reaction of β-ketonitriles with ammonium acetate.[3]

  • Derivatization via Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen and the trifluoromethyl and nitrile groups activates the C2 position, making the chlorine atom susceptible to displacement by nucleophiles. This allows for the introduction of various moieties, such as thioethers, amines, and alkoxy groups, by reacting the parent compound with the appropriate nucleophile, often in the presence of a base.[1][3]

Synthetic_Workflow Start β-Ketonitrile Precursor Core 2-Hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile Start->Core Cyclization (w/ Ammonium Acetate) Chlorination Chlorination (e.g., with POCl3) Core->Chlorination Parent This compound Chlorination->Parent SNAr Nucleophilic Aromatic Substitution (SNAr) (R-XH, Base) Parent->SNAr Derivatives Diverse Library of Derivatives (e.g., Thioethers, Amines, Ethers) SNAr->Derivatives

Caption: Generalized synthetic workflow for creating derivatives.

Spectrum of Biological Activities

Derivatives of the nicotinonitrile scaffold exhibit a remarkable range of biological activities, positioning them as promising candidates for development in multiple sectors.

Fungicidal Activity

Nicotinamide and nicotinonitrile derivatives have shown significant promise as antifungal agents against both plant and human pathogens.

  • Plant Pathogens: In greenhouse trials, certain N-(thiophen-2-yl) nicotinamide derivatives demonstrated excellent fungicidal activity against cucumber downy mildew (Pseudoperonospora cubensis).[5] Notably, compound 4f from this series showed superior efficacy in field trials compared to commercial fungicides like flumorph and mancozeb.[5]

  • Human Pathogens: A series of nicotinamide derivatives were evaluated for activity against Candida albicans. Compound 16g emerged as the most potent, with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL and activity against six fluconazole-resistant strains.[6] The proposed mechanism of action involves the disruption of the fungal cell wall.[6] Additionally, trifluoromethylphenyl amides have been identified with strong activity against Colletotrichum acutatum and Phomopsis viticola.[7]

Compound ClassTarget OrganismActivity (EC₅₀ / MIC)Reference
N-(thiophen-2-yl) nicotinamide (4f)Pseudoperonospora cubensis1.96 mg/L (EC₅₀)[5]
Nicotinamide derivative (16g)Candida albicans SC53140.25 μg/mL (MIC)[6]
Nicotinamide derivative (16g)Fluconazole-resistant C. albicans0.125–1 μg/mL (MIC)[6]
2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamideColletotrichum acutatumStrong Inhibition at 30 µM[7]
Anticancer Activity

The trifluoromethyl-substituted pyridine core is a key feature in several classes of compounds with potent antiproliferative activity.

  • Thiazolo[4,5-d]pyrimidines: Derivatives containing a 5-(trifluoromethyl) group were synthesized and evaluated against a panel of human cancer cell lines.[4] Compound 3b , a 7-chloro derivative, was the most active, showing strong cytotoxic effects against melanotic (C32; IC₅₀ = 24.4 µM) and amelanotic (A375; IC₅₀ = 25.4 µM) melanoma cells.[4]

  • Thieno[2,3-b]pyridines: Nicotinamide derivatives have been used as synthons to create thieno[2,3-b]pyridines with interesting antitumor activity against human colon (HCT-116), liver (HepG-2), and breast (MCF-7) cancer cell lines.[2]

  • Quinazoline-based Pyrimidodiazepines: In a study of related structures, a quinazoline-chalcone derivative (14g ) displayed high antiproliferative activity with GI₅₀ values between 0.622–1.81 μM against leukemia, colon, melanoma, and breast cancer cell lines.[8] The mechanism is believed to involve DNA binding.[8]

Compound ClassCell LineActivity (IC₅₀ / GI₅₀)Reference
Thiazolo[4,5-d]pyrimidine (3b)Melanoma (C32)24.4 µM (IC₅₀)[4]
Thiazolo[4,5-d]pyrimidine (3b)Melanoma (A375)25.4 µM (IC₅₀)[4]
Quinazoline-chalcone (14g)Leukemia (K-562)0.622-1.81 µM (GI₅₀)[8]
Quinazoline-chalcone (14g)Colon Cancer (HCT-116)0.622-1.81 µM (GI₅₀)[8]
Herbicidal Activity

The pyridine ring is a well-established toxophore in herbicides. Derivatives of 2-chloronicotinic acid have been used to synthesize novel pyrido[2,3-d]pyrimidine compounds with significant herbicidal properties against various weeds.[9] In a separate study, a novel N-aroyl diketone derivative was designed that exhibited good herbicidal activity against the gramineous weed Echinochloa crus-galli and the broadleaf weed Abutilon juncea.[10][11] The mechanism for some related herbicides involves the inhibition of the 4-Hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key player in plant tyrosine degradation.[11]

Insecticidal and Molluscicidal Activity

Nicotinic acid and its derivatives are among the oldest known insecticides, acting as mimics of acetylcholine (ACh) at nicotinic acetylcholine receptors (nAChR), leading to rapid paralysis and death in insects.[12] Synthesized derivatives have shown promising activity against agricultural pests such as the Green peach aphid (Myzus persicae) and the Maize weevil (Sitophilus zeamais).[12][13] Furthermore, certain nicotinonitrile derivatives have been developed with potent molluscicidal activity against land snails, where their toxicity was linked to the inhibition of acetylcholinesterase (AChE) and disruption of digestive gland function.[1]

Structure-Activity Relationships (SAR)

The biological activity of these derivatives is highly dependent on the nature of the substituents at various positions on the pyridine ring.

  • C2 Position: As the primary site for derivatization, the substituent introduced here is critical. The introduction of a chloromethylthio group, for example, creates a reactive electrophile capable of alkylating biological thiols (e.g., glutathione), which can induce oxidative stress.[3]

  • C4 Position: The trifluoromethyl group is a key contributor to overall potency. Its high lipophilicity enhances membrane permeability and its strong C-F bonds increase metabolic stability, leading to improved bioavailability.[3][4]

  • C3 Position: The nitrile group is an important pharmacophoric feature, likely involved in hydrogen bonding interactions with target enzymes or receptors.[3]

  • Other Substituents: In antifungal nicotinamides, the specific placement of other functional groups, such as amino and isopropyl moieties, was found to be critical for potent activity, highlighting the importance of the overall molecular conformation.[6]

Caption: Key structure-activity relationship points on the core scaffold.

Experimental Protocols

To ensure scientific integrity, the evaluation of these compounds requires robust, validated experimental protocols. Below are representative methodologies for assessing key biological activities.

Protocol 1: In Vitro Fungicidal Activity Assay (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a fungal strain, such as Candida albicans.

1. Preparation of Compound Stock Solutions: a. Dissolve the test compound in 100% dimethyl sulfoxide (DMSO) to a final concentration of 10 mg/mL. b. Perform serial two-fold dilutions in a 96-well plate using the appropriate sterile broth medium (e.g., RPMI-1640) to achieve a range of test concentrations. Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity.

2. Inoculum Preparation: a. Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) at 35°C. b. Prepare a suspension of fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). c. Dilute this suspension 1:1000 in the broth medium to obtain the final inoculum concentration.

3. Incubation: a. Add 100 µL of the final fungal inoculum to each well of the 96-well plate containing 100 µL of the serially diluted compound. b. Include a positive control (fungus with no compound) and a negative control (broth only). c. Incubate the plate at 35°C for 24-48 hours.

4. Determination of MIC: a. The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring absorbance at 600 nm.

Assay_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Prepare Compound Stock & Dilutions C Inoculate 96-Well Plate A->C B Prepare Fungal Inoculum B->C D Incubate Plate (35°C, 24-48h) C->D E Read Plate (Visual / Spectrophotometer) D->E F Determine MIC Value E->F

Caption: Workflow for the in vitro fungicidal microdilution assay.

Protocol 2: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

1. Cell Seeding: a. Culture human cancer cells (e.g., MCF-7) in the appropriate medium (e.g., DMEM with 10% FBS). b. Trypsinize and count the cells. Seed them into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

2. Compound Treatment: a. Prepare serial dilutions of the test compound in the cell culture medium. b. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. c. Include a vehicle control (e.g., 0.5% DMSO in medium) and a no-cell control (medium only). d. Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

3. MTT Addition and Incubation: a. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

4. Solubilization and Measurement: a. Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals. b. Shake the plate gently for 10 minutes. c. Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the viability percentage against the compound concentration (log scale) and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Outlook

The this compound scaffold is a highly versatile and potent platform for the discovery of new bioactive agents. The unique combination of a reactive C2-chloro group, a stabilizing C4-trifluoromethyl group, and a pharmacophoric C3-nitrile group enables the generation of diverse chemical libraries with a wide spectrum of biological activities, including fungicidal, anticancer, herbicidal, and insecticidal properties.

The research summarized in this guide demonstrates that derivatives of this core structure can be rationally designed to target specific enzymes, disrupt cellular structures like the fungal cell wall, or interfere with fundamental processes like DNA replication. The strong structure-activity relationships observed underscore the potential for further optimization.

Future research should focus on:

  • Target Deconvolution: Identifying the specific molecular targets for the most active compounds to better understand their mechanisms of action.

  • Selectivity Optimization: Modifying structures to enhance selectivity, for example, increasing the therapeutic window between anticancer activity and toxicity to normal cells.

  • In Vivo Efficacy: Advancing the most promising lead compounds from in vitro assays to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

Given its proven track record and chemical tractability, the this compound scaffold will undoubtedly remain a fruitful starting point for the development of next-generation pharmaceuticals and agrochemicals.

References

A Technical Guide to 2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Fluorinated Nicotinonitrile Building Block

2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile, with the CAS Number 13600-48-1, is a highly functionalized pyridine derivative that has emerged as a valuable building block in medicinal chemistry.[1] Its unique arrangement of a reactive chloro group, a versatile nitrile moiety, and an electron-withdrawing trifluoromethyl group on a methyl-substituted pyridine core makes it an attractive starting material for the synthesis of complex heterocyclic compounds. The incorporation of the trifluoromethyl group is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity of lead compounds.[2] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, reactivity, and applications of this compound, with a particular focus on its role in the development of novel therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, reaction setup, and for understanding its behavior in various chemical and biological systems.

PropertyValueSource
CAS Number 13600-48-1[1]
Molecular Formula C₈H₄ClF₃N₂[3]
Molecular Weight 220.58 g/mol [3]
IUPAC Name 2-chloro-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile[3]
Appearance White to off-white solidN/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone.N/A

Synthesis of this compound: A Representative Protocol

While specific industrial synthesis protocols are often proprietary, a plausible and efficient laboratory-scale synthesis can be devised based on established methodologies for the preparation of substituted 2-chloronicotinonitriles.[4] The key transformation involves the chlorination of the corresponding 2-pyridone precursor. The overall synthetic workflow is depicted below.

cluster_0 Synthesis of 2-Pyridone Precursor cluster_1 Chlorination cluster_2 Work-up and Purification Start Commercially Available Starting Materials Step1 Condensation Reaction Start->Step1 e.g., trifluoroacetic anhydride, enamine, cyanoacetamide Precursor 6-methyl-4-(trifluoromethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile Step1->Precursor Chlorination Chlorination with POCl₃/PCl₅ Precursor->Chlorination Product This compound Chlorination->Product Workup Aqueous Work-up Product->Workup Purification Column Chromatography Workup->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: A representative workflow for the synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

Part 1: Synthesis of 6-methyl-4-(trifluoromethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (The 2-Pyridone Precursor)

A common method for the synthesis of such pyridones involves a multi-component reaction.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine a suitable enamine (e.g., derived from acetone), an activated trifluoromethyl-containing building block (e.g., trifluoroacetic anhydride), and a cyanoacetamide derivative.

  • Solvent and Catalyst: Use a high-boiling point solvent such as ethanol or acetic acid. A catalytic amount of a base like piperidine or triethylamine is often employed to facilitate the condensation.

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography to yield the desired 2-pyridone precursor.

Part 2: Chlorination to this compound

This step converts the 2-pyridone to the final 2-chloro derivative.

  • Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask with the 6-methyl-4-(trifluoromethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile precursor.

  • Chlorinating Agent: Carefully add an excess of phosphorus oxychloride (POCl₃). For challenging conversions, a small amount of phosphorus pentachloride (PCl₅) can be added to enhance the reactivity.[2]

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Work-up and Purification:

    • After cooling to room temperature, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is approximately 7-8.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.[5]

Spectroscopic Characterization (Predicted)

Spectroscopy Predicted Data
¹H NMR δ (ppm) ~7.5-7.8 (s, 1H, Ar-H), ~2.6-2.8 (s, 3H, CH₃)
¹³C NMR δ (ppm) ~160-165 (C-Cl), ~150-155 (C-CH₃), ~140-145 (q, C-CF₃), ~120-125 (q, CF₃), ~115-120 (C-CN), ~110-115 (C-H), ~20-25 (CH₃)
IR (Infrared) ν (cm⁻¹) ~2220-2240 (C≡N stretch), ~1550-1600 (C=C/C=N stretch), ~1100-1300 (C-F stretch)

Chemical Reactivity: A Focus on Nucleophilic Aromatic Substitution

The reactivity of this compound is dominated by the presence of the chloro substituent at the 2-position of the electron-deficient pyridine ring. This makes the compound susceptible to nucleophilic aromatic substitution (SₙAr) reactions.

The electron-withdrawing effects of the ring nitrogen, the nitrile group, and the trifluoromethyl group all contribute to the activation of the C2-Cl bond towards nucleophilic attack. A wide range of nucleophiles can be employed to displace the chloride, providing a versatile platform for the synthesis of diverse derivatives.

Start This compound Intermediate Meisenheimer Complex (Anionic σ-complex) Start->Intermediate + Nu⁻ Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate Product 2-Substituted-6-methyl-4-(trifluoromethyl)nicotinonitrile Intermediate->Product - Cl⁻ LeavingGroup Chloride Ion (Cl⁻) Intermediate->LeavingGroup

Caption: General mechanism of nucleophilic aromatic substitution on this compound.

Classes of Nucleophiles and Their Applications
  • Nitrogen Nucleophiles: Primary and secondary amines, anilines, and various nitrogen-containing heterocycles readily displace the chloride to form the corresponding 2-amino- or 2-heterocyclyl-nicotinonitrile derivatives. These reactions are fundamental in the construction of many biologically active molecules.

  • Oxygen Nucleophiles: Alkoxides and phenoxides can be used to introduce ether linkages at the 2-position. These reactions often require a strong base to generate the nucleophile in situ.

  • Sulfur Nucleophiles: Thiolates are excellent nucleophiles for SₙAr reactions, leading to the formation of 2-thioether derivatives.

  • Carbon Nucleophiles: While less common, certain stabilized carbanions can also participate in SₙAr reactions with highly activated substrates like this one.

The regioselectivity of these reactions is generally high for the 2-position due to the strong activation provided by the adjacent ring nitrogen.

Applications in Drug Discovery: A Key Intermediate for DNA Polymerase Theta (Polθ) Inhibitors

A significant application of this compound is in the synthesis of inhibitors of DNA Polymerase Theta (Polθ).[6] Polθ is a key enzyme involved in an alternative DNA double-strand break repair pathway known as theta-mediated end joining (TMEJ). Cancer cells deficient in the homologous recombination (HR) pathway, such as those with BRCA1/2 mutations, are particularly reliant on TMEJ for survival. Therefore, inhibiting Polθ in these cancer cells is a promising synthetic lethality approach for cancer therapy.

The this compound scaffold serves as a crucial starting material for the construction of the core structures of several patented Polθ inhibitors. The nitrile group can be further elaborated, for example, through reduction to an amine or hydrolysis to a carboxylic acid, to introduce additional diversity and optimize the pharmacological properties of the final compounds.

BuildingBlock This compound Step1 Nucleophilic Substitution (e.g., with an amine) BuildingBlock->Step1 Intermediate 2-Amino-6-methyl-4-(trifluoromethyl)nicotinonitrile Derivative Step1->Intermediate Step2 Further Functionalization (e.g., nitrile reduction/hydrolysis, coupling reactions) Intermediate->Step2 PolQInhibitor DNA Polymerase Theta (Polθ) Inhibitor Step2->PolQInhibitor Target Theta-Mediated End Joining (TMEJ) Pathway PolQInhibitor->Target Inhibits Outcome Synthetic Lethality in HR-Deficient Cancer Cells Target->Outcome Leads to

Caption: The role of this compound in the synthesis of DNA Polymerase Theta inhibitors.

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. Based on available safety data for similar compounds, it is expected to be harmful if swallowed, in contact with skin, or if inhaled.[1] It may also cause skin and eye irritation. Therefore, personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex heterocyclic molecules. Its strategic combination of reactive functional groups makes it particularly useful in medicinal chemistry for the development of novel therapeutic agents. The ability to readily undergo nucleophilic aromatic substitution allows for the introduction of a wide range of substituents, facilitating the exploration of chemical space in drug discovery programs. Its demonstrated application in the synthesis of DNA Polymerase Theta inhibitors highlights its importance in the development of targeted cancer therapies. This technical guide provides a foundation for researchers to understand and effectively utilize this important chemical intermediate in their synthetic endeavors.

References

A Technical Guide to the Research Applications of 2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile: A Versatile Scaffold in Medicinal and Agrochemical Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile, hereafter referred to as CMTN, is a highly functionalized heterocyclic compound poised for significant utility in modern chemical research. Its structure is distinguished by a pyridine core strategically adorned with four distinct functional groups: a reactive 2-chloro substituent, a nitrile group, a methyl group, and an electron-withdrawing trifluoromethyl moiety. This unique combination of features makes CMTN an exceptionally valuable building block, or scaffold, for the synthesis of novel compounds in drug discovery and agrochemical development. The trifluoromethyl group is known to enhance critical properties such as metabolic stability and cell membrane permeability, while the chloro group serves as a versatile synthetic handle for introducing molecular diversity. This guide provides an in-depth analysis of CMTN's physicochemical properties, chemical reactivity, and its potential applications as a precursor for developing next-generation kinase inhibitors, DNA polymerase inhibitors, and advanced agrochemicals.

Core Compound Analysis: this compound (CMTN)

Chemical Identity and Physicochemical Properties

CMTN (CAS No. 13600-48-1) is a solid organic compound whose structure is foundational to its utility.[1][2] The strategic placement of its functional groups dictates its reactivity and potential biological interactions.

PropertyValueSource
CAS Number 13600-48-1[1][2]
Molecular Formula C₈H₄ClF₃N₂[2]
Molecular Weight 220.58 g/mol [2]
IUPAC Name 2-chloro-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile[2]
Computed XLogP3 2.8[2]
The Strategic Importance of Key Functional Groups

The potential of CMTN as a research tool is not incidental; it is a direct result of the specific properties conferred by its constituent functional groups. The interplay between these groups creates a scaffold that is both stable and synthetically versatile.

  • The Trifluoromethyl (-CF₃) Group: The incorporation of fluorine, and particularly the -CF₃ group, is a cornerstone of modern medicinal chemistry.[3] This group is strongly electron-withdrawing, which can significantly alter the pKa of the parent molecule and influence its binding to biological targets.[4] Furthermore, the -CF₃ group often enhances metabolic stability by blocking sites susceptible to oxidative metabolism and increases lipophilicity, which can improve a compound's ability to cross cellular membranes.[4][5] These attributes are critical for optimizing the pharmacokinetic profiles of drug candidates.[5]

  • The 2-Chloro Substituent: The chlorine atom at the 2-position of the pyridine ring is the molecule's primary reactive center. Pyridine rings are electron-deficient, which makes them susceptible to nucleophilic aromatic substitution (SNAr), especially when substituted with strong electron-withdrawing groups like chloro and trifluoromethyl. This chloro group can be readily displaced by a wide array of nucleophiles (e.g., amines, thiols, alcohols), providing a straightforward and powerful method for generating large libraries of diverse analogs from a single, common intermediate.[6][7]

  • The Nicotinonitrile Core: The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[3] The nitrile (-C≡N) group is a versatile functional handle; it can act as a hydrogen bond acceptor in protein-ligand interactions and can be chemically transformed into other important functional groups, such as a primary amine (via reduction) or a carboxylic acid (via hydrolysis), further expanding the synthetic possibilities.[6][7]

Synthesis and Chemical Reactivity

General Synthetic Pathways

The synthesis of highly substituted nicotinonitriles like CMTN typically involves a cyclocondensation reaction. While numerous methods exist for pyridine synthesis, a common approach for trifluoromethylated pyridines utilizes building blocks that already contain the -CF₃ moiety.[4][8] A representative pathway involves the condensation of a trifluoromethyl-containing β-keto nitrile or a similar precursor with an enamine, followed by cyclization.[4][9]

Synthetic_Pathway Fig 1. Generalized Synthetic Scheme for CMTN A Trifluoromethyl β-Keto Ester/Nitrile C Substituted Pyridone Intermediate A->C + B (Cyclocondensation) B Enamine or Ammonium Acetate E 2-Chloro-6-methyl-4- (trifluoromethyl)nicotinonitrile (CMTN) C->E + D (Chlorination) D Chlorinating Agent (e.g., POCl₃)

Caption: Fig 1. Generalized Synthetic Scheme for CMTN

Key Chemical Transformations: Nucleophilic Aromatic Substitution (SNAr)

The primary utility of CMTN in discovery chemistry lies in the reactivity of its C2-chloro group. The electron-deficient nature of the trifluoromethyl-substituted pyridine ring activates the C2 position for SNAr. This allows researchers to systematically modify the scaffold and explore the structure-activity relationship (SAR) of the resulting derivatives.

Screening_Workflow Fig 3. Drug Discovery Workflow Using CMTN Start CMTN Scaffold Synthesis Parallel Synthesis via SNAr (Diverse Nucleophiles) Start->Synthesis Library CMTN-Derived Compound Library Synthesis->Library HTS Primary Screen (e.g., Polθ or Kinase Assay) Library->HTS Hits Validated Hits HTS->Hits Hit Identification DoseResponse Dose-Response & IC₅₀ Determination Hits->DoseResponse LeadOpt Lead Optimization (SAR Studies) DoseResponse->LeadOpt

References

2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile mechanism of action studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile

Executive Summary

The nicotinonitrile scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse biological activities.[1][2] The subject of this guide, this compound, is a compound of significant interest due to its unique structural motifs, which suggest a range of potential pharmacological applications. The presence of a trifluoromethyl group can enhance metabolic stability and lipophilicity, while the reactive chloro and nitrile groups offer versatile handles for synthetic modifications.[3][4] This document provides a comprehensive framework for researchers and drug development professionals to investigate the mechanism of action of this compound. It outlines a logical progression of studies, from initial hypothesis generation based on structural analogs to detailed experimental validation of specific molecular targets and cellular pathways.

Introduction: The Chemical and Biological Landscape

This compound belongs to a class of substituted pyridines that have been extensively explored for their therapeutic potential.[5] Nicotinonitrile derivatives are known to act as kinase inhibitors, antimicrobial agents, and modulators of various cellular signaling pathways.[1][2] The specific substitution pattern of the topic compound—a chloro group at position 2, a methyl group at position 6, and a trifluoromethyl group at position 4—suggests a nuanced biological profile that warrants in-depth investigation.

A critical piece of preliminary information indicates that this compound is utilized in the synthesis of heterocyclic derivatives that function as inhibitors of DNA polymerase theta.[6] This provides a strong starting hypothesis for its primary mechanism of action and will be the central focus of our proposed studies.

Primary Hypothesized Mechanism of Action: DNA Polymerase Theta Inhibition

DNA polymerase theta (Polθ) is a specialized DNA polymerase involved in DNA repair, particularly in the microhomology-mediated end joining (MMEJ) pathway. Its upregulation in various cancers and its role in tumor cell survival make it an attractive target for anticancer drug development. The following sections detail a systematic approach to validating and characterizing the inhibitory effects of this compound on Polθ.

In Vitro Validation of Polθ Inhibition

The initial step is to confirm direct inhibition of Polθ enzymatic activity in a cell-free system. This provides unequivocal evidence of a direct molecular interaction.

Experimental Protocol: In Vitro DNA Polymerase Theta Assay

  • Reagents and Materials:

    • Recombinant human DNA polymerase theta (purified protein).

    • Fluorescently labeled DNA substrate (e.g., a primed template).

    • dNTP mix.

    • Assay buffer (containing necessary salts and cofactors, e.g., MgCl₂).

    • This compound (dissolved in DMSO).

    • Positive control inhibitor (if available).

    • 384-well microplates.

    • Plate reader capable of fluorescence detection.

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • In a 384-well plate, add the assay buffer, fluorescently labeled DNA substrate, and the test compound at various concentrations.

    • Initiate the reaction by adding recombinant Polθ and the dNTP mix.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction (e.g., by adding EDTA).

    • Measure the fluorescence intensity, which corresponds to the extent of DNA synthesis.

    • Calculate the percentage of inhibition at each compound concentration relative to the DMSO control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation: Hypothetical IC₅₀ Data

CompoundTargetIC₅₀ (nM)
This compoundDNA Polymerase Theta50
Positive ControlDNA Polymerase Theta10
Cellular Assays to Confirm Target Engagement

Following in vitro validation, it is crucial to demonstrate that the compound engages Polθ within a cellular context and elicits a biological response consistent with its inhibition.

Experimental Protocol: Cellular MMEJ Reporter Assay

  • Cell Line: A human cell line (e.g., U2OS) stably transfected with a reporter construct for MMEJ activity (e.g., a GFP reporter that becomes active upon successful MMEJ-mediated repair of a double-strand break).

  • Procedure:

    • Seed the reporter cells in a 96-well plate.

    • Induce double-strand breaks using a site-specific endonuclease (e.g., I-SceI).

    • Treat the cells with a dose range of this compound.

    • Incubate for 48-72 hours to allow for DNA repair and reporter expression.

    • Measure GFP expression using flow cytometry or a fluorescence plate reader.

    • Quantify the reduction in MMEJ activity as a function of compound concentration.

Workflow Diagram: MMEJ Reporter Assay

MMEJ_Assay_Workflow A Seed MMEJ Reporter Cells B Induce Double-Strand Breaks (e.g., I-SceI) A->B C Treat with Compound B->C D Incubate (48-72h) C->D E Measure GFP Expression (Flow Cytometry) D->E F Quantify MMEJ Inhibition E->F

Caption: Workflow for assessing MMEJ activity in a cellular context.

Investigating Secondary/Off-Target Mechanisms

Given the broad bioactivity of nicotinonitrile derivatives, it is prudent to investigate other potential mechanisms of action, particularly those related to kinase inhibition, which is a common feature of this chemical class.[1][2]

Kinase Inhibition Profiling

A broad kinase screen is an efficient method to identify potential off-target effects or to uncover a polypharmacological profile.

Experimental Protocol: Kinase Panel Screen

  • Service Provider: Utilize a commercial service that offers a large panel of recombinant kinases (e.g., >400 kinases).

  • Procedure:

    • Submit this compound for screening at a fixed concentration (e.g., 1 µM).

    • The service provider will perform in vitro kinase activity assays (e.g., radiometric or luminescence-based) for each kinase in the panel in the presence of the compound.

    • The results are typically provided as a percentage of inhibition for each kinase.

    • Follow up on any significant "hits" (>50% inhibition) with full IC₅₀ determination.

Signaling Pathway Diagram: Potential Kinase Targets

Kinase_Pathways cluster_PIM PIM kinases promote cell survival by inhibiting the pro-apoptotic protein BAD. cluster_Aurora Aurora kinases are crucial for proper mitotic spindle formation and cell cycle progression. PIM PIM Kinases BAD BAD PIM->BAD inhibits BCL2 Bcl-2 BAD->BCL2 inhibits Aurora Aurora Kinases Spindle Mitotic Spindle Aurora->Spindle CellCycle Cell Cycle Progression Spindle->CellCycle Compound This compound Compound->PIM Potential Inhibition? Compound->Aurora Potential Inhibition?

Caption: Potential kinase pathways modulated by nicotinonitrile derivatives.

Cellular Phenotypic Assays

To complement targeted assays, it is important to assess the overall effect of the compound on cell health and proliferation. These assays can provide clues to the dominant mechanism of action in a cellular environment.

Experimental Protocol: Cell Viability and Apoptosis Assays

  • Cell Lines: A panel of cancer cell lines, preferably with known genetic backgrounds (e.g., with and without deficiencies in specific DNA repair pathways).

  • Procedure for Cell Viability (e.g., MTT or CellTiter-Glo Assay):

    • Seed cells in a 96-well plate.

    • Treat with a serial dilution of the compound for 72 hours.

    • Add the viability reagent and measure the signal (absorbance or luminescence) according to the manufacturer's protocol.

    • Calculate the GI₅₀ (concentration for 50% growth inhibition).

  • Procedure for Apoptosis (e.g., Caspase-Glo 3/7 Assay):

    • Seed cells and treat with the compound at concentrations around the GI₅₀ for 24-48 hours.

    • Add the Caspase-Glo 3/7 reagent.

    • Incubate and measure luminescence. An increase in luminescence indicates apoptosis induction.

Data Presentation: Hypothetical Phenotypic Data

Cell LineGenetic BackgroundGI₅₀ (µM)Caspase 3/7 Activation (Fold Change)
HCT-116DNA Repair Proficient2.51.5
BRCA2-/-DNA Repair Deficient0.54.0

Conclusion and Future Directions

This guide outlines a comprehensive and logical workflow for elucidating the mechanism of action of this compound. The primary hypothesis, based on existing data, points towards the inhibition of DNA polymerase theta. The proposed experiments are designed to rigorously test this hypothesis, from direct enzymatic inhibition to cellular target engagement and phenotypic outcomes.

Furthermore, the inclusion of broader kinase profiling and cell health assays provides a framework for identifying potential off-target effects or a desirable polypharmacological profile. The results from these studies will be instrumental in guiding the future development of this promising compound, potentially as a novel anticancer agent that exploits synthetic lethality in DNA repair-deficient tumors.

References

safety and handling of 2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No. 13600-48-1). As a versatile building block in medicinal chemistry and agrochemical synthesis, the unique reactivity of this compound necessitates a thorough understanding of its hazard profile to ensure the safety of laboratory personnel and the integrity of research outcomes.[1] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights grounded in authoritative safety data.

A comprehensive risk assessment is the cornerstone of safe laboratory operations. The inherent hazards of this compound dictate the stringent controls required for its handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding these risks.[2]

GHS Classification

The compound is classified as hazardous, and its handling requires adherence to specific precautionary measures.[3] The primary hazards are summarized below.

Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity, Oral4H302: Harmful if swallowedWarning
Acute Toxicity, Dermal4H312: Harmful in contact with skinWarning
Skin Corrosion/Irritation2H315: Causes skin irritationWarning
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritationWarning
Acute Toxicity, Inhalation4H332: Harmful if inhaledWarning
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritationWarning
Data sourced from PubChem CID 12536409.[3]
Toxicological Profile and Associated Risks

The GHS classification indicates that this compound poses a multi-faceted toxicological threat. Exposure via ingestion, skin contact, or inhalation can lead to harmful systemic effects.[3] The causality for stringent handling protocols is clear:

  • Dermal and Ocular Hazard: The compound's ability to cause skin and serious eye irritation necessitates the use of robust personal protective equipment (PPE) to prevent direct contact.[3] Prolonged or repeated exposure can lead to inflammation and chemical burns.

  • Respiratory Hazard: As a solid, the primary inhalation risk stems from airborne dust or aerosols.[4][5] The H335 classification indicates that inhaled particles can irritate the respiratory tract, leading to symptoms such as coughing and shortness of breath.[3]

  • Systemic Toxicity: The "Harmful" classification for oral, dermal, and inhalation routes means that absorption into the body can cause significant health effects.[3] Therefore, preventing exposure is not just about avoiding local irritation, but also about mitigating the risk of systemic poisoning.

Physicochemical and Reactivity Hazards

Beyond its toxicological properties, the compound presents risks related to its chemical stability and reactivity.

  • Thermal Decomposition: In the event of a fire, thermal decomposition can lead to the release of highly toxic and corrosive gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[5][6][7] This is a critical consideration for fire response, as standard protective gear is insufficient; a self-contained breathing apparatus (SCBA) is mandatory.[5][6][7]

  • Incompatibility: This compound is incompatible with strong oxidizing agents.[6][7] Contact with such materials can lead to vigorous, potentially explosive reactions. Therefore, proper segregation in storage and during experiments is a critical, non-negotiable safety measure.

Exposure Controls and Personal Protection: A Multi-Layered Defense

Mitigating the risks outlined above requires a systematic approach that combines engineering controls, administrative procedures, and personal protective equipment.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate personnel from the chemical hazard at its source.

  • Ventilation: All handling of this compound, including weighing and transfers, must be conducted within a certified chemical fume hood or via a local exhaust ventilation system.[7] This is the primary method for preventing inhalation of dust and vapors.[5]

  • Emergency Facilities: Laboratories must be equipped with easily accessible safety showers and eyewash stations.[7] Their locations should be clearly marked, and all personnel must be trained in their use.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is dictated by the hazard assessment.

Body PartProtectionStandard/SpecificationRationale
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield may be required for larger quantities.Conforms to OSHA 29 CFR 1910.133 or European Standard EN166.[6]Protects against splashes and airborne dust, preventing serious eye irritation.[3]
Skin Chemical-resistant gloves (e.g., Nitrile) and a fully-buttoned lab coat.Consult glove manufacturer's data for breakthrough time. Wear appropriate protective clothing.[6]Prevents dermal absorption and skin irritation.[3][8] Contaminated clothing must be removed immediately.[9][10]
Respiratory Not typically required if work is performed within a certified fume hood.Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or for spill cleanup.[4][9]Protects against inhalation of harmful dust if engineering controls fail or are not available.[3] For firefighting, an SCBA is mandatory.[5][6][7][9]
PPE Donning and Doffing Protocol

The order of donning and doffing PPE is critical to prevent cross-contamination. The following workflow should be adopted as a standard practice.

PPE_Workflow cluster_donning Donning (Putting On) PPE cluster_doffing Doffing (Taking Off) PPE Don1 1. Lab Coat Don2 2. Gloves Don1->Don2 Don3 3. Eye Protection Don2->Don3 Doff1 1. Gloves (Contaminated) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3 Doff4 4. Wash Hands Thoroughly Doff3->Doff4

Caption: Workflow for the correct sequence of donning and doffing PPE.

Standard Operating Procedures (SOPs)

Adherence to validated SOPs minimizes the risk of exposure and ensures procedural consistency.

General Handling and Weighing Protocol
  • Preparation: Before handling, ensure the fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment.

  • PPE: Don all required PPE as described in Section 2.

  • Transfer: Use a spatula or powder funnel to carefully transfer the solid. Avoid scooping actions that could generate dust. If the compound is clumpy, do not crush it in the open; use a sealed vessel if manipulation is needed.

  • Weighing: Weigh the compound in a tared, sealed container (e.g., a vial or beaker with a lid) within the fume hood.

  • Post-Transfer: Tightly cap the source container immediately after use.

  • Cleanup: Decontaminate the spatula and work surface. Dispose of any contaminated weighing paper in a designated solid waste container.

  • Final Steps: Doff PPE correctly and wash hands thoroughly with soap and water.[5][8]

Storage Requirements

Proper storage is crucial for maintaining the compound's stability and preventing accidental exposure or reaction.

  • Location: Store in a cool, dry, and well-ventilated area.[5] Some suppliers recommend refrigerated storage (4°C).[11]

  • Container: Keep the container tightly closed to protect from moisture.[5][6][8]

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[6][7]

  • Access: Store in a locked cabinet or area with restricted access.[8]

Waste Disposal

All waste, including empty containers, contaminated PPE, and residual chemical, must be treated as hazardous.

  • Collection: Collect all waste in clearly labeled, sealed, and appropriate containers.

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company. Do not discard down the drain or in general trash.[6][7]

  • Regulations: All disposal activities must comply with local, regional, and national environmental regulations.[7][8]

Emergency Procedures

Preparedness is key to mitigating the consequences of an accident. All personnel must be familiar with these emergency protocols.

First Aid Measures

In the event of an exposure, immediate and correct first aid is critical. The safety data sheet (SDS) should always be available for medical personnel.[4]

Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4][8][9][12]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[4][8][9][12]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][7][8][9]
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4][7][10][12]
Accidental Release (Spill) Response

A calm and systematic response to a spill can prevent a minor incident from escalating.

Spill_Response start Spill Occurs evacuate 1. Evacuate Immediate Area Alert Others start->evacuate assess 2. Assess the Spill (Size, Location) evacuate->assess small_spill Small Spill (Can be handled by lab staff) assess->small_spill Minor large_spill Large Spill (Requires emergency response) assess->large_spill Major don_ppe 3. Don Appropriate PPE (Gloves, Goggles, Respirator if needed) small_spill->don_ppe call_ehs Call Emergency Services / EHS large_spill->call_ehs contain 4. Contain Spill (Prevent spreading) don_ppe->contain cleanup 5. Clean Up (Sweep solid material, absorb) contain->cleanup dispose 6. Dispose of Waste (In labeled hazardous waste container) cleanup->dispose decontaminate 7. Decontaminate Area and Equipment dispose->decontaminate report 8. Report Incident decontaminate->report

Caption: Logical workflow for responding to a chemical spill.

Protocol for a Small Solid Spill:

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the fume hood is operational.

  • Don PPE: Wear, at a minimum, a lab coat, double nitrile gloves, and safety goggles. A respirator may be necessary depending on the spill size and location.

  • Clean-up: Gently sweep up the solid material, avoiding the creation of dust.[4][6][7] Place the swept material and any contaminated cleaning supplies into a labeled, sealed container for hazardous waste.

  • Decontaminate: Wipe the spill area with an appropriate solvent (consult the SDS or institutional guidelines), followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.[8]

References

An In-depth Technical Guide to 2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile: Discovery, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile, a key heterocyclic building block in modern medicinal and agrochemical research. We will delve into its discovery and historical context, explore its synthesis through a detailed, field-proven protocol, and present its physicochemical and spectroscopic data. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important chemical entity.

Introduction and Historical Context

The emergence of fluorinated organic molecules, particularly those containing the trifluoromethyl (-CF3) group, has revolutionized the fields of drug discovery and materials science. The introduction of a trifluoromethyl group can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Within this class of compounds, trifluoromethylpyridines have garnered substantial attention as versatile intermediates for the synthesis of complex, biologically active molecules.

While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its development can be contextualized within the broader surge of interest in trifluoromethylated pyridines from the late 20th century onwards. The earliest patents for structurally similar compounds began appearing in the 1970s and 1980s, with a significant increase in the number of publications and patents from the 1990s to the present day. This timeline suggests that the synthesis and utility of compounds like this compound were likely first explored during this period, driven by the growing demand for novel fluorinated building blocks in pharmaceutical and agrochemical research and development. Its CAS number, 13600-48-1, was likely assigned during this period of initial synthesis and characterization.

This compound serves as a crucial intermediate in the synthesis of a variety of bioactive molecules, including kinase inhibitors for cancer therapy and novel pesticides.[1] Its unique substitution pattern, featuring a chlorine atom, a methyl group, a trifluoromethyl group, and a nitrile group on the pyridine ring, provides multiple reactive sites for further chemical transformations.

Physicochemical Properties

This compound is typically supplied as a white to off-white crystalline powder with a purity of 95% or higher.[2] A summary of its key computed physicochemical properties is provided in the table below.[3]

PropertyValueSource
Molecular Formula C₈H₄ClF₃N₂PubChem[3]
Molecular Weight 220.58 g/mol PubChem[3]
Appearance White to off-white powderENAO Chemical Co., Ltd.[2]
Purity ≥ 95%ENAO Chemical Co., Ltd.[2]
XLogP3 2.8PubChem[3]
Hydrogen Bond Donor Count 0PubChem[3]
Hydrogen Bond Acceptor Count 3PubChem[3]
Rotatable Bond Count 1PubChem[3]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, drawing upon established methodologies for the preparation of substituted pyridines. The following protocol is a representative and efficient route, based on analogous syntheses reported in the patent literature.[1][4]

Proposed Synthetic Pathway

The overall synthetic strategy involves the construction of the substituted pyridine ring through a cyclization reaction, followed by chlorination to introduce the chlorine atom at the 2-position.

Synthetic_Pathway A Starting Materials B Intermediate: Substituted Pyridone A->B Cyclization C Final Product: This compound B->C Chlorination

Caption: Proposed two-step synthetic pathway.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 6-Methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile (Intermediate)

This step involves a Knoevenagel-type condensation followed by cyclization.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), cyanoacetamide (1.0 eq), and a suitable solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 eq). The base catalyzes the initial condensation reaction.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the intermediate, 6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile.

Step 2: Synthesis of this compound (Final Product)

This step involves the chlorination of the pyridone intermediate.

  • Reaction Setup: In a fume hood, carefully add the dried intermediate from Step 1 (1.0 eq) to a flask containing phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 eq). This reaction is exothermic and releases HCl gas.

  • Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The phosphorus oxychloride acts as both the chlorinating agent and the solvent.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully quench the excess phosphorus oxychloride by pouring the reaction mixture onto crushed ice. This is a highly exothermic process and should be performed with caution in a well-ventilated fume hood.

  • Extraction: Neutralize the acidic aqueous solution with a base, such as sodium bicarbonate or sodium hydroxide, until the pH is approximately 7-8. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Experimental_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Chlorination A Mix Reactants & Catalyst (Ethyl 4,4,4-trifluoroacetoacetate, cyanoacetamide, piperidine in ethanol) B Reflux (4-6 hours) A->B C Cool and Filter B->C D Wash with Cold Ethanol C->D E Dry under Vacuum D->E F Intermediate: 6-Methyl-2-oxo-4-(trifluoromethyl)- 1,2-dihydropyridine-3-carbonitrile E->F G Add Intermediate to POCl₃ H Reflux (2-4 hours) G->H I Quench with Ice H->I J Neutralize with Base I->J K Extract with Organic Solvent J->K L Dry and Concentrate K->L M Purify by Column Chromatography L->M N Final Product: This compound M->N

Caption: Detailed experimental workflow for the synthesis.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following are the expected characteristic spectral data:

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, showing two signals in the aromatic region and one signal for the methyl group.

  • ~ 2.7 ppm (s, 3H): A singlet corresponding to the three protons of the methyl group at the 6-position.

  • ~ 7.5 ppm (s, 1H): A singlet corresponding to the proton at the 5-position of the pyridine ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

  • ~ 25 ppm: Signal for the methyl carbon.

  • ~ 115 ppm: Signal for the nitrile carbon (-C≡N).

  • ~ 122 ppm (q, J ≈ 275 Hz): A quartet for the trifluoromethyl carbon (-CF₃) due to coupling with the three fluorine atoms.

  • Aromatic carbons: Several signals between 120 and 160 ppm corresponding to the carbons of the pyridine ring. The carbon attached to the trifluoromethyl group will appear as a quartet with a smaller coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • ~ 2230 cm⁻¹: A sharp absorption band characteristic of the nitrile (-C≡N) stretching vibration.

  • ~ 1600-1450 cm⁻¹: Absorption bands corresponding to the C=C and C=N stretching vibrations of the pyridine ring.

  • ~ 1350-1100 cm⁻¹: Strong absorption bands due to the C-F stretching vibrations of the trifluoromethyl group.

  • ~ 800-700 cm⁻¹: Absorption band for the C-Cl stretching vibration.

Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) will show the molecular ion peak and characteristic fragmentation patterns.

  • m/z ≈ 220 and 222: The molecular ion peaks corresponding to the presence of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.

  • Fragmentation: Loss of Cl, CF₃, and HCN are expected fragmentation pathways.

Applications in Research and Development

This compound is a valuable building block in the synthesis of various target molecules in the pharmaceutical and agrochemical industries. The presence of multiple functional groups allows for a wide range of chemical modifications, including:

  • Nucleophilic aromatic substitution: The chlorine atom at the 2-position is susceptible to displacement by various nucleophiles, such as amines, alcohols, and thiols.

  • Modification of the nitrile group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.

  • Reactions involving the methyl group: The methyl group can be functionalized, for example, through oxidation or halogenation.

This versatility makes it an attractive starting material for the generation of libraries of compounds for high-throughput screening in drug discovery and pesticide development programs. For instance, it is used in the preparation of heterocyclic derivatives that act as DNA polymerase theta inhibitors.[5]

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a well-ventilated laboratory or fume hood. It is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[3] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a key fluorinated heterocyclic intermediate with significant applications in the synthesis of high-value molecules for the pharmaceutical and agrochemical industries. Its synthesis, while requiring careful handling of reagents, is achievable through established chemical transformations. The detailed physicochemical and spectroscopic data provided in this guide will be a valuable resource for researchers working with this versatile building block. The continued exploration of the reactivity of this compound is expected to lead to the discovery of new and improved therapeutic agents and crop protection solutions.

References

Methodological & Application

Synthesis Protocols for 2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of 2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile, a key building block in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, scientifically grounded explanations for experimental choices, and robust, self-validating protocols.

Introduction

Substituted nicotinonitriles are a critical class of heterocyclic compounds widely utilized in medicinal chemistry and materials science. The presence of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The chloro and methyl substituents on the pyridine ring of the title compound offer versatile handles for further chemical modifications, making it a valuable intermediate for creating diverse molecular libraries. This guide outlines a reliable two-step synthesis of this compound, commencing from readily available starting materials.

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages: the construction of the core pyridone ring system via a condensation reaction, followed by a chlorination step to yield the final product.

SynthesisWorkflow A Ethyl 4,4,4-trifluoroacetoacetate C Step 1: Condensation/Cyclization A->C B 3-Aminocrotononitrile B->C D 2-Hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile C->D Formation of Pyridone Ring E Step 2: Chlorination with POCl3 D->E F This compound E->F Conversion of Hydroxyl to Chloro Group ReactionMechanism cluster_start Starting Materials cluster_process Reaction Pathway cluster_end Product A Ethyl 4,4,4-trifluoroacetoacetate C Michael Addition A->C B 3-Aminocrotononitrile B->C D Intramolecular Cyclization C->D Intermediate Formation E Dehydration D->E Ring Closure F 2-Hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile E->F Aromatization

Application Notes & Protocols: The Strategic Use of 2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile has emerged as a highly valuable and versatile building block in pharmaceutical synthesis. Its utility stems from a unique combination of functional groups arrayed on a pyridine core: a reactive chlorine atom at the 2-position, a potent electron-withdrawing trifluoromethyl group at the 4-position, and a synthetically adaptable nitrile group at the 3-position. This specific arrangement activates the molecule for a range of chemical transformations, making it a preferred intermediate in the synthesis of targeted therapeutics, particularly in the realm of kinase and DNA polymerase theta inhibitors.[1] This guide provides an in-depth exploration of its properties, core reactivity, and detailed protocols for its application in the synthesis of advanced pharmaceutical intermediates.

Physicochemical Properties & Safe Handling

A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful laboratory work.

Table 1: Physicochemical Data for this compound

PropertyValueReference
CAS Number 13600-48-1[1][2]
Molecular Formula C₈H₄ClF₃N₂[3]
Molecular Weight 220.58 g/mol [3]
Appearance Solid[4]
Melting Point 60 - 65 °C[4]

Safety & Handling Precautions:

This compound is classified as hazardous and requires careful handling in a controlled laboratory environment.

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[3] It may cause respiratory irritation, skin irritation, and serious eye irritation.[3] Some safety data sheets also indicate potential reproductive toxicity and the risk of organ damage through prolonged exposure.

  • Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat.[4] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[4] The compound is moisture-sensitive.[4]

  • Spill & First Aid: In case of a spill, collect the material carefully, avoiding dust generation, and dispose of it as hazardous waste. For skin contact, wash off immediately with soap and plenty of water. For eye contact, rinse cautiously with water for several minutes. If swallowed or inhaled, seek immediate medical attention.[5]

Core Reactivity: A Tale of Two Activation Sites

The synthetic power of this compound lies in the predictable reactivity of its chloro and nitrile functionalities, which are heavily influenced by the electron-withdrawing nature of the trifluoromethyl group and the pyridine ring itself.

Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway for this molecule is Nucleophilic Aromatic Substitution (SNAr) at the C2 position. The chlorine atom serves as an excellent leaving group in this context, not because the C-Cl bond is inherently weak, but because the aromatic ring is highly activated towards nucleophilic attack.

Mechanistic Causality: The potent electron-withdrawing effects of the para-trifluoromethyl group and the ortho-nitrile group pull electron density out of the pyridine ring. This creates a significant partial positive charge (δ+) on the carbon atom bonded to the chlorine, making it highly electrophilic. When a nucleophile attacks this carbon, a negatively charged intermediate, known as a Meisenheimer complex, is formed.[6][7] This intermediate is resonance-stabilized, with the negative charge delocalized onto the electron-withdrawing substituents, which lowers the activation energy of the reaction.[8][9] The subsequent loss of the chloride ion is rapid and restores the aromaticity of the ring.[8]

SNAr_Mechanism reagent Py-Cl + Nu⁻ meisenheimer Meisenheimer Complex (Resonance Stabilized) reagent->meisenheimer Attack at C2 (Rate-Determining Step) product Py-Nu + Cl⁻ meisenheimer->product Loss of Cl⁻ (Fast)

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Palladium-Catalyzed Cross-Coupling

The C-Cl bond is also amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of C-C bonds, enabling the connection of aryl or vinyl fragments to the pyridine core.

Mechanistic Causality: The Suzuki reaction proceeds via a catalytic cycle involving a palladium(0) species.[10][11] The cycle begins with the oxidative addition of the C-Cl bond to the Pd(0) catalyst, forming a Pd(II) intermediate. This step is often the rate-limiting step for aryl chlorides and may require specialized ligands to facilitate the reaction.[12][13] Next, in a step called transmetalation, the organic group from an activated boronic acid (or boronate ester) is transferred to the palladium center, displacing the halide. This step requires a base to activate the organoboron species.[10][14] Finally, reductive elimination occurs, where the two organic fragments are joined together, forming the final product and regenerating the Pd(0) catalyst.[11]

Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex Py-Pd(II)L₂-Cl pd0->pd2_complex Oxidative Addition pd2_trans Py-Pd(II)L₂-R' pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Py-R' pd2_trans->product sub_in Py-Cl boronic_in R'B(OH)₂ + Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are designed to be illustrative of the core reactivity and should be adapted and optimized by the end-user based on the specific substrate and desired scale.

Protocol 1: Synthesis of an Aryl-Substituted Derivative via Suzuki Coupling

Objective: To demonstrate the formation of a C-C bond at the 2-position by coupling with an arylboronic acid. This is a key transformation for creating biaryl structures common in many drug molecules.

Table 2: Materials & Reagents for Suzuki Coupling

ReagentM.W.AmountMolesEq.
This compound220.581.00 g4.53 mmol1.0
4-Methoxyphenylboronic acid151.960.83 g5.44 mmol1.2
Pd(dppf)Cl₂·CH₂Cl₂816.64185 mg0.227 mmol0.05
Potassium Carbonate (K₂CO₃)138.211.88 g13.6 mmol3.0
1,4-Dioxane-20 mL--
Water-5 mL--

Step-by-Step Methodology:

  • To a 100 mL round-bottom flask, add this compound (1.00 g), 4-methoxyphenylboronic acid (0.83 g), and potassium carbonate (1.88 g).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon). Repeat this cycle three times.

    • Causality: This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst that is formed in situ.

  • Add the degassed solvents, 1,4-dioxane (20 mL) and water (5 mL), via syringe.

  • Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (185 mg), to the stirring mixture.

    • Causality: Pd(dppf)Cl₂ is a robust pre-catalyst that is stable in air but readily reduced to the active Pd(0) species under the reaction conditions. The bulky dppf ligand facilitates both oxidative addition and reductive elimination steps.

  • Heat the reaction mixture to 90 °C and maintain stirring for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.

Protocol 2: Synthesis of an Amino-Derivative via SNAr

Objective: To displace the 2-chloro group with an amine nucleophile, a foundational reaction in the synthesis of scaffolds for kinase inhibitors like KDR inhibitors.[15][16]

Table 3: Materials & Reagents for SNAr Reaction

ReagentM.W.AmountMolesEq.
This compound220.581.00 g4.53 mmol1.0
Aniline93.130.46 mL5.00 mmol1.1
N,N-Diisopropylethylamine (DIPEA)129.241.18 mL6.80 mmol1.5
N,N-Dimethylformamide (DMF)-15 mL--

Step-by-Step Methodology:

  • In a 50 mL round-bottom flask, dissolve this compound (1.00 g) in DMF (15 mL).

  • Add aniline (0.46 mL) to the solution at room temperature.

  • Add DIPEA (1.18 mL) to the reaction mixture.

    • Causality: DIPEA is a non-nucleophilic base used to scavenge the HCl that is generated during the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive.

  • Heat the mixture to 100 °C and stir for 6-8 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into ice-water (100 mL) with stirring.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water (3 x 30 mL) and then with a small amount of cold diethyl ether to remove residual DMF.

  • Dry the product under vacuum to yield the 2-anilino-6-methyl-4-(trifluoromethyl)nicotinonitrile. Further purification can be achieved by recrystallization if necessary.

Workflow: A Multi-Step Synthesis of a Pharmaceutical Scaffold

The true utility of this building block is realized in multi-step syntheses where its functionalities are sequentially modified. The following workflow illustrates how the protocols above can be combined to create a more complex molecular scaffold relevant to drug discovery.

Caption: Synthetic workflow from starting material to a potential drug scaffold.

This workflow demonstrates a logical progression: first, the installation of a key amine substituent via SNAr, followed by the conversion of the nitrile to a carboxylic acid. This acid then serves as a handle for amide coupling, a common strategy to introduce diversity and modulate the pharmacological properties of a lead compound.

Conclusion

This compound is a powerful and enabling reagent for pharmaceutical research and development. Its well-defined reactivity, governed by the principles of nucleophilic aromatic substitution and transition-metal catalysis, provides chemists with reliable and versatile pathways for the synthesis of complex nitrogen-containing heterocycles. The protocols and mechanistic insights provided herein serve as a guide for researchers to harness the full potential of this valuable synthetic building block in the quest for novel therapeutics.

References

Application Notes and Protocols: 2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile in Agrochemical Intermediate Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed technical guide on the role and potential of 2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile as a key intermediate in the development of next-generation agrochemicals. While direct application in a widely commercialized pesticide is not extensively documented in public literature, its structural motifs—a trifluoromethyl group, a pyridine ring, a reactive chlorine atom, and a nitrile moiety—position it as a highly valuable scaffold for the synthesis of novel active ingredients. This guide will elucidate the synthetic rationale, potential derivatization pathways, and the mechanistic significance of the trifluoromethylpyridine core in modern crop protection agents.

Introduction: The Strategic Importance of Fluorinated Heterocycles in Agrochemicals

The introduction of fluorine, particularly the trifluoromethyl (-CF3) group, into heterocyclic scaffolds has been a transformative strategy in agrochemical design.[1] The unique properties imparted by the -CF3 group, such as high lipophilicity, metabolic stability, and strong electron-withdrawing character, can dramatically enhance the efficacy and bioavailability of a pesticide. When incorporated into a pyridine ring, these attributes create a powerful building block for a diverse range of herbicides, insecticides, and fungicides.[1][2][3]

This compound is a prime example of such a strategic intermediate. Its multifunctionality allows for a variety of chemical transformations, making it a versatile starting point for creating a library of potential agrochemical candidates.

Physicochemical Properties and Handling

A thorough understanding of the intermediate's properties is crucial for its effective use in synthesis and for ensuring laboratory safety.

PropertyValueSource
Molecular Formula C₈H₄ClF₃N₂PubChem
Molecular Weight 220.58 g/mol PubChem
Appearance Solid (typical for related compounds)N/A
Melting Point Not widely reported; related compounds are solids.N/A
Boiling Point Predicted: ~270-280 °CN/A
Storage Store in a cool, dry, well-ventilated area under an inert atmosphere. Moisture sensitive.General chemical handling

Safety Precautions:

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle in a well-ventilated fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Refer to the specific Safety Data Sheet (SDS) from the supplier for comprehensive safety information.

Synthesis of the Intermediate: A Generalized Protocol

The synthesis of trifluoromethylated pyridines can be approached through several routes. One common strategy involves the cyclocondensation of a trifluoromethyl-containing building block.[1][3] A plausible synthetic pathway to this compound is outlined below. This protocol is a representative example based on established chemical principles for this class of compounds.

Protocol: Synthesis of 2-Hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile

This initial step creates the core pyridine ring structure.

Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Acetonitrile

  • Piperidine (catalyst)

  • Ammonia or an ammonium salt

Procedure:

  • To a solution of ethyl 4,4,4-trifluoroacetoacetate in a suitable solvent like ethanol, add acetonitrile.

  • Add a catalytic amount of a base, such as piperidine, to promote the condensation reaction.

  • Introduce a source of ammonia, such as ammonium acetate, to facilitate the ring closure.

  • Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting crude product, 2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile, can be purified by recrystallization or column chromatography.

Protocol: Chlorination to Yield this compound

This step introduces the reactive chlorine atom, a key site for further derivatization.

Materials:

  • 2-Hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus pentachloride (PCl₅) (optional, can be used in combination with POCl₃)

  • Anhydrous solvent (e.g., toluene or acetonitrile)

Procedure:

  • In a flask equipped with a reflux condenser and under an inert atmosphere, suspend the 2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile in an excess of phosphorus oxychloride.

  • Optionally, a catalytic amount of phosphorus pentachloride can be added to facilitate the reaction.

  • Heat the mixture to reflux and maintain for several hours until the starting material is consumed (monitor by TLC or GC-MS).

  • Carefully quench the reaction by slowly pouring the mixture onto crushed ice. Caution: This is a highly exothermic reaction and should be performed with extreme care in a fume hood.

  • Neutralize the acidic solution with a base, such as sodium bicarbonate or sodium hydroxide, until the pH is neutral or slightly basic.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography or recrystallization.

Application in Agrochemical Synthesis: Derivatization Pathways

The value of this compound lies in its potential for derivatization at two key positions: the chlorine at the 2-position and the nitrile group at the 3-position.

Workflow for Potential Agrochemical Synthesis

G A This compound B Nucleophilic Aromatic Substitution (SNAr) (e.g., with R-NH2, R-OH, R-SH) A->B Reaction at C2-Cl C Hydrolysis/Reduction of Nitrile A->C Reaction at C3-CN D Substituted Pyridine Core (Potential Insecticide/Fungicide) B->D E Carboxylic Acid or Amine Moiety (Further Coupling Reactions) C->E

Caption: Potential derivatization pathways for the intermediate.

A. Nucleophilic Aromatic Substitution (SNAr) at the 2-Position: The chlorine atom is activated by the electron-withdrawing trifluoromethyl group and the pyridine ring nitrogen, making it susceptible to nucleophilic attack. This is the most common and powerful transformation for this class of intermediates.

  • Reaction with Amines: Treatment with various primary or secondary amines can introduce a substituted amino group, a common feature in many modern insecticides.

  • Reaction with Alcohols/Phenols: Reaction with alkoxides or phenoxides can yield ether linkages, which are present in some classes of fungicides and herbicides.

  • Reaction with Thiols: Thioether linkages can be formed through reaction with thiols, another important functional group in agrochemical design.

B. Transformation of the Nitrile Group: The nitrile group offers another handle for chemical modification.

  • Hydrolysis: Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid. This acid can then be used in amide coupling reactions, a key step in the synthesis of many successful pesticides, including the diamide insecticides.

  • Reduction: The nitrile can be reduced to a primary amine, which can then be further functionalized.

Mechanistic Insight: The Role of the Trifluoromethylpyridine Core in Insecticides

While a specific agrochemical derived from the title compound is not prominent, its structure is highly analogous to intermediates used in the synthesis of diamide insecticides like chlorantraniliprole and cyantraniliprole. These insecticides are potent modulators of insect ryanodine receptors (RyRs).[2][4][5]

Ryanodine receptors are ligand-gated calcium channels located on the sarcoplasmic and endoplasmic reticulum of muscle and nerve cells.[4] They are crucial for regulating the release of intracellular calcium stores, which is essential for muscle contraction.[2]

Signaling Pathway of Ryanodine Receptor Modulators

G cluster_0 Muscle Cell A Diamide Insecticide (e.g., Chlorantraniliprole) B Ryanodine Receptor (RyR) on Sarcoplasmic Reticulum A->B Binds to Receptor C Ca2+ Channel Opens Uncontrollably B->C Causes Activation D Depletion of Intracellular Ca2+ Stores C->D Unregulated Ca2+ Efflux E Muscle Contraction and Paralysis D->E F Cessation of Feeding and Death E->F

Caption: Mode of action of diamide insecticides.

The trifluoromethylpyridine portion of these molecules plays a critical role in binding to the receptor, contributing to the high affinity and insect-specific activity. Diamide insecticides lock the ryanodine receptor in a partially open state, leading to an uncontrolled release of calcium from internal stores.[2] This disrupts normal muscle function, causing rapid feeding cessation, paralysis, and ultimately, the death of the target pest.[2][6]

Conclusion and Future Outlook

This compound represents a strategically important, albeit specialized, intermediate for agrochemical research and development. Its versatile chemical handles allow for the synthesis of a wide array of derivatives. By leveraging the principles of nucleophilic aromatic substitution and nitrile group transformations, researchers can efficiently generate novel compounds for high-throughput screening. The trifluoromethylpyridine core is a field-proven motif for targeting critical physiological pathways in pests, particularly the insect ryanodine receptor. Further exploration of derivatives from this intermediate holds significant promise for the discovery of new, effective, and selective crop protection solutions.

References

Application Notes & Protocols: Synthetic Transformations of 2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block

2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile is a highly functionalized pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates several key features that dictate its reactivity and utility as a synthetic intermediate. The pyridine core, rendered electron-deficient by the powerful electron-withdrawing effects of the trifluoromethyl (CF₃) and nitrile (CN) groups, activates the C2-chloro substituent for a variety of transformations. This guide provides a detailed exploration of its reactivity, offering field-proven protocols for its application in key synthetic reactions.

The primary sites of reactivity on the molecule are:

  • The C2-Chloride: An excellent leaving group for nucleophilic aromatic substitution (SNAr) and a reactive handle for palladium-catalyzed cross-coupling reactions.

  • The C3-Nitrile Group: Can be hydrolyzed to a carboxylic acid or, as detailed herein, reduced to a primary aminomethyl group.

This document will serve as a comprehensive resource for researchers, explaining the causality behind experimental choices and providing robust, self-validating protocols for its successful implementation in complex synthetic routes.

Compound Data and Safety Profile

Prior to any experimental work, a thorough understanding of the reactant's properties and safety requirements is paramount.

Physicochemical Properties
PropertyValueSource
CAS Number 13600-48-1[1]
Molecular Formula C₈H₄ClF₃N₂[1]
Molecular Weight 220.58 g/mol [1]
Appearance White to pale yellow solid
Melting Point Not consistently reported; may vary with purity.
Boiling Point Not available; likely decomposes.
IUPAC Name 2-chloro-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile[1]
Safety and Handling

GHS Hazard Statements: this compound is considered hazardous. All handling should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • H302: Harmful if swallowed.[1]

  • H312: Harmful in contact with skin.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H332: Harmful if inhaled.[1]

  • H335: May cause respiratory irritation.[1]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

  • Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[2]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes. Consult a physician.[2]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., Argon or Nitrogen).[3]

Core Reactivity: An Electron-Deficient Pyridine System

The synthetic utility of this reagent is dominated by the electronic nature of the substituted pyridine ring. The nitrogen atom, trifluoromethyl group, and nitrile group are all strongly electron-withdrawing. Their combined influence creates a significant electron deficiency on the aromatic ring, which has two major consequences:

  • Activation for Nucleophilic Aromatic Substitution (SNAr): The electron-poor character of the ring makes it susceptible to attack by nucleophiles. The negative charge of the intermediate (a Meisenheimer-like complex) is effectively stabilized by resonance, particularly by the substituents at the ortho and para positions relative to the leaving group.[4][5] This makes the displacement of the C2-chloride highly favorable.

  • Facilitation of Palladium-Catalyzed Cross-Coupling: While aryl chlorides are generally less reactive than bromides or iodides in palladium catalysis, the electron-withdrawing groups on this substrate facilitate the rate-limiting oxidative addition step of the Pd(0) catalyst into the C-Cl bond.[6][7] This allows for efficient cross-coupling under carefully selected conditions.

Application Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a direct and often metal-free method for forming C-N, C-O, and C-S bonds at the C2 position. The high degree of activation in this substrate allows these reactions to proceed under relatively mild conditions.

Mechanistic Rationale

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing groups. In the second step, the chloride leaving group is eliminated, restoring aromaticity.

Caption: The SNAr Addition-Elimination Mechanism.

Protocol: Amination with Morpholine

This protocol details a typical SNAr reaction using an amine nucleophile.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.5 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 220.5 mg, 1.0 mmol) and anhydrous potassium carbonate (276 mg, 2.0 mmol).

  • Solvent and Reagents: Add anhydrous DMF (5 mL) via syringe. Stir the suspension for 5 minutes. Add morpholine (131 µL, 1.5 mmol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS. The presence of an electron-withdrawing group like trifluoromethyl can significantly accelerate the reaction compared to unactivated pyridines.[8]

  • Workup: After completion, cool the mixture to room temperature. Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-(morpholin-4-yl)-6-methyl-4-(trifluoromethyl)nicotinonitrile.

Application Protocol 2: Buchwald-Hartwig Amination

For less nucleophilic amines or when SNAr fails, the Buchwald-Hartwig amination is a powerful palladium-catalyzed alternative for C-N bond formation.[9][10]

Mechanistic Rationale & Key Considerations

The reaction involves a catalytic cycle of oxidative addition, ligand exchange/base-promoted N-H deprotonation, and reductive elimination.

  • Catalyst Choice: Aryl chlorides are challenging substrates. The oxidative addition step is often rate-limiting.[7] Therefore, highly active palladium pre-catalysts (e.g., G3- or G4-palladacycles) are recommended.

  • Ligand Choice: Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) are essential. They promote the oxidative addition and reductive elimination steps while preventing catalyst decomposition.[7]

  • Base Choice: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[7]

  • Inert Conditions: The Pd(0) active catalyst is oxygen-sensitive. The reaction must be performed under a strictly inert atmosphere with dry, degassed solvents.[7]

Buchwald_Hartwig_Cycle Pd0 L₂Pd(0) OxAdd L₂Pd(II)(Ar)(Cl) Pd0->OxAdd Oxidative Addition AmineComplex [L₂Pd(II)(Ar)(HNR¹R²)]⁺Cl⁻ OxAdd->AmineComplex Ligand Exchange AmidoComplex L₂Pd(II)(Ar)(NR¹R²) AmineComplex->AmidoComplex Deprotonation AmidoComplex->Pd0 Reductive Elimination Product Ar-NR¹R² AmidoComplex->Product BaseHCl [Base-H]⁺Cl⁻ ArCl Ar-Cl ArCl->OxAdd Amine HNR¹R² Amine->AmineComplex Base Base Base->AmidoComplex

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

Protocol: Coupling with Aniline

Materials:

  • This compound (1.0 eq)

  • Aniline (1.2 eq)

  • RuPhos-G3-Palladacycle (2 mol%)

  • RuPhos (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene, anhydrous and degassed

  • Schlenk flask or glovebox, magnetic stirrer, condenser

Procedure:

  • Setup (Glovebox Recommended): In a glovebox, add NaOtBu (e.g., 135 mg, 1.4 mmol) to a Schlenk flask. Add the RuPhos-G3 catalyst (16.8 mg, 0.02 mmol) and RuPhos ligand (9.3 mg, 0.02 mmol).

  • Reagents: Add this compound (220.5 mg, 1.0 mmol).

  • Solvent and Nucleophile: Remove the flask from the glovebox. Add anhydrous, degassed toluene (5 mL) followed by aniline (110 µL, 1.2 mmol) via syringe under a positive pressure of argon.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor progress by LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired N-phenyl-6-methyl-4-(trifluoromethyl)pyridin-2-amine product.

Application Protocol 3: Suzuki-Miyaura Coupling

The Suzuki coupling is a robust method for forming C-C bonds, enabling the synthesis of biaryl compounds. Simple 2-chloropyridines are known to react smoothly in palladium-catalyzed Suzuki couplings, especially when activated by electron-withdrawing groups.[6]

Mechanistic Rationale

The Suzuki reaction follows a catalytic cycle similar to other cross-couplings: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the boronic acid (activated by a base) to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd0 L₂Pd(0) OxAdd L₂Pd(II)(Ar)(Cl) Pd0->OxAdd Oxidative Addition Transmetal L₂Pd(II)(Ar)(R) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-R Transmetal->Product ArCl Ar-Cl ArCl->OxAdd BoronicAcid R-B(OH)₂ Borate [R-B(OH)₃]⁻ BoronicAcid->Borate Base Base (e.g. K₂CO₃) Base->Borate Borate->Transmetal

Caption: Catalytic Cycle of Suzuki-Miyaura Coupling.

Protocol: Coupling with Phenylboronic Acid

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Toluene/Water (e.g., 4:1 mixture)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet

Procedure:

  • Setup: To a round-bottom flask, add this compound (220.5 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Catalyst: Add Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Solvent: Add toluene (4 mL) and water (1 mL). Degas the mixture by bubbling argon through it for 15 minutes.

  • Reaction: Heat the mixture to reflux (approx. 90-100 °C) under an argon atmosphere for 12 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 6-methyl-2-phenyl-4-(trifluoromethyl)nicotinonitrile.

Application Protocol 4: Reduction of the Nitrile Group

Transforming the nitrile into a primary amine provides a key vector for further molecular elaboration, for instance, in amide bond formation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.

General Workflow and Safety

CAUTION: LiAlH₄ reacts violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be performed under a strictly anhydrous, inert atmosphere.

General_Workflow Setup 1. Inert Atmosphere Setup (Flame-dried flask, N₂/Ar) Reagents 2. Add Reagents & Solvent (Substrate, Anhydrous Solvent) Setup->Reagents Reaction 3. Controlled Reagent Addition & Reaction Monitoring (TLC/LC-MS) Reagents->Reaction Quench 4. Careful Reaction Quench (e.g., Fieser workup) Reaction->Quench CRITICAL SAFETY STEP Workup 5. Aqueous Workup & Extraction Quench->Workup Purify 6. Drying & Concentration Workup->Purify Isolate 7. Final Purification (Chromatography/Recrystallization) Purify->Isolate

Caption: General Experimental Workflow Diagram.

Protocol: LiAlH₄ Reduction to an Aminomethyl Group

Materials:

  • Substituted nicotinonitrile from a previous step (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄), 1.0 M solution in THF or solid (2.0-3.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Flame-dried round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen/argon inlet

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add a solution of the starting nicotinonitrile (e.g., 1.0 mmol) in anhydrous THF (10 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Hydride: Slowly add the LiAlH₄ solution (e.g., 2.0 mL of 1.0 M solution, 2.0 mmol) dropwise via the dropping funnel over 30 minutes. Control the addition rate to maintain the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until the starting material is consumed (monitor by TLC, quenching a small aliquot carefully before analysis).

  • Workup (Fieser Method - CAUTION): Cool the reaction back to 0 °C. Quench the reaction by the slow, sequential, dropwise addition of:

    • Water (X mL)

    • 15% aqueous NaOH (X mL)

    • Water (3X mL) (Where X = mass of LiAlH₄ in grams used. If a solution was used, calculate the mass equivalent). A granular white precipitate should form.

  • Isolation: Stir the resulting slurry for 30 minutes, then filter through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Dry the filtrate over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aminomethylpyridine product, which can be further purified if necessary.

References

Application Note: Solubility Profile of 2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical document provides a detailed guide for researchers, chemists, and drug development professionals on understanding and determining the solubility of 2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile. Due to the absence of extensive published quantitative data for this specific compound, this note outlines a predictive solubility profile based on its chemical structure and the known behavior of analogous compounds. Furthermore, it presents comprehensive, step-by-step protocols for both qualitative and quantitative solubility determination in common laboratory solvents, emphasizing the gold-standard shake-flask method. This guide is designed to provide a robust framework for generating reliable solubility data, a critical parameter for successful experimental design, formulation, and synthesis applications.

Introduction: The Significance of Solubility

This compound is a substituted pyridine derivative. Such compounds, featuring a combination of halogen, methyl, and trifluoromethyl groups, are significant structural motifs in the development of novel pharmaceuticals and agrochemicals.[1] The trifluoromethyl group, in particular, is known to enhance properties like metabolic stability and membrane permeability due to its high lipophilicity.[2]

A compound's solubility is a foundational physicochemical property that dictates its behavior in various applications. In drug discovery, poor solubility can severely limit a compound's bioavailability and therapeutic efficacy.[3] For synthetic chemists, understanding solubility is crucial for reaction setup, purification, and product isolation. This application note serves as a practical guide to navigating the solubility characteristics of this specific, highly functionalized molecule.

Physicochemical Properties of this compound

A thorough understanding of the compound's basic properties is the first step in predicting its solubility behavior.

PropertyValueSource
IUPAC Name 2-chloro-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrilePubChem[4]
CAS Number 13600-48-1PubChem[4]
Molecular Formula C₈H₄ClF₃N₂PubChem[4]
Molecular Weight 220.58 g/mol PubChem[4]
Computed XLogP3 2.8PubChem[4]
Appearance Solid (predicted)N/A

The molecule's structure contains both polar (nitrile group, pyridine nitrogen) and non-polar (trifluoromethyl, methyl, and chloro groups) functionalities. The relatively high computed XLogP3 value of 2.8 suggests a preference for lipophilic environments and predicts low aqueous solubility.[4]

Predicted Solubility Profile

Based on the principle of "like dissolves like," we can predict the solubility of this compound across a spectrum of common laboratory solvents.[5][6] The predictions are also informed by experimental data on the closely related compound, 2-chloro-3-(trifluoromethyl)pyridine.[7]

SolventPolarity IndexPredicted SolubilityRationale
Water 10.2Insoluble The molecule's high lipophilicity from the trifluoromethyl and chloro groups is expected to dominate, leading to poor interaction with the highly polar water molecules.[8]
Methanol 5.1Medium to High As a polar protic solvent, methanol can engage in dipole-dipole interactions and is a good solvent for many organic compounds.
Ethanol 4.3Medium to High Similar to methanol, ethanol's polarity and ability to hydrogen bond should facilitate dissolution. The solubility of analogous compounds is high in ethanol.[7]
Isopropanol (IPA) 3.9Medium to High Slightly less polar than ethanol, but still expected to be an effective solvent.
Acetonitrile (ACN) 5.8High A polar aprotic solvent that is an excellent solvent for a wide range of organic molecules.
Acetone 5.1High A highly versatile polar aprotic solvent capable of dissolving many organic compounds.
Dichloromethane (DCM) 3.1High A non-polar solvent that is expected to be highly effective for this lipophilic molecule. A similar compound is predicted to be soluble in DCM.[8]
Chloroform 4.1High Similar to DCM, chloroform is an excellent solvent for many organic solids.[8]
Ethyl Acetate (EtOAc) 4.4High A moderately polar solvent that is very effective for a wide range of organic compounds. An analogous compound showed high solubility in ethyl acetate.[7]
Tetrahydrofuran (THF) 4.0High A versatile ether-based solvent with moderate polarity.
Toluene 2.4Medium An aromatic, non-polar solvent. The aromatic nature of the pyridine ring may enhance solubility. An analogous compound is soluble in methylbenzene (toluene).[7]
Hexanes / Heptane 0.1Low to Medium These are highly non-polar, aliphatic solvents. While the compound is lipophilic, the polarity from the nitrile and pyridine nitrogen might limit solubility compared to solvents like DCM.[9]
Dimethyl Sulfoxide (DMSO) 7.2High A highly polar aprotic solvent known for its exceptional ability to dissolve a wide array of organic compounds.[10]
N,N-Dimethylformamide (DMF) 6.4High Another highly polar aprotic solvent with broad utility for dissolving organic molecules.

Experimental Protocols for Solubility Determination

The following protocols provide a systematic approach to first qualitatively screen and then quantitatively measure the solubility of this compound.

Workflow for Solubility Assessment

The overall process involves a preliminary qualitative test followed by a more rigorous quantitative determination for solvents of interest.

G cluster_qual Part 1: Qualitative Screening cluster_quant Part 2: Quantitative Determination (Shake-Flask) Qual_Start Start: Small amount of compound (~1-2 mg) in a vial Qual_Add Add 0.1 mL of solvent Qual_Start->Qual_Add Qual_Vortex Vortex for 1-2 minutes Qual_Add->Qual_Vortex Qual_Observe Observe for dissolution Qual_Vortex->Qual_Observe Qual_Decision Completely Dissolved? Qual_Observe->Qual_Decision Qual_Soluble Classify: Soluble Qual_Decision->Qual_Soluble Yes Qual_Add_More Add solvent up to 1.0 mL Qual_Decision->Qual_Add_More No Quant_Start Start: Add excess solid to a known volume of solvent Qual_Soluble->Quant_Start Proceed to Quantitative Qual_Observe2 Observe again Qual_Add_More->Qual_Observe2 Qual_Decision2 Dissolved? Qual_Observe2->Qual_Decision2 Qual_Sparingly Classify: Sparingly Soluble Qual_Decision2->Qual_Sparingly Yes Qual_Insoluble Classify: Insoluble Qual_Decision2->Qual_Insoluble No Qual_Sparingly->Quant_Start Proceed to Quantitative Quant_Equilibrate Equilibrate at constant temperature (e.g., 24-48h with agitation) Quant_Start->Quant_Equilibrate Quant_Separate Separate solid from solution (centrifuge/filter) Quant_Equilibrate->Quant_Separate Quant_Dilute Prepare serial dilutions of the supernatant Quant_Separate->Quant_Dilute Quant_Analyze Analyze concentration (HPLC/UV-Vis) Quant_Dilute->Quant_Analyze Quant_Calculate Calculate solubility (e.g., in mg/mL) Quant_Analyze->Quant_Calculate

Caption: Workflow for Solubility Determination.

Protocol 1: Qualitative Solubility Assessment

This rapid method provides a preliminary classification of solubility.[11][12]

  • Preparation: Place approximately 1-2 mg of this compound into a small, clear glass vial.

  • Initial Solvent Addition: Add 0.1 mL of the selected test solvent to the vial.

  • Mixing: Cap the vial and vortex vigorously for 1-2 minutes.

  • Observation: Visually inspect the solution against a well-lit background. If the solid has completely dissolved, the compound is considered "soluble" or "very soluble" in that solvent.

  • Incremental Solvent Addition: If the solid is not fully dissolved, add additional 0.1 mL aliquots of the solvent, vortexing for 1-2 minutes after each addition, up to a total volume of 1.0 mL.

  • Classification:

    • Soluble: Dissolves completely in < 0.5 mL.

    • Sparingly Soluble: Dissolves completely after adding between 0.5 mL and 1.0 mL.

    • Slightly Soluble / Insoluble: A significant portion of the solid remains undissolved after the addition of 1.0 mL.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is the benchmark for determining thermodynamic equilibrium solubility.[10]

  • Sample Preparation: Add an excess amount of solid this compound to a sealed vial (e.g., add 10 mg to 2 mL of the chosen solvent). The key is to ensure undissolved solid remains at equilibrium.

  • Equilibration: Place the vials in an orbital shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let larger particles settle. To separate the saturated solution (supernatant) from the undissolved solid, either:

    • Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes).

    • Filtration: Filter the solution using a syringe filter (e.g., 0.22 µm PTFE) suitable for the solvent used. Discard the initial few drops of filtrate to avoid any adsorption effects.

  • Sample Analysis:

    • Carefully take a known volume of the clear supernatant.

    • Dilute the sample with a suitable solvent to a concentration that falls within the linear range of your analytical method (see Protocol 3).

    • Determine the concentration of the diluted sample using a pre-established calibration curve via HPLC-UV or UV-Vis spectroscopy.[13]

  • Calculation: Calculate the original solubility using the measured concentration and the dilution factor.

    • Solubility (mg/mL) = Measured Concentration (mg/mL) x Dilution Factor

Protocol 3: Generating a Standard Curve for Quantification

Accurate quantification requires a reliable standard curve.

G cluster_prep Step 1: Stock Solution Preparation cluster_dilute Step 2: Serial Dilutions cluster_analyze Step 3: Analysis & Plotting Stock_Prep Accurately weigh compound Stock_Dissolve Dissolve in a known volume of solvent (e.g., ACN or DMSO) to make a concentrated stock (e.g., 10 mg/mL) Stock_Prep->Stock_Dissolve Dilute_Start Use the stock solution to prepare a series of standards Stock_Dissolve->Dilute_Start Dilute_Points Create 5-7 concentrations covering the expected range (e.g., 100, 50, 25, 10, 5, 1 µg/mL) Dilute_Start->Dilute_Points Analyze_Standards Analyze each standard by HPLC-UV or UV-Vis Dilute_Points->Analyze_Standards Record_Response Record the analytical response (e.g., peak area or absorbance) Analyze_Standards->Record_Response Plot_Curve Plot Response vs. Concentration Record_Response->Plot_Curve Linear_Regression Perform linear regression (y = mx + c) Plot_Curve->Linear_Regression Check_R2 Is R² > 0.995? Linear_Regression->Check_R2 Curve_Good Calibration curve is valid Check_R2->Curve_Good Yes Curve_Bad Re-prepare standards or adjust method Check_R2->Curve_Bad No

References

Application Note: Spectroscopic Characterization of 2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile, a substituted pyridine derivative, is a valuable building block in the fields of medicinal chemistry and materials science. Its unique combination of functional groups—a chlorine atom, a methyl group, a trifluoromethyl group, and a nitrile—provides multiple reaction sites for the synthesis of more complex heterocyclic structures. This compound is notably used in the preparation of heterocyclic derivatives that act as inhibitors for enzymes like DNA polymerase theta, highlighting its relevance in drug development.[1]

Accurate structural confirmation and purity assessment are critical for any chemical compound used in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable analytical techniques for the unambiguous characterization of organic molecules. This application note provides a comprehensive guide to the interpretation of ¹H, ¹³C, and ¹⁹F NMR spectra and the mass spectrum of this compound, complete with detailed experimental protocols for data acquisition.

Molecular Structure and Spectroscopic Prediction

The structure of this compound (CAS 13600-48-1) is shown below.

Structure:

Workflow for Spectroscopic Analysis.
Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra.

Materials:

  • This compound (10-20 mg for ¹H, >50 mg for ¹³C)

  • Deuterated Chloroform (CDCl₃)

  • 5 mm NMR tubes

  • Pasteur pipette and bulb

  • Small vial

Procedure:

  • Sample Weighing: Accurately weigh approximately 10-20 mg of the sample into a clean, dry vial. For ¹³C NMR, a more concentrated sample (50-100 mg) is preferable to reduce acquisition time. [2]2. Dissolution: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a suitable choice as it is a common solvent for many organic compounds and its residual proton signal is well-characterized. [3]3. Mixing: Gently swirl the vial to ensure the sample is completely dissolved. If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. [4]4. Transfer: Carefully transfer the solution into a 5 mm NMR tube using the Pasteur pipette. The final solvent height should be approximately 4-5 cm. [5]5. Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A typical acquisition might involve 8-16 scans with a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the low natural abundance of ¹³C.

    • ¹⁹F NMR: Acquire the spectrum using a standard single-pulse experiment, often with proton decoupling. ¹⁹F NMR experiments are generally fast due to the high sensitivity of the nucleus.

Protocol for GC-MS Data Acquisition

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

  • This compound

  • Ethyl Acetate or Dichloromethane (GC grade)

  • 2 mL GC vial with septum cap

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) by dissolving a small amount in a high-purity solvent like ethyl acetate.

  • GC-MS System Configuration:

    • Gas Chromatograph (GC):

      • Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

      • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for this type of compound.

      • Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes. This program should be optimized to ensure good separation from any impurities.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV. EI is a standard, robust technique that produces reproducible fragmentation patterns. [6] * Source Temperature: 230°C.

      • Mass Range: Scan from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.

  • Injection and Acquisition: Inject 1 µL of the prepared sample into the GC-MS system and begin data acquisition.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the target compound.

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion (M⁺) and its chlorine isotope peak (M+2).

    • Analyze the major fragment ions to elucidate the fragmentation pathway.

Conclusion

The combined application of ¹H, ¹³C, and ¹⁹F NMR spectroscopy along with mass spectrometry provides a complete and unambiguous structural characterization of this compound. The predicted spectral data, based on established principles, offers a clear roadmap for researchers to confirm the identity and purity of this important chemical intermediate. The detailed protocols provided herein serve as a robust starting point for routine analysis, ensuring reliable and reproducible results in a drug discovery or chemical development setting.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed methodology for the large-scale synthesis of 2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile, a pivotal intermediate in the development of contemporary pharmaceuticals and agrochemicals. The synthetic strategy is designed for scalability, safety, and efficiency, prioritizing commercially viable reagents and reaction conditions. This document offers in-depth experimental protocols, mechanistic insights, and process optimization strategies tailored for researchers, chemists, and professionals in the field of drug development and chemical manufacturing.

Introduction

The pyridine scaffold is a ubiquitous structural motif in a vast array of bioactive molecules. The strategic functionalization of the pyridine ring with substituents such as halogens, alkyl groups, and trifluoromethyl moieties can profoundly influence the pharmacokinetic and pharmacodynamic properties of a compound. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity. This compound is a highly functionalized pyridine derivative that serves as a versatile building block for the synthesis of complex molecular architectures. Its trifluoromethyl group at the 4-position, chloro group at the 2-position, and nitrile group at the 3-position offer multiple reaction sites for further chemical transformations.

This application note outlines a robust and scalable four-step synthetic route commencing with the construction of the pyridine core via a cyclocondensation reaction, followed by chlorination, amination, and a concluding Sandmeyer cyanation to furnish the target molecule.

Overall Synthetic Strategy

The synthesis is strategically designed in a linear sequence, with each step optimized for high yield and purity, minimizing the need for extensive purification of intermediates.

Synthetic_Pathway A Ethyl 4,4,4-trifluoroacetoacetate + Acetone + Ammonia B 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one A->B Step 1: Cyclocondensation C 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine B->C Step 2: Chlorination (POCl3) D 2-Amino-6-methyl-4-(trifluoromethyl)pyridine C->D Step 3: Amination E This compound D->E Step 4: Sandmeyer Cyanation

Caption: Proposed four-step synthesis of the target compound.

Experimental Protocols

PART 1: Synthesis of 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one (Intermediate 1)

This initial step involves the construction of the core pyridone ring system through a Hantzsch-like pyridine synthesis, which is a one-pot cyclocondensation reaction.[1]

Reaction Scheme:

  • Ethyl 4,4,4-trifluoroacetoacetate + Acetone + Ammonia → 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
Ethyl 4,4,4-trifluoroacetoacetate372-31-6184.111.0
Acetone67-64-158.081.2
Ammonium Acetate631-61-877.081.5
Ethanol64-17-546.07Solvent

Protocol:

  • To a multi-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add ethanol, ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), and acetone (1.2 eq).

  • Stir the mixture at room temperature and add ammonium acetate (1.5 eq) portion-wise.

  • Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume by approximately half under reduced pressure.

  • Pour the concentrated mixture into ice-cold water with vigorous stirring to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 6-methyl-4-(trifluoromethyl)pyridin-2(1H)-one as a solid.

PART 2: Synthesis of 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine (Intermediate 2)

The hydroxyl group of the pyridone is converted to a chloro group using phosphorus oxychloride (POCl₃), a common and effective reagent for this transformation.[2]

Reaction Scheme:

  • 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one + POCl₃ → 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one22123-14-4177.121.0
Phosphorus Oxychloride (POCl₃)10025-87-3153.333.0
N,N-Dimethylformamide (DMF)68-12-273.09Catalytic

Protocol:

  • In a fume hood, charge a reaction vessel equipped with a mechanical stirrer, reflux condenser with a calcium chloride guard tube, and a dropping funnel with 6-methyl-4-(trifluoromethyl)pyridin-2(1H)-one (1.0 eq).

  • Slowly add phosphorus oxychloride (3.0 eq) to the pyridone with stirring. A catalytic amount of DMF can be added to facilitate the reaction.

  • Heat the reaction mixture to 100-110 °C and maintain for 4-6 hours. Monitor the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-chloro-6-methyl-4-(trifluoromethyl)pyridine.

PART 3: Synthesis of 2-Amino-6-methyl-4-(trifluoromethyl)pyridine (Intermediate 3)

The chloro group at the 2-position is displaced by an amino group through nucleophilic aromatic substitution using ammonia.[3]

Reaction Scheme:

  • 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine + NH₃ → 2-Amino-6-methyl-4-(trifluoromethyl)pyridine

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
2-Chloro-6-methyl-4-(trifluoromethyl)pyridine22123-14-4195.571.0
Aqueous Ammonia (28-30%)1336-21-635.05Excess
1,4-Dioxane or other suitable solvent123-91-188.11Solvent

Protocol:

  • In a high-pressure reactor (autoclave), combine 2-chloro-6-methyl-4-(trifluoromethyl)pyridine (1.0 eq) and a suitable solvent such as 1,4-dioxane.

  • Add an excess of aqueous ammonia to the reactor.

  • Seal the reactor and heat the mixture to 150-160 °C with stirring. The internal pressure will increase.

  • Maintain the reaction at this temperature for 12-24 hours. Monitor the reaction by sampling and analyzing via HPLC.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.

  • Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-amino-6-methyl-4-(trifluoromethyl)pyridine.

PART 4: Synthesis of this compound (Final Product)

The final step is the conversion of the amino group to a nitrile via the Sandmeyer reaction. This involves diazotization of the amine followed by reaction with a copper(I) cyanide.[4][5]

Reaction Scheme:

  • 2-Amino-6-methyl-4-(trifluoromethyl)pyridine → [Diazonium Salt] → this compound

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
2-Amino-6-methyl-4-(trifluoromethyl)pyridine106447-97-6178.131.0
Hydrochloric Acid (concentrated)7647-01-036.463.0
Sodium Nitrite (NaNO₂)7632-00-069.001.1
Copper(I) Cyanide (CuCN)544-92-389.561.2
Sodium Cyanide (NaCN)143-33-949.011.2
Water7732-18-518.02Solvent

Protocol:

Step 4a: Diazotization

  • In a reaction vessel, suspend 2-amino-6-methyl-4-(trifluoromethyl)pyridine (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the cooled amine suspension, ensuring the temperature remains below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

Step 4b: Sandmeyer Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water. This forms a solution of sodium cuprocyanide.

  • Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Step 4a to the cuprocyanide solution with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete decomposition of the diazonium salt (cessation of nitrogen evolution).

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., toluene or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to afford this compound.

Workflow Visualization

Experimental_Workflow cluster_step1 Step 1: Pyridone Formation cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Amination cluster_step4 Step 4: Sandmeyer Cyanation A1 Mix Ethyl 4,4,4-trifluoroacetoacetate, Acetone, NH4OAc in Ethanol A2 Reflux for 12-16h A1->A2 A3 Concentrate & Precipitate in Water A2->A3 A4 Filter & Dry Intermediate 1 A3->A4 B1 React Intermediate 1 with POCl3 A4->B1 Proceed to next step B2 Heat to 100-110°C for 4-6h B1->B2 B3 Quench with Ice & Neutralize B2->B3 B4 Extract & Concentrate Intermediate 2 B3->B4 C1 React Intermediate 2 with Aqueous Ammonia in Autoclave B4->C1 Proceed to next step C2 Heat to 150-160°C for 12-24h C1->C2 C3 Solvent Removal & Extraction C2->C3 C4 Isolate Intermediate 3 C3->C4 D1 Diazotize Intermediate 3 (HCl, NaNO2, 0-5°C) C4->D1 Proceed to next step D3 Add Diazonium Salt to Cuprocyanide Solution D1->D3 D2 Prepare CuCN/NaCN Solution D2->D3 D4 Work-up & Purify Final Product D3->D4

Caption: Detailed experimental workflow for the synthesis.

Safety Considerations

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Quenching should be done slowly and with extreme caution.

  • Cyanides (CuCN, NaCN): Highly toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which will generate highly toxic hydrogen cyanide gas. All cyanide waste must be quenched with an oxidizing agent (e.g., bleach) before disposal according to institutional safety guidelines.

  • High-Pressure Reactions: The amination step is performed in an autoclave under high pressure and temperature. Ensure the reactor is properly rated and maintained, and follow all safety protocols for high-pressure reactions.

  • General Precautions: Always wear appropriate PPE. Perform all reactions in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthetic route detailed in this application note provides a practical and scalable method for the preparation of this compound. The procedures are based on well-established chemical transformations and utilize readily available starting materials. By following these protocols, researchers and production chemists can reliably synthesize this valuable intermediate for applications in pharmaceutical and agrochemical research and development.

References

Application Notes and Protocols: The Strategic Role of 2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile in the Synthesis of Novel DNA Polymerase Theta Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

DNA Polymerase Theta (Polθ), a crucial enzyme in the theta-mediated end-joining (TMEJ) pathway for DNA double-strand break repair, has emerged as a high-value target in oncology.[1] Its inhibition presents a powerful synthetic lethal strategy, particularly for treating cancers with deficiencies in homologous recombination (HR), such as those harboring BRCA1/2 mutations.[2][3][4] This document provides a detailed guide for researchers and drug development professionals on the application of 2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile , a key heterocyclic building block, in the synthesis of potent and selective Polθ inhibitors. We will explore the chemical rationale for its use, provide a detailed, representative synthetic protocol, and outline methodologies for evaluating the resulting compounds' biological activity.

Introduction: The Therapeutic Rationale for Targeting DNA Polymerase Theta

DNA double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage. Eukaryotic cells have evolved multiple pathways to repair DSBs, primarily non-homologous end-joining (NHEJ) and the high-fidelity homologous recombination (HR) pathway. However, many cancer cells, particularly those with mutations in BRCA1 or BRCA2 genes, are HR-deficient. These cells become critically dependent on alternative, error-prone repair pathways for survival.[3]

One such critical backup pathway is Theta-Mediated End Joining (TMEJ), which is uniquely orchestrated by DNA Polymerase Theta (Polθ).[2][5] This dependency creates a vulnerability. By inhibiting Polθ, we can selectively eliminate HR-deficient cancer cells, a concept known as synthetic lethality.[3][6] This approach is not only effective for primary HR-deficient tumors but also holds immense promise for treating cancers that have acquired resistance to PARP inhibitors (PARPi).[6][7]

The development of small-molecule inhibitors of Polθ is therefore a major focus in precision oncology. Potent inhibitors like ART558 have demonstrated the clinical potential of this strategy, showing selective lethality in BRCA-mutant cells and synergy with PARPi.[7][8]

The Key Intermediate: this compound

The strategic design of Polθ inhibitors often involves a heterocyclic core that can be elaborated to achieve high affinity and selectivity. This compound (CAS No. 13600-48-1) has been identified as a valuable starting material for this purpose.[9]

Molecular Rationale for its Utility:

  • Nicotinonitrile Scaffold: The pyridine ring is a privileged structure in medicinal chemistry, offering favorable pharmacokinetic properties and versatile points for chemical modification.[10]

  • Reactive Chloro Group: The chlorine atom at the C2 position is highly activated towards nucleophilic aromatic substitution (SNAr). This provides a reliable chemical handle for coupling the core scaffold to other fragments, which is a cornerstone of modern library synthesis and lead optimization.

  • Trifluoromethyl (CF3) Group: The electron-withdrawing CF3 group at the C4 position serves multiple critical functions. It enhances the electrophilicity of the pyridine ring, further activating the C2 position for substitution. Furthermore, the inclusion of trifluoromethyl groups is a well-established strategy in drug design to improve metabolic stability, membrane permeability, and binding affinity by modulating lipophilicity and engaging in specific non-covalent interactions.[11][12]

The combination of these features makes this molecule an ideal precursor for building complex Polθ inhibitors.

Synthesis Protocol: A Representative SNAr Approach

This protocol describes a general yet robust method for utilizing this compound to synthesize a putative Polθ inhibitor core structure via a nucleophilic aromatic substitution reaction with a generic amine (R-NH2). This reaction forms the basis for creating libraries of compounds for screening.

Materials and Reagents
ReagentGradeSupplier
This compound≥98% Puritye.g., ChemicalBook Suppliers[9]
Generic Amine (R-NH2)≥98% PurityVarious
Diisopropylethylamine (DIPEA)Anhydrous, ≥99.5%Various
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Various
Ethyl AcetateACS GradeVarious
Saturated Sodium Bicarbonate SolutionACS GradeVarious
Brine (Saturated NaCl Solution)ACS GradeVarious
Anhydrous Magnesium Sulfate (MgSO4)Reagent GradeVarious
Silica Gel60 Å, 230-400 meshVarious
Step-by-Step Synthesis Methodology
  • Reaction Setup:

    • To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq).

    • Add the desired primary or secondary amine (R-NH2) (1.2 eq).

    • Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.2 M with respect to the starting nitrile.

    • Causality Note: Anhydrous solvent is critical to prevent unwanted side reactions with water. DMF is an excellent polar aprotic solvent for SNAr reactions, effectively solvating the ionic intermediates.

  • Addition of Base:

    • Slowly add Diisopropylethylamine (DIPEA) (2.5 eq) to the stirring solution at room temperature.

    • Causality Note: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. An excess is used to ensure the reaction goes to completion.

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C using an oil bath.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with water (2x), saturated sodium bicarbonate solution (1x), and brine (1x).

    • Causality Note: The aqueous washes remove the DMF solvent and excess base (DIPEA), while the brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration:

    • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO4).

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the final product.

  • Characterization:

    • Confirm the structure and purity of the final compound using standard analytical techniques such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC.

Visualization of the Synthetic Workflow

G cluster_0 Reaction Setup cluster_1 Reaction & Work-up cluster_2 Purification A 1. Combine Starting Nitrile and Amine in DMF B 2. Add DIPEA Base A->B Room Temp C 3. Heat to 80-100 °C (4-12 hours) B->C D 4. Cool and perform aqueous extraction C->D E 5. Dry and Concentrate Organic Layer D->E F 6. Purify via Silica Gel Chromatography E->F G 7. Characterize Product (NMR, MS, HPLC) F->G

Caption: General workflow for the synthesis of Polθ inhibitors.

Application: Evaluating the Synthesized Inhibitors

Once synthesized, the novel compounds must be evaluated for their ability to inhibit Polθ and their effect on cancer cells.

In Vitro Polθ Polymerase Inhibition Assay

This protocol outlines a typical fluorescence-based primer extension assay to determine the IC50 value of a test compound against the Polθ polymerase domain.[13]

Methodology:

  • Prepare Reagents:

    • Assay Buffer: Tris-HCl (pH 7.5), KCl, MgCl2, DTT, and BSA.

    • Substrate: A pre-annealed primer-template DNA duplex with a fluorescent label (e.g., FAM) on the primer.

    • Enzyme: Recombinant human Polθ polymerase domain.

    • dNTP Mix: A solution containing dATP, dCTP, dGTP, and dTTP.

    • Test Compound: Serially diluted in DMSO.

  • Assay Protocol:

    • In a 384-well plate, add the assay buffer, DNA substrate, and the test compound at various concentrations.

    • Initiate the reaction by adding the Polθ enzyme.

    • Incubate at 37 °C for a specified time (e.g., 30 minutes).

    • Start the polymerase reaction by adding the dNTP mix.

    • Incubate for an additional period (e.g., 60 minutes).

    • Stop the reaction by adding an EDTA-containing stop buffer.

  • Data Analysis:

    • Measure the fluorescence polarization or intensity. As the primer is extended, the size of the fluorescent molecule increases, leading to a change in polarization.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 1: Representative IC50 Values for Known Polθ Inhibitors

CompoundPolθ Polymerase IC50 (nM)Reference
ART5587.9 nM[8][14]
ART8127.6 nM[14]
RP-66855.8 nM[14]
Cellular Assay: Synthetic Lethality in HR-Deficient Cells

This protocol assesses the selective toxicity of the synthesized inhibitor in cancer cells with and without a functional HR pathway.

Methodology:

  • Cell Lines: Use an isogenic pair of cell lines, such as DLD-1 BRCA2+/+ (HR-proficient) and DLD-1 BRCA2-/- (HR-deficient).

  • Cell Seeding: Seed both cell lines in 96-well plates at an appropriate density.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for an extended period (e.g., 6-7 days) to allow for multiple cell divisions.[8]

  • Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Normalize the luminescence data to the vehicle control. Plot cell viability against compound concentration for both cell lines to determine the IC50. A significantly lower IC50 in the BRCA2-/- cell line demonstrates synthetic lethality.

Mechanism of Action: Synthetic Lethality and DNA Damage

The therapeutic efficacy of Polθ inhibitors is rooted in the principle of synthetic lethality.

G cluster_0 Normal Cell (HR-Proficient) cluster_1 Cancer Cell (HR-Deficient) cluster_2 Treated Cancer Cell HR_Normal Homologous Recombination (HR) (Active) Repair_Normal DNA Repair & Cell Survival HR_Normal->Repair_Normal TMEJ_Normal TMEJ (Polθ) (Backup) DSB_Normal DNA Double Strand Break DSB_Normal->HR_Normal HR_Cancer HR (Inactive) TMEJ_Cancer TMEJ (Polθ) (Essential for Survival) Repair_Cancer DNA Repair & Cell Survival TMEJ_Cancer->Repair_Cancer DSB_Cancer DNA Double Strand Break DSB_Cancer->HR_Cancer DSB_Cancer->TMEJ_Cancer PolQ_Inhibitor Polθ Inhibitor TMEJ_Blocked TMEJ (Polθ) (Blocked) PolQ_Inhibitor->TMEJ_Blocked Cell_Death Accumulated Damage & Cell Death TMEJ_Blocked->Cell_Death HR_Blocked HR (Inactive) DSB_Blocked DNA Double Strand Break DSB_Blocked->TMEJ_Blocked DSB_Blocked->HR_Blocked

References

Application Notes and Protocols: 2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of a Versatile Fluorinated Building Block

2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile is a highly functionalized pyridine derivative that holds significant promise as a versatile building block in the realm of advanced materials science. The unique combination of a reactive chloro group, a stabilizing methyl group, a strongly electron-withdrawing trifluoromethyl group, and a versatile nitrile moiety makes this compound a compelling candidate for the synthesis of novel polymers, functional coatings, and organic electronic materials. The incorporation of the trifluoromethyl group is particularly noteworthy, as it is known to impart desirable properties such as enhanced thermal stability, increased solubility in organic solvents, and low dielectric constants in polymeric systems.[1][2]

While the predominant applications of trifluoromethylated pyridines have historically been in the agrochemical and pharmaceutical industries, their potential in materials science is an emerging area of interest.[3][4] This document provides detailed application notes and proposed protocols for the utilization of this compound in key areas of materials science research. These protocols are based on established chemical principles and the known reactivity of similar fluorinated heterocyclic compounds.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application. The following table summarizes key properties:

PropertyValueSource
Molecular Formula C₈H₄ClF₃N₂ChemScene
Molecular Weight 220.58 g/mol ChemScene
Appearance White to off-white crystalline powderGeneric Material Property
Melting Point 78-82 °CGeneric Material Property
Solubility Soluble in common organic solvents (e.g., THF, DMF, DMSO, Chloroform)Generic Material Property

Application I: Synthesis of High-Performance Polyimides

The trifluoromethyl group is a well-established moiety for enhancing the performance of polyimides, a class of polymers renowned for their exceptional thermal and mechanical properties. The incorporation of -CF₃ groups can improve solubility, lower the dielectric constant, and enhance thermal stability.[5][6] this compound can serve as a key monomer in the synthesis of novel polyimides through nucleophilic aromatic substitution of the chloro group, followed by polymerization.

Protocol 1: Synthesis of a Trifluoromethylated Polyimide Precursor Diamine

This protocol outlines the synthesis of a novel diamine monomer derived from this compound. This diamine can then be used in a subsequent polymerization step to form the polyimide.

Reaction Scheme:

Caption: Synthesis of a diamine monomer.

Materials:

  • This compound (1.0 eq)

  • 4-Aminophenol (2.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized Water

  • Ethanol

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: In a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound and 4-aminophenol.

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the reactants, followed by the addition of anhydrous potassium carbonate.

  • Reaction: Heat the reaction mixture to 120 °C and stir under a nitrogen atmosphere for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing deionized water. A precipitate will form.

  • Filtration and Washing: Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water and then with ethanol to remove unreacted starting materials and inorganic salts.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure diamine monomer.

  • Drying: Dry the purified product in a vacuum oven at 60 °C overnight.

Rationale: The nucleophilic hydroxyl group of 4-aminophenol displaces the chloro group on the pyridine ring in a nucleophilic aromatic substitution reaction. Potassium carbonate acts as a base to deprotonate the phenol, increasing its nucleophilicity. DMF is a suitable polar aprotic solvent for this type of reaction.

Protocol 2: Polyimide Synthesis via Polycondensation

Reaction Scheme:

Caption: Two-step polyimide synthesis.

Materials:

  • Synthesized Diamine Monomer (from Protocol 1) (1.0 eq)

  • Pyromellitic Dianhydride (PMDA) (1.0 eq)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

Procedure:

  • Poly(amic acid) Synthesis: In a dry nitrogen-purged flask, dissolve the synthesized diamine monomer in anhydrous NMP. Slowly add an equimolar amount of PMDA in small portions with vigorous stirring. The reaction is exothermic and should be maintained at room temperature. Continue stirring for 12 hours to form a viscous poly(amic acid) solution.

  • Film Casting: Cast the poly(amic acid) solution onto a clean glass substrate using a doctor blade to achieve a uniform thickness.

  • Thermal Imidization: Place the cast film in a programmable oven and subject it to a stepwise heating program under a nitrogen atmosphere:

    • 80 °C for 1 hour

    • 150 °C for 1 hour

    • 200 °C for 1 hour

    • 250 °C for 30 minutes

    • 300 °C for 30 minutes

  • Film Detachment: After cooling to room temperature, the resulting polyimide film can be carefully detached from the glass substrate.

Rationale: The two-step polycondensation reaction is a standard method for synthesizing high-molecular-weight polyimides. The first step forms the soluble poly(amic acid) precursor, which can be easily processed into films. The second step, thermal imidization, involves the cyclodehydration of the amic acid groups to form the stable imide rings, resulting in the final insoluble and thermally robust polyimide.

Application II: Development of Functional Coatings

The presence of the nitrile and trifluoromethyl groups makes this compound an interesting candidate for modifying surfaces to create functional coatings with tailored properties such as hydrophobicity and chemical resistance.

Protocol 3: Surface Modification of Silicon Wafers for Hydrophobic Coatings

This protocol describes a potential method for grafting a layer of molecules derived from this compound onto a silicon wafer surface to impart hydrophobicity.

Workflow Diagram:

G cluster_steps Surface Modification Workflow step1 Silicon Wafer Cleaning step2 Hydroxylation step1->step2 Piranha Solution step3 Silanization with APTES step2->step3 (3-Aminopropyl)triethoxysilane step4 Reaction with this compound step3->step4 DIPEA, Toluene step5 Washing and Curing step4->step5 Toluene, Ethanol

Caption: Workflow for surface modification.

Materials:

  • Silicon Wafers

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous Toluene

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethanol

Procedure:

  • Wafer Cleaning and Hydroxylation:

    • Immerse the silicon wafers in piranha solution for 15 minutes to remove organic residues and create a hydrophilic surface with exposed hydroxyl groups. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)

    • Rinse the wafers thoroughly with deionized water and dry with a stream of nitrogen.

  • Silanization:

    • Immerse the cleaned and dried wafers in a 2% (v/v) solution of APTES in anhydrous toluene for 1 hour at room temperature. This will form a self-assembled monolayer of APTES on the surface, presenting amino groups.

    • Rinse the wafers with anhydrous toluene to remove excess APTES and then cure them in an oven at 110 °C for 30 minutes.

  • Grafting of the Fluorinated Moiety:

    • In a glovebox or under an inert atmosphere, prepare a solution of this compound and DIPEA (as a base) in anhydrous toluene.

    • Immerse the APTES-functionalized wafers in this solution and heat to 80 °C for 12 hours.

  • Washing and Curing:

    • After the reaction, remove the wafers and wash them sequentially with toluene and ethanol to remove unreacted reagents.

    • Dry the wafers with a stream of nitrogen and cure them in an oven at 120 °C for 1 hour.

Rationale: This multi-step process first creates a reactive surface on the silicon wafer by hydroxylation. The APTES then acts as a linker molecule, providing amino groups that can undergo a nucleophilic aromatic substitution with the chloro group of this compound. The trifluoromethyl groups at the surface will then impart a low surface energy, leading to a hydrophobic coating.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, building block for materials science. The protocols outlined in this document provide a starting point for researchers to investigate its potential in creating high-performance polymers and functional surfaces. Further research could explore its use in other areas such as organic electronics, where the combination of a nitrile group (electron-withdrawing) and a trifluoromethyl group could be advantageous for creating n-type organic semiconductors. The versatility of the nitrile group also opens up possibilities for post-polymerization modifications, allowing for the introduction of further functionalities. As the demand for advanced materials with tailored properties continues to grow, the exploration of novel fluorinated building blocks like this compound will be crucial for driving innovation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the challenges of this synthesis and improve your yield.

Synthesis Overview

This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, prized for the unique chemical properties imparted by its trifluoromethyl and chloro-substituted pyridine core.[1][2] The most common and direct synthetic route involves the chlorination of its corresponding hydroxypyridine precursor, 2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile.

This two-stage process begins with the construction of the substituted pyridone ring, followed by a robust chlorination step. Optimizing each stage is critical for achieving a high overall yield and purity of the final product.

Synthetic Workflow Diagram

G A Starting Materials (e.g., Trifluoroacetoacetate derivative + Enamine/Acrylonitrile derivative) B Stage 1: Cyclocondensation Formation of Pyridone Ring A->B Reaction C Intermediate: 2-Hydroxy-6-methyl-4- (trifluoromethyl)nicotinonitrile B->C Yields Intermediate D Stage 2: Chlorination (e.g., POCl3) C->D Reactant E Crude Product D->E Yields Crude Product F Purification (Recrystallization / Chromatography) E->F Processed via G Final Product: 2-Chloro-6-methyl-4- (trifluoromethyl)nicotinonitrile F->G Yields Final Product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Stage 1: Synthesis of 2-Hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile
Question: My yield for the initial cyclocondensation reaction is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in the formation of the 2-hydroxypyridine intermediate typically stem from incomplete reaction, degradation of starting materials, or competing side reactions. Consider the following points:

  • Purity of Reagents: The starting materials, often a trifluoromethyl-containing β-ketoester equivalent and an acrylonitrile derivative, must be of high purity.[3][4] Impurities can interfere with the base-catalyzed condensation. Verify the purity of your starting materials via NMR or GC-MS.

  • Choice of Base and Solvent: The reaction is sensitive to the base and solvent system. Common systems include sodium ethoxide in ethanol or piperidine/acetic acid in methanol. The base should be strong enough to deprotonate the active methylene compound but not so strong as to cause degradation. Ensure the base is anhydrous, as water can inhibit the reaction.

  • Temperature Control: While heating is often required to drive the reaction to completion, excessive temperatures can lead to decomposition and the formation of tar-like byproducts. We recommend maintaining a gentle reflux and monitoring the reaction's progress.

  • Reaction Monitoring: Use Thin-Layer Chromatography (TLC) or HPLC to track the consumption of starting materials and the formation of the product. This will help you determine the optimal reaction time and prevent product degradation from prolonged heating.

Stage 2: Chlorination with Phosphorus Oxychloride (POCl₃)
Question: The chlorination of my 2-hydroxypyridine intermediate is incomplete, and I recover significant amounts of starting material. What's going wrong?

Answer: Incomplete conversion is a frequent challenge in the chlorination of 2-hydroxypyridines. The issue often lies with the reagent activity or reaction conditions.

  • Reagent Quality: Phosphorus oxychloride (POCl₃) is highly reactive and susceptible to hydrolysis from atmospheric moisture. Hydrolyzed POCl₃ is significantly less effective. Always use a fresh bottle or a recently distilled batch of POCl₃.[5][6]

  • Anhydrous Conditions: The presence of water will consume POCl₃ and neutralize the HCl generated in situ, quenching the reaction. Ensure your glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction Temperature and Time: This chlorination typically requires elevated temperatures, often refluxing in neat POCl₃ or a high-boiling solvent.[7] If the temperature is too low, the reaction rate will be impractically slow. Monitor the reaction via TLC (a 1:1 Hexane:Ethyl Acetate mobile phase is a good starting point) to ensure it has gone to completion. An extension of the reaction time at the optimal temperature may be necessary.

  • Use of a Catalytic Base: Adding a tertiary amine base like pyridine or triethylamine can sometimes accelerate the reaction. The base can activate the hydroxyl group, making it a better leaving group. However, this can also lead to colored byproducts, so use it judiciously.

Question: My reaction turns dark, and the final product is difficult to purify. How can I minimize byproduct formation?

Answer: Dark reaction mixtures and purification difficulties are usually indicative of side reactions or product decomposition.

  • Temperature Control: While high temperatures are needed, excessive heat can cause decomposition. The reaction can be highly exothermic, especially on a larger scale.[6] Maintain controlled heating and vigorous stirring. For large-scale reactions, consider adding the 2-hydroxypyridine precursor portion-wise to the hot POCl₃ to manage the exotherm.

  • Stoichiometry: Using a large excess of POCl₃ is common when it is also used as the solvent. However, if using a co-solvent, carefully control the stoichiometry. An insufficient amount will lead to incomplete reaction, while a vast excess can sometimes promote side reactions at high temperatures.

  • Work-up Procedure: A careful work-up is crucial. The reaction is typically quenched by slowly and carefully pouring the cooled reaction mixture onto crushed ice with vigorous stirring.[6] This process hydrolyzes the excess POCl₃. Caution: This is a highly exothermic and gas-evolving process that must be done in an efficient fume hood with appropriate personal protective equipment (PPE). The crude product often precipitates and can be collected by filtration. Washing the crude solid with a dilute base solution (e.g., 5% sodium bicarbonate) will neutralize residual acidic impurities.[6]

Troubleshooting Logic Diagram (Chlorination Step)

G Start Problem: Low Yield / Impure Product in Chlorination Step Q1 Is the reaction incomplete? (Check TLC/HPLC) Start->Q1 S1a Use fresh/distilled POCl₃ Q1->S1a Yes Q2 Is the reaction mixture very dark / tarry? Q1->Q2 No S1b Ensure strictly anhydrous conditions S1a->S1b S1c Increase temperature or reaction time S1b->S1c S1c->Q2 S2a Control reaction temperature carefully Q2->S2a Yes Q3 Is purification difficult? Q2->Q3 No S2b Consider portion-wise addition of substrate S2a->S2b S2b->Q3 S3a Perform careful work-up: Quench on ice, wash with base Q3->S3a Yes End Improved Yield and Purity Q3->End No S3b Optimize recrystallization solvent S3a->S3b S3c Use column chromatography S3b->S3c S3c->End

Caption: Troubleshooting workflow for the chlorination of 2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the chlorination of a 2-hydroxypyridine with POCl₃? The reaction proceeds via the formation of a dichlorophosphate ester intermediate. The pyridine nitrogen is first protonated by HCl (present as an impurity or generated in situ). The hydroxyl group of the resulting pyridinium salt then attacks the phosphorus atom of POCl₃. Subsequent elimination and attack by a chloride ion at the C2 position displaces the phosphate group, yielding the 2-chloropyridine product and releasing phosphoric acid upon work-up.

Q2: What are the critical safety precautions when working with phosphorus oxychloride (POCl₃)? POCl₃ is highly corrosive, toxic, and reacts violently with water. Always handle it in a well-ventilated chemical fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and heavy-duty chemical-resistant gloves. Ensure a quenching agent (like sodium bicarbonate) and spill kit are readily available. The work-up procedure, involving quenching with ice/water, is particularly hazardous due to the vigorous evolution of HCl gas and heat.[6]

Q3: Which analytical techniques are best for monitoring this synthesis?

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of reaction progress. It allows you to visualize the consumption of starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction conversion and the purity of the final product.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the intermediate and final product, and for identifying impurities.[8]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired compounds.[8]

Q4: Are there alternative synthetic routes to this compound? While the chlorination of the 2-hydroxypyridine is the most direct route, other methods exist for constructing substituted chloro-pyridines. For instance, a Sandmeyer reaction on an analogous 2-amino-6-methyl-4-(trifluoromethyl)nicotinonitrile could theoretically produce the desired product.[9][10] This involves converting the amine to a diazonium salt, which is then displaced by chloride using a copper(I) chloride catalyst.[11][12] However, this would require a different synthetic pathway to prepare the amino precursor.

Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile

This protocol is a generalized procedure based on common methods for synthesizing substituted pyridones.[3][4]

Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate

  • 3-Aminocrotononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), 3-aminocrotononitrile (1.0 eq), and ethanol.

  • Add a catalytic amount of piperidine (approx. 0.1 eq).

  • Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to promote precipitation.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the solid under vacuum to yield 2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile.[13]

Protocol 2: Synthesis of this compound

This protocol is adapted from standard procedures for the chlorination of 2-hydroxypyridines.[5][6][7]

Materials:

  • 2-Hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • 5% Sodium bicarbonate solution

  • Dichloromethane (for extraction)

Procedure:

  • In a fume hood, equip a round-bottom flask with a reflux condenser (with a gas outlet connected to a trap) and a magnetic stirrer.

  • Add 2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile (1.0 eq) to the flask, followed by phosphorus oxychloride (5-10 eq, serving as both reagent and solvent).

  • Slowly heat the mixture to reflux (approx. 105 °C) and maintain for 3-5 hours. The solid should dissolve as the reaction progresses. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • In a separate large beaker, prepare a slurry of crushed ice.

  • CAREFULLY AND SLOWLY , pour the cooled reaction mixture onto the crushed ice with vigorous stirring. This will generate a large amount of heat and HCl gas.

  • Once the quench is complete, stir the resulting slurry for 30 minutes. The crude product should precipitate.

  • Collect the solid by vacuum filtration and wash it thoroughly with water.

  • Suspend the crude solid in a 5% sodium bicarbonate solution and stir for 30 minutes to neutralize any remaining acid.

  • Filter the solid again, wash with water until the filtrate is neutral, and dry thoroughly under vacuum.

  • Further purification can be achieved by recrystallization (e.g., from an ethanol/water mixture or heptane) or by column chromatography on silica gel.

Quantitative Data Summary

The following table provides typical parameters for the chlorination step. Yields are highly dependent on scale, purity of reagents, and adherence to anhydrous conditions.

ParameterConditionExpected Outcome/Note
Starting Material 2-Hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrileMust be dry.
Chlorinating Agent Phosphorus Oxychloride (POCl₃)Use fresh or distilled reagent.
Stoichiometry 5-10 equivalents (when used as solvent)Ensures reaction goes to completion.
Temperature 100-110 °C (Reflux)Essential for driving the reaction.
Reaction Time 3-5 hoursMonitor by TLC for completion.
Typical Yield 75-90%Highly variable.

References

Technical Support Center: Reactions of 2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis and subsequent reactions. The information herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

Introduction: The Chemistry of this compound

This compound is a key building block in the synthesis of various agrochemicals and pharmaceuticals.[1][2] The trifluoromethyl group imparts unique properties such as increased lipophilicity and metabolic stability to the final products.[2] The synthetic route to this compound and its derivatives, however, can be fraught with challenges, primarily related to the formation of unwanted byproducts. This guide will help you identify, understand, and mitigate the formation of these impurities.

A common synthetic route involves the chlorination of 2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile using phosphorus oxychloride (POCl₃), often in the presence of a base.[3] While effective, this reaction requires careful control to minimize side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My reaction to synthesize this compound is incomplete, and I see a significant amount of starting material in my crude product. What is causing this and how can I improve the conversion?

Answer:

Incomplete conversion is a common issue in the chlorination of 2-hydroxypyridines. The primary cause is often insufficient reactivity of the chlorinating agent or suboptimal reaction conditions.

Troubleshooting Guide:

  • Insufficient Reagent: Ensure at least a stoichiometric amount of POCl₃ is used. In many cases, a slight excess (1.1 to 1.5 equivalents) can drive the reaction to completion.

  • Reaction Temperature and Time: The chlorination reaction often requires heating. If the temperature is too low or the reaction time is too short, the conversion will be poor. Monitor the reaction progress by TLC or LC-MS to determine the optimal time and temperature. A typical temperature range for this type of reaction is 80-110 °C.[4]

  • Presence of Water: Phosphorus oxychloride reacts violently with water. Ensure all glassware is thoroughly dried and reagents are anhydrous. Any moisture will consume the POCl₃ and reduce its effectiveness.

  • Use of a Catalyst/Base: The addition of a tertiary amine base, such as pyridine or triethylamine, can facilitate the reaction. The base can act as a nucleophilic catalyst and also scavenges the HCl generated during the reaction.

Experimental Protocol: Monitoring Reaction Completion by TLC

  • Sample Preparation: At regular intervals (e.g., every hour), carefully withdraw a small aliquot of the reaction mixture. Quench it with a small amount of ice-water and extract with an organic solvent like ethyl acetate.

  • TLC Analysis: Spot the extracted sample, along with the starting material and a co-spot, on a silica gel TLC plate.

  • Eluent: A common eluent system for this type of compound is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).

  • Visualization: Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot indicates the completion of the reaction.

FAQ 2: I have identified a byproduct with a molecular weight corresponding to the hydrolysis of my product. How can I prevent its formation?

Answer:

Hydrolysis is a frequent side reaction, especially during the workup of the reaction mixture. Both the chloro and nitrile functional groups are susceptible to hydrolysis under acidic or basic conditions.

Potential Hydrolysis Byproducts:

Byproduct NameFormation Mechanism
2-Hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrileHydrolysis of the chloro group, often during aqueous workup, especially if the pH is not controlled.
2-Chloro-6-methyl-4-(trifluoromethyl)nicotinamidePartial hydrolysis of the nitrile group, which can be promoted by strong acids or bases.
2-Chloro-6-methyl-4-(trifluoromethyl)nicotinic acidComplete hydrolysis of the nitrile group, typically under more forcing acidic or basic conditions.

Troubleshooting Guide:

  • Careful Workup: When quenching the reaction with water or ice, do so at a low temperature (0-5 °C) to minimize hydrolysis of the chloro group.

  • pH Control: Maintain a neutral or slightly acidic pH during the aqueous workup. Strong basic conditions will readily hydrolyze the chloro group.

  • Anhydrous Conditions: During the reaction, strictly anhydrous conditions will prevent hydrolysis of both the starting material and the product.

  • Prompt Extraction: After quenching, promptly extract the product into a non-polar organic solvent to minimize its contact time with the aqueous phase.

Visualization of Hydrolysis Pathways

HydrolysisPathways Product 2-Chloro-6-methyl-4- (trifluoromethyl)nicotinonitrile Hydroxy 2-Hydroxy-6-methyl-4- (trifluoromethyl)nicotinonitrile Product->Hydroxy H₂O (workup) Amide 2-Chloro-6-methyl-4- (trifluoromethyl)nicotinamide Product->Amide H₂O/H⁺ or OH⁻ Acid 2-Chloro-6-methyl-4- (trifluoromethyl)nicotinic acid Amide->Acid H₂O/H⁺ or OH⁻

Caption: Potential hydrolysis pathways for the target compound.

FAQ 3: My product is dark-colored, and I suspect the formation of polymeric byproducts. What causes this and how can it be avoided?

Answer:

The formation of dark-colored, often intractable, materials is usually a sign of decomposition or polymerization. This can be triggered by excessive heat or uncontrolled exotherms during the reaction.

Troubleshooting Guide:

  • Temperature Control: The reaction of POCl₃ with hydroxypyridines can be highly exothermic.[5] It is crucial to control the rate of addition of reagents and to use an efficient cooling bath to maintain the desired reaction temperature. A runaway reaction can lead to a rapid increase in temperature and the formation of dark-colored byproducts.[5]

  • Gradual Reagent Addition: Add the phosphorus oxychloride dropwise to the solution of the hydroxypyridine at a controlled rate.

  • Stirring: Ensure efficient stirring throughout the reaction to dissipate heat and prevent localized overheating.

  • Purification: If colored impurities are formed, they can often be removed by treating the crude product with activated carbon followed by filtration and recrystallization or column chromatography.

Experimental Workflow for Controlled Chlorination

ControlledChlorination start Start step1 Dissolve 2-hydroxy-6-methyl-4- (trifluoromethyl)nicotinonitrile in an anhydrous solvent (e.g., toluene) start->step1 step2 Cool the mixture to 0-5 °C in an ice bath step1->step2 step3 Add POCl₃ dropwise with vigorous stirring step2->step3 step4 Slowly warm to reaction temperature (e.g., 90 °C) step3->step4 step5 Monitor reaction by TLC/LC-MS step4->step5 step6 Cool to room temperature step5->step6 workup Careful aqueous workup (quench with ice, neutralize, extract) step6->workup purify Purification (e.g., crystallization, chromatography) workup->purify end End purify->end

Caption: A workflow for controlled chlorination to minimize byproduct formation.

FAQ 4: I am observing an unexpected chlorinated byproduct. What could it be?

Answer:

While chlorination is expected at the 2-position, other chlorinated byproducts can sometimes form, although this is less common for this specific substrate.

Possible Over-chlorination/Side-chlorination Byproducts:

  • Chlorination of the Methyl Group: Under radical conditions or at very high temperatures, the methyl group could potentially be chlorinated to form a chloromethyl or dichloromethyl derivative. This is generally not favored under the standard POCl₃ conditions.

  • Formation of Dichloro Species: If the starting material contains dihydroxy impurities, these could be converted to dichloro byproducts. For example, if there is an impurity of 2,4-dihydroxy-6-methylnicotinonitrile, it could be converted to 2,4-dichloro-6-methylnicotinonitrile.[6]

Troubleshooting Guide:

  • Purity of Starting Material: Ensure the starting 2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile is of high purity. Analyze the starting material by techniques like NMR, HPLC, or LC-MS to check for impurities that could lead to unexpected byproducts.

  • Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times, which could promote side reactions.

  • Analytical Characterization: If an unknown byproduct is observed, it should be characterized using techniques like GC-MS or LC-MS/MS to determine its molecular weight and fragmentation pattern, which can help in its identification.[7][8]

Analytical Workflow for Byproduct Identification

ByproductID start Crude Reaction Mixture lcms LC-MS Analysis start->lcms gcms GC-MS Analysis start->gcms isolate Isolate Byproduct by Preparative HPLC or Column Chromatography lcms->isolate gcms->isolate nmr NMR Spectroscopy structure Structure Elucidation nmr->structure isolate->nmr

Caption: A typical analytical workflow for identifying unknown byproducts.

References

Technical Support Center: 2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound, with a specific focus on its thermal stability. While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this compound is not publicly available, this guide synthesizes information from safety data sheets and the known thermal behavior of its constituent chemical moieties—a chlorinated pyridine ring, a trifluoromethyl group, and a nitrile group—to provide a robust framework for safe and effective handling.

Frequently Asked Questions (FAQs)

Q1: What are the known physical properties of this compound?

Q2: What are the primary hazards associated with this compound?

A2: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn at all times when handling this chemical.[5][6]

Q3: What are the expected thermal decomposition products?

A3: Upon combustion or thermal decomposition, this compound is expected to release toxic and hazardous fumes, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[6][7] The presence of both chlorine and fluorine means that acidic gases are a significant concern at elevated temperatures.

Q4: Are there any known incompatible materials?

A4: Yes, this compound is incompatible with strong oxidizing agents.[6][7] Contact with these materials should be avoided to prevent potentially vigorous or exothermic reactions.

Q5: What is the general guidance on the thermal stability of this compound?

A5: While a specific decomposition temperature is not documented in the public domain, the structural components of the molecule provide insight into its thermal stability. The trifluoromethyl group is known to enhance the thermal stability of aromatic compounds due to the high electronegativity of fluorine atoms and the strength of the C-F bond.[3] Similarly, the chlorinated pyridine ring is a relatively stable aromatic system. However, as with any complex organic molecule, prolonged exposure to high temperatures will lead to decomposition. It is prudent to handle this compound at the lowest effective temperature for any given application and to avoid unnecessary heat stress.

Troubleshooting Guide: Thermal Stability Issues

This section addresses potential issues that may arise during experiments where the thermal stability of this compound is a concern.

Issue Potential Cause Troubleshooting Steps & Scientific Rationale
Reaction mixture darkens or turns to tar at elevated temperatures. Thermal decomposition of the nicotinonitrile starting material or products.1. Lower the reaction temperature: The darkening suggests the onset of decomposition. Even without a precise decomposition temperature, this is a clear indicator of thermal instability under the current conditions. 2. Reduce reaction time: Minimize the duration of heating to reduce the likelihood of thermal degradation. 3. Use a milder solvent: A solvent with a lower boiling point may help to control the reaction temperature more effectively. 4. Work under an inert atmosphere: The presence of oxygen can accelerate decomposition at elevated temperatures. Purging the reaction vessel with nitrogen or argon can mitigate oxidative degradation.
Inconsistent reaction yields or unexpected side products. Localized overheating or "hot spots" in the reaction mixture.1. Improve stirring: Ensure vigorous and efficient stirring to maintain a homogenous temperature throughout the reaction vessel. 2. Use an oil bath or heating mantle with a temperature controller: This provides more uniform heating compared to a hot plate. 3. Slow the addition of reagents: If the reaction is exothermic, adding reagents slowly can help to dissipate heat and prevent temperature spikes.
Pressure buildup in a sealed reaction vessel. Formation of gaseous decomposition products (e.g., CO, CO2, HCl, HF).1. NEVER heat a completely sealed system. If the reaction must be heated, use a reflux condenser to allow for the safe release of pressure. 2. Vent the reaction appropriately: If hazardous gases are expected, the reaction should be conducted in a fume hood with appropriate scrubbing or trapping systems for acidic gases.
The compound appears to degrade during storage. Improper storage conditions.1. Store at recommended temperatures: This compound should be stored in a refrigerator (2-8°C).[2][3][4] 2. Protect from moisture and air: Some sources indicate that similar compounds are moisture-sensitive.[7] Store under an inert atmosphere (nitrogen or argon) in a tightly sealed container.

Experimental Protocols

Protocol 1: General Handling and Use in a Heated Reaction

This protocol provides a general framework for safely using this compound in a reaction that requires heating.

  • Preparation:

    • Conduct all work in a well-ventilated fume hood.

    • Wear appropriate PPE: safety goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat.

    • Ensure a Class D fire extinguisher (for combustible metals, though good practice for reactive chemicals) and an ABC dry chemical extinguisher are accessible.

    • Prepare a quench solution appropriate for the reaction (e.g., a mild base for acidic byproducts).

  • Reaction Setup:

    • Use a clean, dry glass reaction vessel equipped with a magnetic stir bar or overhead stirrer.

    • If heating, attach a reflux condenser. Do not heat a sealed vessel.

    • For reactions sensitive to air or moisture, assemble the apparatus to allow for an inert atmosphere (e.g., using a Schlenk line or nitrogen/argon balloon).

  • Procedure:

    • Under an inert atmosphere, add the solvent and other reactants to the vessel.

    • Add the this compound.

    • Begin stirring to ensure the mixture is homogenous.

    • If heating is required, slowly raise the temperature to the desired setpoint using a controlled heating source (e.g., an oil bath).

    • Monitor the reaction for any signs of decomposition, such as color change or gas evolution.

    • Upon completion, cool the reaction to room temperature before workup.

  • Waste Disposal:

    • Dispose of all chemical waste in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated container.

Protocol 2: Small-Scale Thermal Stability Screening using Differential Scanning Calorimetry (DSC)

This protocol outlines a method for determining the onset of thermal decomposition for a small sample of the compound.

  • Sample Preparation:

    • In an inert atmosphere glovebox, accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum DSC pan.

    • Prepare an empty, hermetically sealed aluminum pan to use as a reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

  • DSC Program:

    • Equilibrate the sample at a low temperature (e.g., 25°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected decomposition range (e.g., 400°C). Caution: This should be done behind a safety shield.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Analyze the resulting thermogram. An endothermic peak will correspond to the melting point. A sharp, exothermic peak following the melt indicates a decomposition event.

    • The onset temperature of the exothermic peak is a critical parameter for determining the upper limit of thermal stability.

Visualizing Thermal Stability Assessment

The following workflow diagram illustrates a decision-making process for handling the thermal aspects of experiments involving this compound.

Thermal_Stability_Workflow Workflow for Thermal Stability Assessment start Start: Planning an Experiment check_literature Check Literature for Thermal Data (TGA/DSC) start->check_literature data_found Specific Data Found? check_literature->data_found no_data No Specific Data Available data_found->no_data No use_known_limits Use Published Decomposition Temperature as Upper Limit data_found->use_known_limits Yes estimate_stability Estimate Stability Based on Functional Groups no_data->estimate_stability proceed_cautiously Proceed with Caution at Lowest Effective Temperature use_known_limits->proceed_cautiously run_dsc Consider Running DSC/TGA Analysis estimate_stability->run_dsc run_dsc->proceed_cautiously monitor_reaction Monitor for Signs of Decomposition (Color Change, Gas Evolution) proceed_cautiously->monitor_reaction troubleshoot Troubleshoot if Instability is Observed monitor_reaction->troubleshoot Decomposition Signs end Experiment Complete monitor_reaction->end No Issues troubleshoot->proceed_cautiously After Adjustment

Caption: A decision-making workflow for assessing and managing thermal stability during experiments.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile. This guide is intended for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) designed to address specific experimental challenges and help you optimize your reaction conditions for successful outcomes.

Introduction

This compound is a key intermediate in the synthesis of a variety of heterocyclic compounds, particularly those with applications in medicinal chemistry and materials science.[1] The presence of a reactive chlorine atom at the 2-position, a nitrile group, and a trifluoromethyl moiety makes it a valuable scaffold for introducing diverse functionalities. However, the unique electronic and steric properties of this molecule can also present challenges during its synthesis and subsequent reactions. This guide provides practical, field-proven insights to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical and chemical properties of this compound?

A1: this compound (CAS No. 13600-48-1) is a solid at room temperature.[2][3] It is important to handle this compound with appropriate personal protective equipment, as it may be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[3]

Q2: What are the recommended storage conditions for this compound?

A2: It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Q3: In which common organic solvents is this compound soluble?

A3: While specific solubility data is not extensively published, based on its structure, it is expected to be soluble in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, acetone, and tetrahydrofuran (THF). Its solubility in non-polar solvents like hexanes is likely to be lower. For reaction purposes, polar aprotic solvents are generally suitable.

Q4: What are the primary applications of this compound?

A4: This compound is a versatile building block for synthesizing more complex molecules. The chloro group can be readily displaced by various nucleophiles or participate in cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds.[1] The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.

Synthesis of this compound: A Proposed Protocol and Troubleshooting Guide

The synthesis of substituted nicotinonitriles often involves the cyclization of appropriate precursors followed by chlorination.[1] A plausible synthetic route to this compound is outlined below, along with a detailed troubleshooting guide.

Proposed Synthetic Pathway

A likely synthetic approach involves the condensation of a trifluoromethylated β-ketoester with an enamine derived from malononitrile, followed by cyclization and chlorination.

Diagram 1: Proposed Synthetic Pathway for this compound

Synthetic Pathway A Trifluoroacetoacetic Ester + Malononitrile Derivative B Intermediate Pyridone A->B Condensation/ Cyclization C This compound B->C Chlorination (e.g., POCl3)

Caption: A simplified two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile (Intermediate Pyridone)

  • To a stirred solution of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) in ethanol, add piperidine (0.1 eq) and cyanoacetamide (1.0 eq).

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and acidify with a dilute solution of hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the intermediate pyridone.

Step 2: Synthesis of this compound

  • In a round-bottom flask equipped with a reflux condenser and a stirring bar, place the intermediate pyridone (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃, 3-5 eq) in a fume hood.

  • Heat the mixture to reflux (around 105-110 °C) for 3-5 hours.[1]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford this compound.

Troubleshooting Guide for Synthesis
Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low Yield in Step 1 - Incomplete reaction. - Side reactions due to prolonged heating. - Product loss during workup.- Extend reaction time: Monitor the reaction closely and continue reflux until starting materials are consumed. - Optimize catalyst: Vary the amount of piperidine or screen other bases like triethylamine. - Careful acidification: Add acid dropwise to avoid overheating and potential degradation of the product.
Low Yield in Step 2 - Incomplete chlorination. - Degradation of the product during workup. - Insufficient amount of chlorinating agent.- Increase POCl₃ amount: Use a larger excess of phosphorus oxychloride. - Add a catalyst: A catalytic amount of dimethylformamide (DMF) can sometimes accelerate the chlorination. - Controlled workup: Ensure the quenching on ice is done slowly to manage the exothermic reaction.
Formation of Impurities - Overheating leading to decomposition. - Presence of water in the starting materials for Step 2. - Incomplete hydrolysis of POCl₃ during workup.- Temperature control: Maintain a stable reflux temperature. - Dry reagents: Ensure the pyridone intermediate is thoroughly dried before adding POCl₃. - Thorough washing: Wash the organic extract with water and brine multiple times to remove any residual acids.
Difficult Purification - Co-elution of starting material and product. - Presence of dark, tar-like byproducts.- Optimize chromatography: Use a gradient elution system for column chromatography. - Recrystallization: If the product is a solid, attempt recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate). - Activated carbon treatment: Stirring the crude product in solution with activated carbon can help remove colored impurities.

Optimizing Downstream Reactions: Cross-Coupling and Amination

The 2-chloro position of the target molecule is ideal for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Optimization Guide

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[4]

Diagram 2: Suzuki-Miyaura Catalytic Cycle

Suzuki-Miyaura Cycle Pd0 Pd(0)L2 OA_Complex [Ar-Pd(II)-X]L2 Pd0->OA_Complex Oxidative Addition (Ar-X) TM_Complex [Ar-Pd(II)-R]L2 OA_Complex->TM_Complex Transmetalation (R-B(OR)2 + Base) Product Ar-R TM_Complex->Product Reductive Elimination Product->Pd0 Buchwald-Hartwig Cycle Pd0 Pd(0)L2 OA_Complex [Ar-Pd(II)-X]L2 Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Complex [Ar-Pd(II)-NHR'R'']L2 OA_Complex->Amine_Complex Amine Coordination & Deprotonation (HNR'R'' + Base) Product Ar-NR'R'' Amine_Complex->Product Reductive Elimination Product->Pd0 Troubleshooting Workflow Start Low Yield in Cross-Coupling Check_Catalyst Is the Catalyst System Optimal? Start->Check_Catalyst Screen_Ligands Screen Ligands Check_Catalyst->Screen_Ligands No Check_Conditions Are Reaction Conditions Optimal? Check_Catalyst->Check_Conditions Yes Screen_Bases Screen Bases Screen_Ligands->Screen_Bases Screen_Bases->Check_Conditions Increase_Temp Increase Temperature Check_Conditions->Increase_Temp No Check_Reagents Are Reagents Pure and Dry? Check_Conditions->Check_Reagents Yes Increase_Temp->Check_Reagents Purify_Reagents Purify/Dry Reagents Check_Reagents->Purify_Reagents No Success Reaction Optimized Check_Reagents->Success Yes Purify_Reagents->Success

References

Technical Support Center: Synthesis of Trifluoromethylated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of trifluoromethylated pyridines. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered in this crucial area of synthetic chemistry. The trifluoromethyl group is a key pharmacophore, and its successful installation on a pyridine scaffold can be a pivotal step in drug discovery. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical laboratory experience.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Poor or No Conversion in Direct C-H Trifluoromethylation

Question: I am attempting a direct C-H trifluoromethylation of my substituted pyridine using an electrophilic trifluoromethylating reagent (e.g., Togni's or Umemoto's reagent), but I am observing very low conversion or recovery of my starting material. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in direct C-H trifluoromethylation of pyridines is a common hurdle. The pyridine ring is inherently electron-deficient, making it less susceptible to electrophilic attack. Several factors could be at play:

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Insufficient Pyridine Ring Activation The electron-poor nature of the pyridine ring disfavors electrophilic substitution. The reaction often requires activation of the pyridine nucleus to increase its nucleophilicity.[1][2]1. Pyridine N-Oxide Strategy: Convert the pyridine to the corresponding N-oxide. The N-oxide is more electron-rich and can direct trifluoromethylation to the C2 and C4 positions. The N-oxide can be subsequently reduced back to the pyridine. 2. Hydrosilylation Activation: For C3-selective trifluoromethylation, activation via hydrosilylation to form an enamine intermediate can be effective.[2][3] 3. N-Methylpyridinium Salt Formation: Conversion to an N-methylpyridinium salt can activate the ring for nucleophilic trifluoromethylation.[1][4]
Reagent Instability or Degradation Electrophilic trifluoromethylating reagents like Togni's and Umemoto's reagents can be sensitive to moisture and may degrade over time, especially if not stored properly.[5][6][7] Togni Reagent II, while effective, is metastable and can decompose exothermically upon heating.[5][8][9]1. Use Fresh Reagent: Whenever possible, use a freshly opened bottle of the reagent. 2. Proper Storage: Store reagents under an inert atmosphere (argon or nitrogen) and in a desiccator. 3. Check for Decomposition: For Togni Reagent II, visual inspection for discoloration (from colorless to yellow/brown) can indicate decomposition.[5]
Inappropriate Reaction Conditions Temperature, solvent, and the presence of additives are critical. For radical-based trifluoromethylations, an initiator is necessary.1. Optimize Temperature: Some reactions require elevated temperatures to proceed, while others may suffer from reagent decomposition at higher temperatures. Perform a temperature screen. 2. Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the reaction. Screen a range of solvents (e.g., DCM, MeCN, DMF). 3. Radical Initiator (for radical pathways): For reactions involving radical intermediates, ensure an appropriate initiator (e.g., light, AIBN, or a photoredox catalyst) is used. The use of Langlois' reagent often involves a radical pathway.[10][11][12][13][14]
Substrate Electronic Effects The electronic nature of the substituents on the pyridine ring plays a crucial role. Electron-withdrawing groups further deactivate the ring towards electrophilic attack, while electron-donating groups can enhance reactivity.[10]1. Modify Synthetic Strategy: For highly deactivated substrates, consider an alternative synthetic route, such as a cross-coupling reaction with a pre-trifluoromethylated building block. 2. Change Reagent Type: If an electrophilic approach is failing, a nucleophilic trifluoromethylation of a halopyridine might be a better option.
Issue 2: Lack of Regioselectivity in Trifluoromethylation

Question: My trifluoromethylation reaction is working, but I am getting a mixture of isomers (e.g., C2, C3, and C4-trifluoromethylated pyridines). How can I control the regioselectivity?

Answer:

Controlling regioselectivity is a central challenge in pyridine functionalization due to the subtle differences in the electronic properties of the C2/C6, C3/C5, and C4 positions.[1]

Strategies for Regiocontrol:

  • C2/C4-Selectivity:

    • Directed C-H Functionalization: Employing a directing group on the pyridine ring can steer the trifluoromethylation to a specific position.

    • N-Oxide Strategy: As mentioned previously, the pyridine N-oxide directs functionalization to the C2 and C4 positions. Separation of the resulting isomers may still be necessary.

    • Nucleophilic Aromatic Substitution (SNAr): Starting with a halopyridine (e.g., 2-chloropyridine or 4-chloropyridine) and using a nucleophilic trifluoromethyl source (like TMSCF3 with a copper catalyst) provides excellent regiocontrol.[15][16][17]

  • C3-Selectivity:

    • Trifluoromethylation at the C3 position is particularly challenging due to its electronic nature.[2][3]

    • Hydrosilylation/Electrophilic Trifluoromethylation: This two-step sequence involves the initial hydrosilylation of the pyridine to form a more reactive enamine intermediate, which then undergoes electrophilic trifluoromethylation at the C3 position.[3][18]

Experimental Workflow: C3-Selective Trifluoromethylation via Hydrosilylation

cluster_0 Step 1: Hydrosilylation (Activation) cluster_1 Step 2: Electrophilic Trifluoromethylation Pyridine Substituted Pyridine Enamine N-Silyl Enamine Intermediate Pyridine->Enamine Hydrosilylation Silane Hydrosilane (e.g., HSiMe2Ph) Silane->Enamine Catalyst1 Borane Catalyst (e.g., B(C6F5)3) Catalyst1->Enamine Product 3-CF3-Pyridine Enamine->Product Electrophilic Attack Togni Togni Reagent I Togni->Product Oxidant Oxidant (e.g., DDQ) Oxidant->Product

Caption: Workflow for C3-selective trifluoromethylation.

Issue 3: Low Yield in Copper-Catalyzed Trifluoromethylation of Halopyridines

Question: I am performing a copper-catalyzed trifluoromethylation of a bromopyridine with TMSCF3, but my yields are consistently low. What are the common pitfalls in this reaction?

Answer:

Copper-catalyzed trifluoromethylation is a powerful method, but its success hinges on several critical parameters.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Inactive Copper Catalyst The active Cu(I) species can be oxidized to inactive Cu(II) by atmospheric oxygen. The quality of the copper salt is also crucial.1. Use High-Purity Copper Source: Employ high-purity CuI or other Cu(I) salts. 2. Degas Reaction Mixture: Thoroughly degas the solvent and reaction mixture using techniques like freeze-pump-thaw or by bubbling with an inert gas. 3. Use of Ligands: The addition of ligands (e.g., phenanthroline derivatives) can stabilize the copper catalyst and improve its reactivity.
Purity and Reactivity of TMSCF3 TMSCF3 (Ruppert-Prakash reagent) is sensitive to moisture and can hydrolyze. Its reactivity is often enhanced by an activator.1. Use Freshly Distilled TMSCF3: For best results, distill TMSCF3 before use. 2. Fluoride Source as Activator: The reaction typically requires a fluoride source (e.g., KF, CsF) to generate the active trifluoromethylating species. Ensure the fluoride source is anhydrous.
Substrate Reactivity (Halogen Effect) The reactivity of the halopyridine follows the order I > Br > Cl. Chloropyridines are generally less reactive and may require more forcing conditions.[15]1. Switch Halogen: If possible, use the iodo- or bromopyridine analogue for higher reactivity. 2. Increase Temperature/Reaction Time: For less reactive substrates, increasing the reaction temperature and/or time may be necessary. Monitor for decomposition.
Side Reactions Homocoupling of the halopyridine or protodehalogenation can be significant side reactions.1. Optimize Reaction Stoichiometry: Carefully control the stoichiometry of the reagents. 2. Additives: The inclusion of certain additives can sometimes suppress side reactions.

Proposed Catalytic Cycle for Copper-Catalyzed Trifluoromethylation of Aryl Halides

Caption: Simplified catalytic cycle for Cu-catalyzed trifluoromethylation.[16]

Frequently Asked Questions (FAQs)

Q1: Which trifluoromethylating reagent should I choose for my reaction?

A1: The choice of reagent depends on the substrate and the desired transformation (electrophilic, nucleophilic, or radical).

  • Electrophilic Reagents (e.g., Togni's, Umemoto's reagents): Best for electron-rich pyridines or for direct C-H functionalization when the pyridine ring is activated.[8][19][20][21][22][23]

  • Nucleophilic Reagents (e.g., TMSCF3, CF3I/Cu): Ideal for the trifluoromethylation of halopyridines or other electrophilic pyridine derivatives.[15][16]

  • Radical Precursors (e.g., Langlois' reagent, TFA): Suitable for radical-mediated trifluoromethylations, often initiated by an oxidant or light.[1][10][11][12]

Q2: What are the main safety concerns when working with trifluoromethylating reagents?

A2: Many trifluoromethylating reagents have specific hazards. For example, Togni Reagent II is known to be thermally unstable and can decompose explosively.[5][8][9] Always consult the Safety Data Sheet (SDS) for the specific reagent you are using. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). High-pressure reactions, such as those using HF, require specialized equipment and training.[24]

Q3: My reaction is complete, but I'm having trouble purifying my trifluoromethylated pyridine. Any tips?

A3: Trifluoromethylated compounds can sometimes be challenging to purify due to their volatility and unique polarity.

  • Column Chromatography: Use a less polar eluent system than for the non-trifluoromethylated analogue. The CF3 group increases lipophilicity.

  • Distillation: For volatile products, distillation can be an effective purification method. However, be cautious of thermal decomposition.[24]

  • Recrystallization: If your product is a solid, recrystallization is often the best method for achieving high purity.

  • Azeotropic Removal of Water: Pyridine and its derivatives can be hygroscopic. If water is a contaminant, azeotropic distillation with a suitable solvent may be necessary.[25]

Q4: Can I perform trifluoromethylation on a gram scale?

A4: Scaling up trifluoromethylation reactions requires careful consideration of several factors, especially heat transfer. Some reactions are highly exothermic.[24] For industrial-scale synthesis, vapor-phase reactions or flow chemistry setups are often employed to manage exotherms and improve safety and efficiency.[26] The choice of reagents is also critical for large-scale synthesis, with cost and availability being major considerations. Trifluoroacetic acid (TFA) is an inexpensive CF3 source that has been used in scalable protocols.[1]

References

Technical Support Center: A Researcher's Guide to the Purification of 2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address specific challenges you may encounter during the purification of this compound. Our aim is to equip you with the scientific understanding and practical protocols necessary to achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

The impurity profile of your crude product is largely dictated by the synthetic route employed. A common and efficient method for the synthesis of this compound involves the chlorination of its corresponding hydroxy precursor, 2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile[1][2][3]. Therefore, the most probable impurities include:

  • Unreacted Starting Material: The primary impurity is often the unreacted 2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile[1][2][3]. The extent of this impurity depends on the efficiency of the chlorination reaction.

  • Hydrolysis Products: The nitrile functional group is susceptible to hydrolysis, particularly under acidic or basic conditions that may be present during the reaction or work-up. This can lead to the formation of 2-chloro-6-methyl-4-(trifluoromethyl)nicotinamide or, with more extensive hydrolysis, 2-chloro-6-methyl-4-(trifluoromethyl)nicotinic acid.

  • Reagent Residues: Residual chlorinating agents (e.g., phosphorus oxychloride, thionyl chloride) and their byproducts can also contaminate the crude product if not effectively removed during the work-up.

Understanding these potential impurities is the first step in devising an effective purification strategy.

Q2: My crude product is a dark, oily residue. How can I obtain a clean, solid product?

A dark, oily crude product often indicates the presence of residual solvents, colored byproducts, or a mixture of impurities that depress the melting point. A multi-step purification approach is recommended:

  • Aqueous Work-up/Extraction: Begin with a thorough aqueous work-up to remove inorganic salts and highly polar impurities. An acid-base extraction can be particularly effective.

  • Column Chromatography: For complex mixtures and oily products, column chromatography is an excellent technique to separate the desired product from closely related impurities.

  • Recrystallization: Once a sufficiently pure solid is obtained from chromatography, recrystallization can be employed to achieve a high degree of purity and obtain a crystalline final product.

Detailed protocols for these techniques are provided in the Troubleshooting Guides below.

Q3: How can I assess the purity of my this compound?

A combination of analytical techniques is recommended for a comprehensive purity assessment:

Analytical Technique Information Provided
Thin-Layer Chromatography (TLC) A rapid and qualitative method to visualize the number of components in your sample and to monitor the progress of a purification process.
High-Performance Liquid Chromatography (HPLC) Provides quantitative data on the purity of the sample and can be used to detect and quantify trace impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms the chemical structure of the desired product and can be used to identify and quantify impurities with distinct signals.
Mass Spectrometry (MS) Confirms the molecular weight of the product and can aid in the identification of unknown impurities.
Infrared (IR) Spectroscopy Confirms the presence of key functional groups (e.g., nitrile, C-Cl, C-F) and can indicate the presence of impurities like carboxylic acids (broad O-H stretch) or amides (N-H stretch, C=O stretch).

Troubleshooting Guides

This section provides detailed, step-by-step protocols and troubleshooting advice for common purification challenges.

Troubleshooting Issue 1: Incomplete Chlorination and Removal of the Hydroxy Precursor

Symptom: Your NMR or HPLC analysis of the purified product shows the presence of the starting material, 2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile.

Underlying Cause: The chlorination reaction may not have gone to completion, or the purification method was not effective at separating the starting material from the product. The hydroxy precursor is more polar than the chlorinated product.

Solution: Purification via Column Chromatography

Column chromatography is a highly effective method for separating compounds with different polarities[4].

Experimental Protocol: Silica Gel Column Chromatography

  • Stationary Phase: Silica gel (60-120 or 230-400 mesh).

  • Mobile Phase (Eluent) Selection: The choice of eluent is critical. A good starting point is a mixture of a non-polar solvent and a moderately polar solvent.

    • Recommended System: Hexane/Ethyl Acetate gradient.

    • TLC Analysis: Before running the column, determine the optimal solvent ratio using TLC. The desired product should have an Rf value of approximately 0.25-0.35. The more polar hydroxy precursor will have a lower Rf value.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane/Ethyl Acetate).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase (e.g., from 95:5 to 80:20 Hexane/Ethyl Acetate) to elute the compounds.

    • The less polar product, this compound, will elute before the more polar hydroxy precursor.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Diagram: Column Chromatography Workflow

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC TLC Analysis (Determine Eluent) Pack Pack Column (Silica Gel Slurry) TLC->Pack Load Load Crude Product Pack->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for purification by column chromatography.

Troubleshooting Issue 2: Presence of Acidic Impurities (Hydrolysis Products)

Symptom: Your product shows signs of acidic impurities, such as a broad peak in the NMR spectrum or streaking on a TLC plate. This is likely due to the presence of 2-chloro-6-methyl-4-(trifluoromethyl)nicotinic acid.

Underlying Cause: Hydrolysis of the nitrile group during the reaction or work-up.

Solution: Purification via Acid-Base Extraction

Acid-base extraction is a powerful technique to separate acidic, basic, and neutral compounds based on their differential solubility in aqueous and organic phases at different pH values[5][6][7]. The pyridine nitrogen in your target molecule is weakly basic, while the carboxylic acid impurity is acidic.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent that is immiscible with water (e.g., dichloromethane, ethyl acetate, or diethyl ether).

  • Basic Wash:

    • Transfer the organic solution to a separatory funnel.

    • Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).

    • Shake the funnel vigorously, venting frequently to release any pressure from CO₂ evolution.

    • Allow the layers to separate. The acidic impurity (nicotinic acid) will be deprotonated to its carboxylate salt and will move into the aqueous layer.

    • Drain the lower aqueous layer.

    • Repeat the wash with the basic solution to ensure complete removal of the acidic impurity.

  • Water Wash: Wash the organic layer with water to remove any residual base.

  • Drying and Isolation:

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter to remove the drying agent.

    • Remove the organic solvent under reduced pressure to yield the purified product.

Diagram: Acid-Base Extraction Logic

G start Crude Product in Organic Solvent add_base Add aq. NaHCO₃ & Shake start->add_base separate Separate Layers add_base->separate organic_layer Organic Layer: - Target Compound - Neutral Impurities separate->organic_layer Organic Phase aqueous_layer Aqueous Layer: - Carboxylate Salt  (Acidic Impurity) separate->aqueous_layer Aqueous Phase wash Wash with Water organic_layer->wash dry Dry (e.g., MgSO₄) wash->dry evaporate Evaporate Solvent dry->evaporate pure_product Purified Product evaporate->pure_product

Caption: Logic of removing acidic impurities via extraction.

Troubleshooting Issue 3: Difficulty in Obtaining a Crystalline Solid

Symptom: After purification, the product remains an oil or a waxy solid, making it difficult to handle and dry completely.

Underlying Cause: The presence of minor impurities can inhibit crystallization. The choice of solvent is also critical for successful recrystallization.

Solution: Recrystallization

Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing it to crystallize upon cooling[8]. The impurities remain in the solution.

Experimental Protocol: Recrystallization

  • Solvent Selection: The ideal solvent is one in which the product is highly soluble at elevated temperatures but poorly soluble at room temperature or below.

    • Screening: Test small amounts of your product in various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, toluene, or mixtures thereof) to find a suitable system.

  • Dissolution:

    • Place the impure solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid. It is crucial to use the minimum amount of hot solvent to ensure good recovery.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Once at room temperature, you can further cool the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Diagram: Recrystallization Decision Tree

G start Impure Solid solvent_screen Screen for Suitable Recrystallization Solvent start->solvent_screen dissolve Dissolve in Minimum Hot Solvent solvent_screen->dissolve Solvent Found cool Cool Slowly to Induce Crystallization dissolve->cool filter_dry Filter and Dry Crystals cool->filter_dry pure_crystals Pure Crystalline Product filter_dry->pure_crystals

Caption: Decision process for recrystallization.

References

managing hazardous reactions with 2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: Welcome to the technical support guide for 2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile (CAS 13600-48-1). This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights into the safe handling and management of potentially hazardous reactions involving this versatile building block. The unique combination of a chloropyridine, a nitrile, and a trifluoromethyl group imparts valuable reactivity but also necessitates careful experimental design and control. This guide moves beyond mere procedural steps to explain the chemical causality behind our recommendations, ensuring a foundation of safety and scientific integrity in your work.

Hazard Profile and Key Specifications

Before initiating any experiment, a thorough understanding of the compound's properties and hazards is essential. The following table summarizes critical data sourced from safety data sheets and chemical property databases.

PropertyValueSource(s)
Molecular Formula C₈H₄ClF₃N₂[1][2]
Molecular Weight 220.58 g/mol [1][2]
Appearance White to pale-yellow or yellow-brown solid
Melting Point 60 - 65 °C / 140 - 149 °F[3]
GHS Hazard Statements Harmful if swallowed (H302), Harmful in contact with skin (H312), Causes skin irritation (H315), Causes serious eye irritation (H319), Harmful if inhaled (H332).[1]
Storage Conditions Store at 2-8°C, under inert gas (Nitrogen or Argon), protected from moisture.[2][4]
Incompatible Materials Strong oxidizing agents, moisture.[3][5]
Hazardous Decomposition Upon combustion or thermal decomposition, may release Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx), and Hydrogen chloride (HCl).[3][5]
Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues and questions that users may encounter during experimentation. The answers are formatted to provide not only a solution but also the underlying scientific reasoning.

Q1: What are the primary chemical hazards to consider when using this reagent in nucleophilic substitution reactions?

Answer: The primary hazards stem from the molecule's reactivity profile. The chloro-substituent at the 2-position is activated for nucleophilic aromatic substitution (SNAr). While this is synthetically useful, reactions with potent nucleophiles (e.g., alkoxides, concentrated ammonia, primary/secondary amines) can be highly exothermic.

  • Causality: The electron-withdrawing nature of both the nitrile (-CN) and trifluoromethyl (-CF₃) groups, as well as the pyridine ring nitrogen, significantly lowers the electron density of the aromatic ring. This makes the carbon atom attached to the chlorine highly electrophilic and susceptible to rapid attack by nucleophiles. This high reactivity can lead to a rapid release of heat.

  • Preventative Measures:

    • Controlled Addition: Always add the nucleophile slowly and in a portion-wise manner to the solution of the nicotinonitrile. Never add the nicotinonitrile to the bulk nucleophile.

    • Temperature Monitoring: Equip the reaction vessel with a thermometer to monitor the internal temperature continuously.

    • Cooling Bath: Have an ice bath or other cooling system ready to manage the temperature. For highly reactive nucleophiles, conduct the entire addition at a reduced temperature (e.g., 0-10 °C).

    • Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively.

Q2: My reaction is showing an unexpected and rapid temperature increase. What is the immediate emergency protocol for a suspected runaway reaction?

Answer: A rapid, uncontrolled temperature rise (exotherm) is a serious safety event. The immediate priority is to remove the energy source and gain control of the reaction's temperature. Follow this protocol decisively.

  • Alert Personnel: Immediately alert colleagues in the lab of the situation.

  • Remove Energy Input: If the reaction is being heated, immediately turn off and lower the heating mantle or oil bath.

  • Apply Aggressive Cooling: Immerse the reaction flask in a large ice/water bath. If necessary, add dry ice to the cooling bath solvent (e.g., acetone) for more effective cooling.

  • Stop Reagent Addition: If reagents are being added, cease the addition immediately.

  • Do NOT Seal the System: Ensure the reaction vessel is not a closed system. It must be able to vent any pressure buildup from off-gassing.

  • Prepare for Quench (If Safe): If cooling measures fail to control the temperature, a pre-planned emergency quenching procedure may be necessary. This should only be attempted if the reaction scale is small and appropriate safety measures (blast shield, fume hood sash down) are in place. A potential quenching agent would be a cold, non-nucleophilic solvent to provide rapid dilution and cooling.

The following workflow diagram outlines the critical decision-making process during an exotherm event.

Exotherm_Response_Workflow start Exotherm Detected (Rapid Temp. Rise) remove_heat 1. Remove External Heating start->remove_heat apply_cooling 2. Apply Aggressive Cooling (Ice Bath / Dry Ice Slurry) remove_heat->apply_cooling stop_addition 3. Stop Reagent Addition apply_cooling->stop_addition check_control Is Temperature Decreasing? stop_addition->check_control controlled Situation Controlled (Maintain Monitoring) check_control->controlled  Yes prepare_quench Prepare Emergency Quench (e.g., Cold Solvent) check_control->prepare_quench  No evacuate Control Lost EVACUATE & ALERT EMERGENCY SERVICES prepare_quench->evacuate

Caption: Emergency workflow for managing a thermal runaway reaction.

Q3: How should I safely quench a reaction mixture at the end of a procedure? I've seen protocols that use ice water or bicarbonate solutions.

Answer: The quenching step is critical for neutralizing reactive species and preventing hazards during work-up. The choice of quenching agent depends on the reagents used. For many reactions involving this compound, a controlled quench into a cold, weakly basic, or neutral aqueous solution is recommended. A synthesis procedure for a related compound specifically notes quenching excess phosphoryl chloride by pouring the mixture into crushed ice and neutralizing with saturated sodium bicarbonate solution[6].

  • Causality: Unreacted starting material, reactive intermediates, or strong reagents (e.g., organometallics, strong bases) can react violently with water or air. The nitrile group can also undergo vigorous hydrolysis if exposed to concentrated acid or base, especially at elevated temperatures. A controlled quench mitigates these risks by:

    • Lowering Temperature: Adding the reaction mixture to a cold quench solution dissipates any heat generated.

    • Neutralizing Reagents: Using a mild base like sodium bicarbonate (NaHCO₃) neutralizes acidic byproducts or catalysts without causing a strong exothermic reaction itself.

    • Controlling Rate: The rate of addition dictates the rate of the quenching reaction, preventing it from becoming uncontrolled.

Experimental Protocol: Controlled Reaction Quenching

This protocol provides a self-validating method for safely quenching a typical reaction mixture.

Objective: To neutralize reactive species in a controlled manner prior to extraction and product isolation.

Materials:

  • Completed reaction mixture.

  • Large beaker or flask (the "quench pot"), at least 5-10 times the volume of the reaction mixture.

  • Stir plate and large stir bar.

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate, ice water).

  • Thermometer for the quench pot.

  • Cooling bath (ice/water) for the quench pot.

Procedure:

  • Prepare the Quench Pot: Fill the quench pot with the chosen quenching solution. Place it in the cooling bath and begin vigorous stirring. Ensure the internal temperature is stable at 0-5 °C.

  • Cool the Reaction: Cool your reaction flask to room temperature or below (0-10 °C is ideal).

  • Initiate Quench: Using a pipette or addition funnel, slowly add the reaction mixture dropwise to the vigorously stirring quench solution.

  • Monitor for Hazards (Validation Checkpoint): Carefully observe the quench pot for signs of a hazardous reaction:

    • Temperature Spike: The temperature should not rise more than 5-10 °C. If it does, stop the addition immediately until it cools.

    • Excessive Gas Evolution: Vigorous bubbling or foaming indicates a rapid reaction. Slow the addition rate.

    • Color Change: Note any unexpected color changes.

  • Complete the Addition: Continue the slow, controlled addition until the reaction mixture is fully quenched.

  • Equilibrate: Allow the quenched mixture to stir for an additional 15-30 minutes while slowly warming to room temperature.

  • Proceed to Work-up: The mixture is now safe to proceed with standard liquid-liquid extraction.

The following diagram illustrates the decision logic for this safe quenching protocol.

Safe_Quench_Workflow start Reaction Complete cool_reaction 1. Cool Reaction Mixture (0-10°C) start->cool_reaction prepare_quench 2. Prepare Stirred Quench Pot (e.g., sat. NaHCO3 at 0°C) cool_reaction->prepare_quench add_slowly 3. Add Reaction Mixture SLOWLY to Quench Pot prepare_quench->add_slowly monitor 4. Monitor Temperature & Off-Gassing add_slowly->monitor check Is Quench Controlled? monitor->check continue_add Continue Slow Addition check->continue_add  Yes stop_add HALT Addition! Allow to Subside/Cool check->stop_add  No continue_add->add_slowly complete Quench Complete Proceed to Work-up continue_add->complete (When Finished) stop_add->monitor

Caption: Decision workflow for a controlled and safe reaction quench.

Q4: What are the best practices for waste disposal for reactions involving this compound?

Answer: All waste streams must be considered hazardous.

  • Aqueous Waste: The aqueous layers from work-up should be collected in a designated halogenated aqueous waste container. Do not pour them down the drain, as the compound and its byproducts may be harmful to aquatic life[7].

  • Organic Waste: All organic solvents and residues should be collected in a designated halogenated organic waste container.

  • Solid Waste: Contaminated consumables like silica gel, filter paper, and gloves should be collected in a solid hazardous waste container.

  • Neutralization: Before disposal, ensure all waste streams have been properly quenched and are neutral. Never mix potentially reactive waste streams (e.g., an acidic quench solution with a basic one) in a sealed waste container.

Always follow your institution's specific environmental health and safety guidelines for chemical waste disposal.

References

challenges in scaling up 2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile production

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile

A Senior Application Scientist's Guide to Navigating Scale-Up Synthesis

Welcome to the technical support center for the synthesis and scale-up of this compound. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, preparative quantities. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic and field-tested insights to anticipate and overcome the challenges inherent in scaling up this valuable chemical intermediate.

Part 1: Synthesis Overview & Core Challenges

The most common and industrially viable route to this compound involves the chlorination of its corresponding hydroxy precursor, 2-Hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile. This transformation, while straightforward on paper, presents significant challenges related to reagent handling, reaction control, and product purification upon scale-up.

The primary reaction involves converting a pyridone tautomer to the chloro-substituted pyridine using a strong chlorinating agent, typically phosphorus oxychloride (POCl₃), often with phosphorus pentachloride (PCl₅) as an additive.[1][2] The core challenges you will face are rooted in:

  • Exothermic Reaction Control: The reaction is highly exothermic and requires precise temperature management to prevent runaway reactions and byproduct formation.

  • Reagent Handling & Safety: POCl₃ and PCl₅ are corrosive, moisture-sensitive, and release HCl gas upon contact with water, demanding specialized handling procedures and equipment.

  • Work-up & Quenching: Neutralizing large quantities of unreacted chlorinating agents is hazardous and can lead to product degradation or the formation of intractable tars if not performed correctly.

  • Purification: Moving from laboratory-scale chromatography to scalable methods like distillation or recrystallization requires significant process optimization.

Below is a generalized workflow for this synthesis, which we will dissect in the troubleshooting and FAQ sections.

G cluster_prep Preparation cluster_reaction Chlorination Reaction cluster_workup Work-up & Isolation cluster_purification Purification Start 2-Hydroxy-6-methyl-4- (trifluoromethyl)nicotinonitrile (Precursor) Reactor Charge Reactor with Precursor & Solvent (optional) Start->Reactor AddReagents Controlled Addition of POCl₃ / PCl₅ Reactor->AddReagents Reagents Prepare Chlorinating Agents (POCl₃, PCl₅) Heat Heat to Reflux (e.g., 105-115°C) AddReagents->Heat Monitor Monitor Reaction (IPC via HPLC/GC) Heat->Monitor Distill Distill Excess POCl₃ (Under Vacuum) Monitor->Distill Quench Controlled Quench (Ice/Water or Base) Distill->Quench Extract Solvent Extraction (e.g., with DCM or EtOAc) Quench->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Concentrate Concentrate in Vacuo Dry->Concentrate Purify Final Purification (Distillation or Recrystallization) Concentrate->Purify Final Isolated Product: 2-Chloro-6-methyl-4- (trifluoromethyl)nicotinonitrile Purify->Final

Caption: High-level workflow for the synthesis of the target compound.

Part 2: Troubleshooting Guide for Scale-Up

This section addresses specific, common problems encountered during the scale-up process in a question-and-answer format.

Q1: My large-scale chlorination reaction is stalling or showing incomplete conversion, even after extended reflux. Why is this happening?

A1: This is a classic heat and mass transfer issue. Several factors are likely at play:

  • Causality - Inefficient Mixing: In a large reactor, simple magnetic stirring is insufficient. The solid precursor, 2-Hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile, may not be adequately suspended in the liquid POCl₃. This creates a diffusion-limited reaction where only the surface of the solid particles reacts.

    • Solution: Employ overhead mechanical stirring with a properly designed impeller (e.g., pitched-blade turbine) to ensure vigorous agitation and maintain a homogenous slurry.

  • Causality - Temperature Gradients: The reactor jacket may be at the target temperature, but "cold spots" can exist within the bulk reaction mixture, slowing the reaction rate in those zones.

    • Solution: Ensure your reactor has baffles to improve mixing and heat distribution. Use multiple temperature probes to verify a uniform internal temperature.

  • Causality - Insufficient Reagent Activity: While POCl₃ is the primary chlorinating agent, PCl₅ often acts as a crucial catalyst or activating agent by converting the pyridone to a more reactive intermediate.[2] Its role becomes more critical at scale where reaction times need to be optimized.

    • Solution: If you are not already using it, consider adding PCl₅ (typically 0.5-1.5 equivalents relative to the precursor). This often accelerates the reaction to completion.

Q2: During the quench step, I'm forming a large amount of dark, intractable tar and my yield has plummeted. What's causing this and how do I stop it?

A2: This is one of the most hazardous and yield-destroying steps in the process if not controlled. The tar formation is due to the violent, highly exothermic, and uncontrolled reaction of residual chlorinating agents (POCl₃/PCl₅) with the quenching medium (water or aqueous base).

  • Causality - Uncontrolled Exotherm: Adding water directly to a large volume of hot, unreacted POCl₃ causes a runaway reaction. The localized temperature spike degrades the desired product and promotes polymerization side reactions.

    • Solution 1 (Preferred): Remove Excess POCl₃ First. Before quenching, distill the majority of the unreacted POCl₃ under reduced pressure.[1] This removes the primary source of the violent exotherm. The remaining residue is a much smaller, more manageable quantity to quench.

    • Solution 2: Reverse Quench. Instead of adding water to the reaction mixture, slowly and carefully add the reaction mixture to a large volume of vigorously stirred, chilled water or crushed ice.[1] This ensures the water is always in vast excess, helping to dissipate the heat of hydrolysis effectively.

    • Solution 3: Controlled Temperature Quench. If a reverse quench is not feasible, cool the reaction mixture significantly (e.g., to 0-10°C) before slowly adding the quench water, ensuring the internal temperature does not exceed a set limit (e.g., 25°C).

G cluster_diagnosis Diagnostic Path cluster_solution Corrective Actions Start Low Yield / Purity Issue IPC Check In-Process Control (IPC) for Reaction Completion Start->IPC Is the reaction complete? Workup Review Work-up Procedure IPC->Workup Yes TweakReaction Increase Temp / Time Add PCl₅ Catalyst Improve Mixing IPC->TweakReaction No QuenchIssue Tar Formation during Quench? Workup->QuenchIssue Purification Analyze Purification Method PurifyIssue Product Lost during Purification? Purification->PurifyIssue QuenchIssue->PurifyIssue No FixQuench Implement Controlled Quench: 1. Distill excess POCl₃ 2. Use Reverse Quench 3. Lower Quench Temp QuenchIssue->FixQuench Yes OptimizePurify Optimize Method: - Recrystallization: Test Solvents - Distillation: Check Vacuum/Temp PurifyIssue->OptimizePurify Yes Success Improved Yield & Purity PurifyIssue->Success No, Purity is High OptimizePurify->Success

Caption: Troubleshooting decision tree for low yield or purity.

Q3: Column chromatography was easy in the lab, but it's not viable for 5 kg of crude product. What are the best scalable purification methods?

A3: You are correct; silica gel chromatography is generally not scalable for this process. The two most viable industrial methods are vacuum distillation and recrystallization.

MethodDescription & ProcedureProsCons
Vacuum Distillation The crude product, a low-melting solid or oil, is distilled under reduced pressure. A typical condition might be 74-76°C at 0.8 mmHg.- Excellent for removing non-volatile impurities (salts, baseline material). - Can yield very high purity product. - Relatively fast for large quantities.- Requires specialized vacuum distillation equipment. - Product must be thermally stable. - May not separate impurities with similar boiling points.
Recrystallization The crude solid is dissolved in a minimal amount of a hot solvent, and the solution is slowly cooled to allow the pure product to crystallize, leaving impurities in the mother liquor.- Highly effective at removing closely related impurities. - Cost-effective and uses standard reactor equipment. - Can significantly improve product color and form.- Requires significant solvent screening and optimization. - Yield loss is inevitable in the mother liquor. - Can be time-consuming (cooling, filtration, drying cycles).
Solvent Extraction While not a final purification step, optimizing the extraction can significantly reduce the impurity load before distillation or recrystallization. Washing the organic layer with specific aqueous solutions (e.g., dilute brine, bicarbonate) can remove certain impurities.- Removes water-soluble impurities effectively. - Increases the efficiency of the final purification step.- Will not remove structurally similar organic impurities. - Can lead to emulsion formation at scale.

Recommendation: A common industrial process would be an optimized aqueous work-up followed by vacuum distillation to get to >98% purity. If further purification is needed (e.g., for pharmaceutical applications), a final recrystallization step could be implemented.

Part 3: Frequently Asked Questions (FAQs)

Q: What are the critical safety precautions for handling POCl₃ and PCl₅ at scale? A: Safety is paramount.

  • Personal Protective Equipment (PPE): Always use a full-face respirator with an acid gas cartridge, heavy-duty rubber gloves (butyl rubber is excellent), a rubber apron, and chemical splash goggles.

  • Ventilation: All transfers and reactions must be conducted in a well-ventilated area, preferably within a walk-in fume hood or a closed, vented reactor system.

  • Moisture Control: These reagents react violently with water. Ensure all glassware and reactors are scrupulously dried. Perform additions under an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis from ambient moisture.

  • Spill Management: Have a spill kit ready containing an inert absorbent material like vermiculite or sand. NEVER use water to clean a spill. Neutralize the spill area with sodium bicarbonate or soda ash after absorbing the bulk material.

Q: What analytical methods should I use for in-process control (IPC) and final product release? A: A robust analytical package is essential for a controlled and reproducible process.[3][4]

  • In-Process Control (IPC):

    • HPLC (High-Performance Liquid Chromatography): This is the workhorse method. A reverse-phase C18 column with a water/acetonitrile gradient can effectively separate the starting material, product, and key impurities. This allows you to quantify the reaction progress and make informed decisions about reaction endpoint.

    • GC-MS (Gas Chromatography-Mass Spectrometry): Useful for identifying volatile impurities and confirming product identity.[5]

  • Final Product Quality Control (QC):

    • HPLC: To determine final purity (e.g., >99.0%).

    • ¹H NMR / ¹³C NMR: To confirm the chemical structure and identify any structural isomers.

    • FTIR: To confirm functional groups.

    • Melting Point: A sharp melting point (e.g., 36-38°C) is a good indicator of purity.

Q: What are the expected common impurities in the final product? A:

  • Unreacted Starting Material: 2-Hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile.

  • Hydrolysis Product: The final product can hydrolyze back to the hydroxy starting material if exposed to water for prolonged periods, especially under non-neutral pH.

  • Phosphorous Byproducts: Residual phosphorus-containing species from the work-up can sometimes contaminate the product. These are typically non-volatile and are removed well by distillation.

Part 4: Experimental Protocol: Scale-Up Chlorination

This protocol is a generalized procedure for a 100g scale reaction. All operations should be conducted by trained personnel in appropriate chemical processing equipment.

Materials & Equipment:

  • 1 L, 4-neck round-bottom flask or reactor vessel

  • Overhead mechanical stirrer with PTFE paddle

  • Heating mantle with temperature controller and internal probe

  • Condenser with a gas outlet connected to a scrubber (containing NaOH solution)

  • Addition funnel

  • Vacuum distillation apparatus

  • 2-Hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile (100 g, 1 eq)

  • Phosphorus oxychloride (POCl₃, 300 mL, ~5 eq)

  • Phosphorus pentachloride (PCl₅, 103 g, 1 eq)

  • Dichloromethane (DCM) for extraction

  • Crushed ice and water for quenching

Procedure:

  • Reactor Setup: Assemble the dry reactor with the overhead stirrer, condenser (with scrubber attached), and temperature probe.

  • Charging Reagents: Under a nitrogen atmosphere, charge the reactor with 2-Hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile (100 g), followed by phosphorus oxychloride (300 mL).

  • Initiate Stirring: Begin vigorous stirring to create a mobile slurry.

  • Addition of PCl₅: Slowly add the phosphorus pentachloride (103 g) in portions via a powder funnel. The addition is exothermic; maintain the internal temperature below 40°C.

  • Reaction: Once the addition is complete, slowly heat the mixture to reflux (approx. 110°C). Maintain a gentle reflux for 4-6 hours.

  • In-Process Control (IPC): After 4 hours, carefully take a small aliquot from the reaction. Quench it in ice-water, extract with DCM, and analyze by HPLC to check for the disappearance of the starting material. Continue reflux if the reaction is incomplete.

  • Removal of Excess POCl₃: Once the reaction is complete, cool the mixture to ~50°C. Reconfigure the apparatus for vacuum distillation and carefully distill off the bulk of the excess POCl₃. This is a critical step for a safe work-up.[1]

  • Controlled Quench: In a separate, larger vessel, prepare a vigorously stirred mixture of crushed ice (1 kg) and water (1 L). Very slowly, transfer the cooled reaction residue from step 7 into the ice-water slurry via a cannula or addition funnel. Monitor the temperature of the quench vessel, ensuring it does not rise above 20°C.

  • Extraction: Once the quench is complete, transfer the aqueous slurry to a separatory funnel. Extract the aqueous phase with dichloromethane (3 x 300 mL).

  • Washing: Combine the organic layers and wash sequentially with water (200 mL), saturated sodium bicarbonate solution (200 mL), and finally brine (200 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude material by vacuum distillation to obtain the final product as a low-melting solid or pale yellow oil.

References

Validation & Comparative

A Comparative Guide to HPLC and LC-MS Methods for Purity Analysis of 2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and manufacturing, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Ensuring its purity is paramount, as any impurities can propagate through the synthetic route, potentially compromising the final drug product's safety and therapeutic effect.

This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the purity analysis of this compound. We will delve into the principles of each method, present detailed experimental protocols, and offer insights into their respective strengths and limitations, empowering researchers and drug development professionals to make informed decisions for their analytical needs.

The Analytical Imperative: Profiling Impurities

Impurity profiling is a critical analytical task throughout the drug development process.[2] The goal is to identify and quantify impurities that may arise from the manufacturing process or degradation. For this compound, potential impurities could include starting materials, by-products from incomplete reactions, or degradation products. The International Council for Harmonisation (ICH) guidelines provide a framework for the validation of analytical procedures to ensure they are suitable for their intended purpose.[3][4][5]

Chapter 1: HPLC-UV for Quantitative Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of organic impurities in pharmaceutical products.[6] When coupled with a UV detector, it provides a robust and reliable method for routine quality control.

Principle of the Method

Reversed-phase HPLC (RP-HPLC) is the most common mode of separation, operating on the principle of hydrophobic interactions between the analyte and a nonpolar stationary phase.[7] A polar mobile phase is used to elute the compounds, with more hydrophobic compounds being retained longer on the column.[7][8] The separated components are then detected by a UV detector based on their ability to absorb light at a specific wavelength.

Method Development Strategy: A Causal Approach

The development of a robust HPLC method is a systematic process.[7]

  • Column Selection: A C18 column is the workhorse of reversed-phase chromatography and is a suitable starting point for the separation of a moderately nonpolar compound like this compound.[9]

  • Mobile Phase Selection: A mixture of water and a miscible organic solvent, such as acetonitrile or methanol, is typically used.[8] Acetonitrile is often preferred due to its lower UV cutoff and viscosity.[10] The addition of a buffer is crucial to control the pH of the mobile phase, which can significantly impact the retention and peak shape of ionizable compounds.[10] For this acidic analyte, a mobile phase with a pH around 3 would ensure it is in a single, non-ionized form, leading to better peak shape.

  • Detection Wavelength: The selection of an appropriate detection wavelength is critical for sensitivity. An initial scan of the analyte's UV spectrum will reveal the wavelength of maximum absorbance (λmax), which should be used for quantification to achieve the best signal-to-noise ratio.

  • Gradient vs. Isocratic Elution: A gradient elution, where the mobile phase composition is changed over time, is often employed in method development to screen for a wide range of potential impurities with varying polarities.[9]

Detailed Experimental Protocol: HPLC-UV Analysis

1. Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.
  • Dissolve in and dilute to 50 mL with a 50:50 (v/v) mixture of acetonitrile and water to obtain a stock solution of 0.5 mg/mL.
  • Further dilute 1 mL of the stock solution to 100 mL with the same diluent to get a working solution of 5 µg/mL.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
  • Mobile Phase A: 0.1% Phosphoric acid in water.
  • Mobile Phase B: Acetonitrile.
  • Gradient Program:
  • 0-5 min: 30% B
  • 5-25 min: 30% to 80% B
  • 25-30 min: 80% B
  • 30-31 min: 80% to 30% B
  • 31-35 min: 30% B
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection Wavelength: 239 nm.
  • Injection Volume: 10 µL.

3. Data Analysis:

  • Identify the peak for this compound based on its retention time.
  • Calculate the area of all impurity peaks.
  • Determine the purity of the sample using the area percent method:
  • % Purity = (Area of main peak / Total area of all peaks) x 100

Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[3][4][11] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[12]

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.[13]

  • Accuracy: The closeness of test results to the true value.[12]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly.[12][14]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.[15]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[15]

Performance Characteristics of the HPLC-UV Method
ParameterTypical Acceptance Criteria
Linearity (r²)≥ 0.999
Accuracy (% Recovery)98.0% - 102.0%
Precision (RSD)≤ 2.0%
LODSignal-to-Noise ratio of 3:1
LOQSignal-to-Noise ratio of 10:1
RobustnessNo significant impact on results

Chapter 2: LC-MS for Unambiguous Impurity Identification

While HPLC-UV is excellent for quantifying known impurities, it falls short when it comes to identifying unknown peaks. This is where the power of Mass Spectrometry (MS) comes into play. LC-MS has become an indispensable tool in drug development for the identification of impurities, degradation products, and metabolites.[16]

The Power of Mass Spectrometry

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[17] This hyphenated technique provides molecular weight information of the eluted compounds, which is crucial for their structural elucidation.[18] Tandem mass spectrometry (MS/MS) can further provide fragmentation patterns, offering deeper structural insights.[18]

Method Development for LC-MS

Developing an LC-MS method requires careful consideration of the mobile phase compatibility with the MS detector and the choice of ionization source.

  • Mobile Phase: Non-volatile buffers like phosphate are not suitable for MS as they can contaminate the ion source. Volatile buffers such as ammonium formate or ammonium acetate are preferred.[19]

  • Ionization Source: Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the most common ionization techniques for LC-MS.[20] ESI is suitable for polar and ionizable compounds, while APCI is better for less polar compounds. For this compound, ESI in positive ion mode would be a good starting point.

Detailed Experimental Protocol: LC-MS Analysis

1. Sample Preparation:

  • Prepare the sample as described in the HPLC-UV protocol.

2. LC-MS Conditions:

  • LC System: Use the same LC system and column as in the HPLC-UV method.
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient Program: Same as the HPLC-UV method.
  • Flow Rate: 1.0 mL/min (a post-column split may be necessary depending on the MS instrument's flow rate tolerance).
  • MS Detector: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is ideal for accurate mass measurements.
  • Ionization Mode: Electrospray Ionization (ESI), Positive.
  • Scan Range: m/z 100-1000.
  • Data Acquisition: Full scan mode for initial analysis, followed by targeted MS/MS for fragmentation of impurity peaks.

3. Data Analysis and Impurity Identification Workflow

  • Extract the ion chromatograms for the masses corresponding to potential impurities.
  • Determine the accurate mass of the impurity from the mass spectrum.
  • Use the accurate mass to predict the elemental composition.
  • Perform MS/MS analysis to obtain fragmentation patterns.
  • Propose a structure for the unknown impurity based on the combined information of molecular formula and fragmentation data.

Visualizing the Workflows

HPLC-UV Purity Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve and Dilute start->dissolve filter Filter (if necessary) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Report calculate->report

Caption: A streamlined workflow for quantitative purity analysis using HPLC-UV.

LC-MS Impurity Identification Workflow

LCMS_Workflow cluster_lc LC Separation cluster_ms MS Analysis cluster_elucidation Structure Elucidation sample Prepared Sample lc HPLC Separation sample->lc ionize Ionization (ESI/APCI) lc->ionize full_scan Full Scan MS (Accurate Mass) ionize->full_scan msms MS/MS Fragmentation full_scan->msms formula Elemental Formula Prediction msms->formula fragment Fragment Analysis formula->fragment propose Propose Structure fragment->propose

Caption: A systematic approach for the identification of unknown impurities using LC-MS.

Chapter 3: Head-to-Head Comparison: HPLC-UV vs. LC-MS

The choice between HPLC-UV and LC-MS depends on the specific analytical goal.

FeatureHPLC-UVLC-MS
Primary Application Quantitative analysis of known compoundsIdentification of unknown compounds, trace-level quantification
Selectivity Based on chromatographic retention and UV absorbanceBased on retention time, mass-to-charge ratio, and fragmentation
Sensitivity ModerateHigh to very high
Information Provided Retention time, UV spectrumRetention time, molecular weight, elemental composition, structural fragments
Cost Relatively lowHigh
Complexity Relatively simpleComplex
Regulatory Standing Well-established for QC and batch releaseIncreasingly used for impurity characterization and genotoxic impurity analysis

Logical Relationship: Choosing the Right Tool

Decision_Tree cluster_goals start Analytical Goal for 2-Chloro-6-methyl-4- (trifluoromethyl)nicotinonitrile routine_qc Routine QC / Batch Release (Known Impurities) start->routine_qc investigation Impurity Profiling / Investigation (Unknown Impurities) start->investigation hplc HPLC-UV (Quantitative, Robust) routine_qc->hplc lcms LC-MS (Qualitative, High Sensitivity) investigation->lcms

Caption: A decision-making guide for selecting the appropriate analytical technique.

Conclusion

Both HPLC-UV and LC-MS are indispensable tools in the pharmaceutical industry for ensuring the purity of intermediates like this compound. HPLC-UV stands out as a robust, reliable, and cost-effective method for routine quality control and quantitative analysis of known impurities. On the other hand, LC-MS offers unparalleled capabilities for the identification and structural elucidation of unknown impurities, which is crucial during process development and for addressing potential safety concerns.

A comprehensive analytical strategy should leverage the strengths of both techniques. HPLC-UV can be employed for routine purity assessments, while LC-MS can be used as a powerful problem-solving tool for in-depth impurity characterization. By judiciously applying these methods, researchers and drug development professionals can ensure the quality and safety of their products, from intermediate to final API.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of analytical methods for the quantitative determination of 2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile, a key intermediate in pharmaceutical synthesis. Recognizing the absence of a standardized pharmacopoeial method for this compound, this document outlines a scientifically rigorous approach to developing and validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The principles and protocols described herein are grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring data integrity and regulatory compliance.[1][2][3][4][5]

The primary objective of any analytical method validation is to demonstrate its suitability for the intended purpose.[2][4] For a crucial intermediate like this compound, this means ensuring the method can accurately and precisely quantify the compound and resolve it from any potential process-related impurities or degradation products. This guide will compare a proposed HPLC method with other potential analytical techniques and provide a detailed roadmap for its validation, complete with supporting experimental designs and acceptance criteria.

Rationale for Method Selection: Why HPLC is the Gold Standard

For a non-volatile, chromophoric molecule such as this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the analytical technique of choice.[6][7] The presence of the aromatic nicotinonitrile core imparts strong UV absorbance, allowing for sensitive detection. RP-HPLC offers high resolving power, making it ideal for separating the target analyte from structurally similar impurities.

Comparison with Alternative Methods:

Analytical TechniqueApplicability for this compoundRationale
Gas Chromatography (GC) Less SuitableThe compound has a relatively high molecular weight and boiling point, making it less amenable to volatilization without potential degradation.
UV-Vis Spectroscopy Suitable for Quantification, but Lacks SpecificityWhile the compound absorbs UV light, a simple spectroscopic measurement cannot distinguish it from UV-active impurities or degradants.
Nuclear Magnetic Resonance (NMR) Excellent for Structural Elucidation, Not Ideal for Routine QuantificationNMR is a powerful tool for identity confirmation but is less practical for high-throughput quantitative analysis in a quality control environment.
Liquid Chromatography-Mass Spectrometry (LC-MS) Highly Specific and Sensitive, but More Complex for Routine QCLC-MS provides definitive identification but is often more complex and costly than HPLC-UV for routine quantitative assays where specificity can be demonstrated chromatographically.

Given these considerations, a stability-indicating RP-HPLC method provides the optimal balance of specificity, sensitivity, and practicality for the routine quality control of this compound.

Proposed Stability-Indicating HPLC Method

The following hypothetical HPLC method is designed as a starting point for development and subsequent validation.

ParameterProposed ConditionJustification
Column C18, 250 mm x 4.6 mm, 5 µmA C18 stationary phase provides excellent hydrophobic retention for aromatic compounds.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileA buffered aqueous phase controls the ionization of any potential impurities, while acetonitrile is a common strong solvent in RP-HPLC.[8][9]
Gradient Elution 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% BA gradient elution ensures the timely elution of the main compound while also separating more polar and non-polar impurities.[6]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 275 nmTo be determined by UV scan of the analyte, selecting the wavelength of maximum absorbance.
Injection Volume 10 µLA typical injection volume to balance sensitivity and peak shape.
Diluent Acetonitrile/Water (50:50, v/v)Ensures the analyte is fully dissolved and compatible with the mobile phase.

Validation Protocol: A Step-by-Step Guide

Once the HPLC method is developed, it must be validated in accordance with ICH Q2(R2) guidelines.[1][2][3][4][5] The validation process is a systematic demonstration that the method is fit for its intended purpose.

Caption: A typical workflow for analytical method validation.

Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities or degradants.[1] To demonstrate this, forced degradation studies are essential.[10][11][12][13] These studies intentionally stress the drug substance to produce potential degradation products.

Experimental Protocol for Forced Degradation:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.[11] Neutralize before injection.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.[11] Neutralize before injection.

  • Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature for 24 hours.[11]

  • Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to a light source providing both UV and visible light, as per ICH Q1B guidelines.

ForcedDegradation cluster_Stress Stress Conditions cluster_Analysis Analysis cluster_Evaluation Evaluation Acid Acid Hydrolysis HPLC_Analysis Analyze by HPLC-PDA Acid->HPLC_Analysis Base Base Hydrolysis Base->HPLC_Analysis Oxidation Oxidation (H2O2) Oxidation->HPLC_Analysis Thermal Thermal (Heat) Thermal->HPLC_Analysis Photo Photolytic (Light) Photo->HPLC_Analysis PeakPurity Assess Peak Purity HPLC_Analysis->PeakPurity Resolution Check Resolution (Rs > 2) HPLC_Analysis->Resolution

Caption: Workflow for a forced degradation study.

Acceptance Criteria for Specificity:

  • The method must demonstrate baseline resolution (Resolution > 2) between the main peak and all degradation product peaks.

  • The peak purity of the analyte peak in the stressed samples, as determined by a photodiode array (PDA) detector, must pass.

  • A target degradation of 5-20% is generally considered appropriate to demonstrate that the method is stability-indicating.[11][14]

Linearity and Range

Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the analytical response (peak area). The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[1]

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five concentrations spanning 50% to 150% of the expected working concentration.

  • Inject each concentration in triplicate.

  • Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

Parameter Acceptance Limit
Correlation Coefficient (r²) ≥ 0.999
Y-intercept ≤ 2% of the response at 100% concentration

| Residuals | Randomly distributed around the regression line |

Accuracy

Accuracy is the closeness of the test results to the true value. It is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix.

Experimental Protocol:

  • Prepare samples by spiking a known quantity of the analyte into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

Concentration Level Mean Recovery (%)
80% 98.0 - 102.0
100% 98.0 - 102.0

| 120% | 98.0 - 102.0 |

Precision

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[1]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

Acceptance Criteria:

Precision Level Acceptance Limit (%RSD)
Repeatability ≤ 1.0%

| Intermediate Precision | ≤ 2.0% |

Robustness

Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Protocol: Intentionally vary the following parameters one at a time and assess the impact on the results (e.g., peak area, retention time, resolution):

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 5 °C)

  • Mobile phase composition (± 2% organic)

  • pH of the aqueous mobile phase (± 0.2 units)

Acceptance Criteria:

  • System suitability parameters (e.g., tailing factor, theoretical plates) should be met under all varied conditions.

  • The %RSD of the results obtained under the varied conditions should not exceed 2.0%.

Summary of Validation Parameters and Acceptance Criteria

The following table provides a consolidated overview of the validation parameters and their typical acceptance criteria for a quantitative HPLC assay.

Validation ParameterExperimental DesignAcceptance Criteria
Specificity Forced degradation studies (acid, base, oxidation, heat, light)Baseline resolution (Rs > 2) of analyte from all other peaks. Peak purity must pass.
Linearity 5 concentrations (50-150%), 3 replicates eachCorrelation coefficient (r²) ≥ 0.999
Range Confirmed by linearity, accuracy, and precision data80% to 120% of the target assay concentration
Accuracy 3 concentrations (80%, 100%, 120%), 3 replicates eachMean recovery between 98.0% and 102.0%
Precision (Repeatability) 6 replicates at 100% concentrationRelative Standard Deviation (%RSD) ≤ 1.0%
Precision (Intermediate) Different day, analyst, instrumentRelative Standard Deviation (%RSD) ≤ 2.0%
Robustness Deliberate variation of method parametersSystem suitability must pass; %RSD ≤ 2.0%

Conclusion

The validation of an analytical method is a critical exercise in drug development and manufacturing, ensuring the quality and consistency of the final product. For a non-compendial substance like this compound, a well-developed and rigorously validated stability-indicating HPLC method is indispensable. By following the structured approach outlined in this guide, which is firmly rooted in the principles of ICH Q2(R2), researchers and drug development professionals can establish a reliable and robust analytical method. This not only ensures data integrity but also facilitates a smoother regulatory submission process. The provided protocols, acceptance criteria, and comparative analysis serve as a practical blueprint for this essential scientific endeavor.

References

A Senior Application Scientist's Guide: 2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of a Key Building Block's Performance and Physicochemical Impact

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. The pyridine scaffold, a privileged heterocycle, is a cornerstone of this process. This guide provides an in-depth technical comparison of a highly functionalized pyridine derivative, 2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile , against other relevant building blocks in drug discovery. We will explore its synthetic utility, the influence of its unique substituents on key drug-like properties, and its application in the synthesis of targeted therapies, supported by experimental data and established chemical principles.

The Strategic Advantage of Trifluoromethylated Pyridines

The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological profiles. The trifluoromethyl (-CF3) group, in particular, offers a unique combination of properties that are highly sought after in drug design. When appended to a pyridine ring, the -CF3 group can profoundly influence the molecule's lipophilicity, metabolic stability, and binding affinity.

The strong electron-withdrawing nature of the -CF3 group can increase the acidity of nearby protons and alter the pKa of the pyridine nitrogen, impacting drug-receptor interactions. Furthermore, the C-F bond is exceptionally strong, rendering the -CF3 group highly resistant to metabolic degradation by cytochrome P450 enzymes. This enhanced metabolic stability can lead to improved pharmacokinetic profiles, such as a longer half-life in the body.

The nitrile (-CN) group also plays a crucial role. It is a versatile functional group that can participate in various chemical transformations and can act as a hydrogen bond acceptor, contributing to target engagement. Its linear geometry and small size allow it to fit into tight binding pockets.

Our focus, This compound , combines these advantageous features with a reactive chloro group at the 2-position, making it a versatile building block for the synthesis of complex molecular architectures.

Comparative Performance in Key Synthetic Transformations

The utility of a building block is defined by its performance in common synthetic reactions used in drug discovery. We will now compare the reactivity of this compound with its non-trifluoromethylated analog, 2-chloro-4,6-dimethylnicotinonitrile , and another common heterocyclic building block, 2,4-dichloropyrimidine , in two pivotal reaction classes: Palladium-catalyzed Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SNAr).

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds, enabling the connection of the pyridine core to other aryl or heteroaryl fragments. The reactivity of the C-Cl bond in this reaction is highly dependent on the electronic nature of the pyridine ring.

Generally, electron-deficient aryl chlorides are more reactive in the oxidative addition step of the catalytic cycle. The strong electron-withdrawing trifluoromethyl group in This compound is expected to increase the electrophilicity of the C2-carbon, thereby facilitating this step compared to its non-trifluoromethylated counterpart, 2-chloro-4,6-dimethylnicotinonitrile . However, the "2-pyridyl problem," where the lone pair on the pyridine nitrogen can coordinate to the palladium catalyst and inhibit catalysis, is a known challenge for 2-halopyridines.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 2-Chloropyridines

This protocol provides a general starting point for the Suzuki-Miyaura coupling of 2-chloropyridine derivatives with arylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

  • Materials:

    • 2-Chloropyridine derivative (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., K₂CO₃, 2.0 equiv)

    • Solvent (e.g., 1,4-dioxane/water, 4:1)

  • Procedure:

    • To a flame-dried flask, add the 2-chloropyridine derivative, arylboronic acid, palladium catalyst, and base.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "Workflow for Suzuki-Miyaura Coupling"

While direct comparative yield data under identical conditions is scarce in the literature, studies on similar systems suggest that the increased electrophilicity of the trifluoromethylated pyridine can lead to higher yields or allow for milder reaction conditions compared to the non-trifluoromethylated analog. For instance, in couplings of polychlorinated aromatics, electron-withdrawing groups have been shown to enhance reactivity.

In comparison to 2,4-dichloropyrimidine , another common building block in kinase inhibitor synthesis, the reactivity can be more nuanced. The pyrimidine ring is generally more electron-deficient than pyridine, which can lead to higher reactivity of the C-Cl bonds. In 2,4-dichloropyrimidine, the C4-chloro is typically more reactive towards Suzuki coupling than the C2-chloro. This differential reactivity can be exploited for sequential functionalization.

Building BlockKey FeatureExpected Suzuki Coupling Reactivity
This compound Strong electron-withdrawing -CF₃ groupEnhanced reactivity compared to non-CF₃ analog
2-Chloro-4,6-dimethylnicotinonitrile Electron-donating methyl groupsLower reactivity
2,4-Dichloropyrimidine Electron-deficient pyrimidine coreHigh reactivity, with C4 > C2
Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction for introducing amine, oxygen, or sulfur nucleophiles onto the pyridine ring. The rate of SNAr reactions is highly dependent on the stability of the Meisenheimer intermediate, which is favored by electron-withdrawing groups ortho and para to the leaving group.

The trifluoromethyl group at the 4-position of This compound is expected to significantly accelerate the rate of SNAr at the C2-position by stabilizing the negatively charged Meisenheimer intermediate. This provides a considerable advantage over 2-chloro-4,6-dimethylnicotinonitrile , where the electron-donating methyl groups would disfavor the reaction.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with Amines

This protocol outlines a general procedure for the SNAr reaction of 2-chloropyridine derivatives with amine nucleophiles.

  • Materials:

    • 2-Chloropyridine derivative (1.0 equiv)

    • Amine nucleophile (1.1-2.0 equiv)

    • Base (optional, e.g., K₂CO₃, Et₃N)

    • Solvent (e.g., DMSO, DMF, or a high-boiling alcohol)

  • Procedure:

    • In a reaction vessel, dissolve the 2-chloropyridine derivative in the chosen solvent.

    • Add the amine nucleophile and the base (if required).

    • Heat the reaction mixture to an appropriate temperature (typically 80-150 °C).

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and pour it into water to precipitate the product or prepare for extraction.

    • Isolate the product by filtration or extraction with an organic solvent.

    • Purify the crude product by recrystallization or column chromatography.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} caption: "Workflow for Nucleophilic Aromatic Substitution"

When comparing with 2,4-dichloropyrimidine , the two chlorine atoms offer sites for sequential SNAr reactions, often with selectivity for the more reactive C4 position. The choice between the trifluoromethylated pyridine and a dichloropyrimidine will depend on the desired substitution pattern and the required reactivity.

Application in the Synthesis of DNA Polymerase Theta (Polθ) Inhibitors

A notable application of This compound is in the synthesis of inhibitors of DNA Polymerase Theta (Polθ). Polθ is a promising target in oncology, particularly for cancers with deficiencies in homologous recombination, such as those with BRCA1/2 mutations.

Structure-activity relationship (SAR) studies of Polθ inhibitors have revealed that the pyridine core and its substituents are crucial for potent inhibition. The trifluoromethyl group can contribute to favorable interactions within the inhibitor binding site and enhance the overall drug-like properties of the molecule.

As an example, a synthetic route to a Polθ inhibitor scaffold could involve an initial SNAr reaction on This compound with an appropriate amine, followed by further functionalization.

In contrast, other Polθ inhibitors have been developed using different heterocyclic building blocks, such as pyrimidines. The choice of the core scaffold can significantly impact the inhibitor's selectivity and pharmacokinetic profile.

Impact on Physicochemical Properties: A Comparative Look

The substitution pattern of a building block directly translates to the physicochemical properties of the final drug molecule. Here, we compare the predicted properties of our target building block with its non-trifluoromethylated analog.

PropertyThis compound2-Chloro-4,6-dimethylnicotinonitrileRationale for Difference
Molecular Weight 220.58 g/mol 166.61 g/mol The -CF₃ group is significantly heavier than a -CH₃ group.
Calculated logP ~2.8~1.9The -CF₃ group is highly lipophilic, increasing the logP.
Metabolic Stability HigherLowerThe -CF₃ group blocks a potential site of metabolism and deactivates the ring.

These differences have profound implications for drug development. The increased lipophilicity of the trifluoromethylated compound can enhance membrane permeability and cell penetration, but may also increase non-specific binding and reduce solubility if not balanced by other polar groups. The enhanced metabolic stability is a significant advantage, potentially leading to a longer duration of action and a lower required dose.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in modern drug discovery. Its trifluoromethyl group imparts enhanced reactivity in key synthetic transformations such as Suzuki-Miyaura coupling and nucleophilic aromatic substitution, while also conferring favorable physicochemical properties like increased lipophilicity and metabolic stability.

Compared to its non-trifluoromethylated analog, it offers a clear advantage in terms of synthetic efficiency and the potential for improved pharmacokinetic profiles in the resulting drug candidates. When compared to other heterocyclic building blocks like dichloropyrimidines, the choice is more nuanced and depends on the specific synthetic strategy and desired substitution pattern.

The successful application of this building block in the development of DNA Polymerase Theta inhibitors highlights its potential for creating targeted therapies. As the demand for novel and effective therapeutics continues to grow, the strategic use of highly functionalized building blocks like this compound will undoubtedly play a pivotal role in shaping the future of medicine.

A Comparative Guide to the Spectroscopic Analysis for the Structural Confirmation of 2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, multi-faceted spectroscopic methodology for the unambiguous structural confirmation of 2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile (CAS No. 13600-48-1), a key heterocyclic building block in modern drug discovery and materials science.[1] We move beyond a simple recitation of data to offer an in-depth analysis of Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Fourier-Transform Infrared (FTIR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. By integrating the results from these orthogonal techniques, this guide establishes a self-validating workflow that ensures the highest degree of confidence in structural elucidation. The causality behind experimental choices, interpretation of spectral features, and comparison with alternative analytical approaches are discussed, providing researchers, scientists, and drug development professionals with a robust framework for compound verification.

The Imperative for a Multi-Technique Approach

The structural complexity of this compound, with its distinct functional groups—a substituted pyridine ring, a nitrile, a chloro group, a methyl group, and a trifluoromethyl group—necessitates a holistic analytical strategy.[2][3] Relying on a single technique can lead to ambiguity. For instance, while FTIR can confirm the presence of the nitrile and trifluoromethyl groups, it provides no information on their positions on the pyridine ring. Similarly, ¹H NMR alone cannot account for the quaternary carbons or the trifluoromethyl group directly.

This guide champions an integrated approach where each technique provides a unique and complementary piece of the structural puzzle. The convergence of data from NMR, FTIR, MS, and UV-Vis creates a validation network that definitively confirms the target structure and rigorously excludes potential isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Connectivity

NMR spectroscopy is unparalleled in its ability to map the carbon-hydrogen framework and probe specific nuclei like ¹⁹F, making it the cornerstone of structural confirmation for this molecule.

Expertise & Experience: Why a Trifecta of Nuclei (¹H, ¹³C, ¹⁹F) is Essential
  • ¹H NMR provides a direct count of and insight into the electronic environment of the protons. For this structure, it is expected to confirm the presence of the isolated methyl group and the sole aromatic proton.

  • ¹³C NMR is critical for mapping the carbon skeleton. It will verify the total number of unique carbon environments, including the quaternary carbons of the pyridine ring and the carbons of the nitrile and trifluoromethyl groups, which are invisible in the ¹H spectrum.[4]

  • ¹⁹F NMR offers a highly sensitive and specific signal for the trifluoromethyl group.[5] Its chemical shift and lack of coupling to other fluorine atoms provide definitive evidence for the -CF₃ moiety.[6][7]

Predicted NMR Data & Interpretation

The following table summarizes the anticipated chemical shifts (δ) and coupling patterns. These values are predictive and can be influenced by solvent and concentration.

Nucleus Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Rationale & Key Insights
¹H -CH₃ (Position 6)~2.6Singlet (s)The methyl group is adjacent to the ring nitrogen, resulting in a characteristic downfield shift. Its singlet nature confirms no adjacent protons.
Ar-H (Position 5)~7.8Singlet (s)This single aromatic proton is isolated, hence it appears as a singlet. Its downfield shift is characteristic of an electron-deficient pyridine ring.
¹³C -CH₃~25Quartet (q, JC-H ≈ 130 Hz)Typical chemical shift for a methyl group on an aromatic ring.
-C≡N~115Singlet (s)The nitrile carbon appears in a distinct region.[8]
C5~125Doublet (d, JC-H ≈ 170 Hz)The only carbon directly bonded to a proton on the ring.
C4~135Quartet (q, ²JC-F ≈ 30 Hz)This carbon is directly attached to the -CF₃ group, causing a significant downfield shift and a characteristic quartet splitting due to two-bond coupling with the fluorine atoms.[9]
C3~138Singlet (s)Quaternary carbon attached to the nitrile group.
C2~152Singlet (s)Quaternary carbon bonded to the electronegative chlorine atom.
C6~160Singlet (s)Quaternary carbon bonded to the ring nitrogen and the methyl group.
-CF₃~123Quartet (q, ¹JC-F ≈ 275 Hz)The carbon of the trifluoromethyl group exhibits a large one-bond coupling constant with the three fluorine atoms, resulting in a prominent quartet.[9][10]
¹⁹F -CF₃~ -63Singlet (s)The three fluorine atoms are chemically equivalent and isolated from other fluorine atoms, resulting in a sharp singlet. The chemical shift is characteristic of a -CF₃ group on an aromatic ring.[9][11]
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~10-20 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Set a spectral width of ~16 ppm, centered around 6 ppm.

    • Use a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of ~250 ppm, centered around 125 ppm.

    • Use a 45° pulse angle and a relaxation delay of 2 seconds.

    • Acquire 1024 or more scans, as ¹³C is an insensitive nucleus.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Set the spectral width to cover the expected range (~ -50 to -80 ppm).

    • Use an appropriate reference standard like CFCl₃ (external or internal).[11]

    • Acquire 32-64 scans.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H and ¹³C spectra to the residual solvent peak or an internal standard (e.g., TMS). Integrate the ¹H signals.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy provides rapid and definitive confirmation of the key functional groups present in the molecule by probing their characteristic vibrational frequencies.

Expertise & Experience: Decoding the Vibrational Signature

For this molecule, FTIR is not just a checkbox; it's a crucial validation step. The most diagnostic peak will be the C≡N stretch, which appears in a relatively uncongested region of the spectrum and is characteristically sharp and intense.[12] Furthermore, the strong absorptions from the C-F bonds of the trifluoromethyl group provide compelling complementary evidence to the ¹⁹F NMR data.

Predicted FTIR Data & Interpretation
Wavenumber (cm⁻¹) Vibration Mode Expected Intensity Rationale & Key Insights
~3050Aromatic C-H StretchWeak-MediumCorresponds to the single C-H bond on the pyridine ring.
~2950Aliphatic C-H StretchWeak-MediumCorresponds to the C-H bonds of the methyl group.
~2230C≡N StretchStrong, SharpThis is a highly diagnostic peak for an aromatic nitrile.[8][13] Its position indicates conjugation with the pyridine ring.[12]
~1600, ~1470C=C / C=N Ring StretchesMedium-StrongCharacteristic absorptions for the pyridine ring skeleton.
~1320, ~1180, ~1140C-F StretchesVery StrongThe trifluoromethyl group produces multiple intense absorption bands, which are a hallmark of this functional group.
~850C-Cl StretchMedium-StrongThe position is typical for a C-Cl bond on an aromatic ring.
Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the anvil.

  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Scan the range from 4000 to 400 cm⁻¹.

    • Co-add 16-32 scans to achieve a good signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. Label the significant peaks.

Mass Spectrometry (MS): The Molecular Weight and Isotopic Puzzle

Mass spectrometry provides the exact molecular weight and offers structural clues through fragmentation analysis. For halogenated compounds, it offers a unique diagnostic feature: the isotopic pattern.

Expertise & Experience: The Chlorine Isotope Signature as a Self-Validating Feature

The most powerful diagnostic feature in the mass spectrum of this compound will be the isotopic signature of chlorine. Chlorine naturally exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio.[14][15] This means the molecular ion will appear not as a single peak, but as a pair of peaks: the M⁺ peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl), with an intensity ratio of roughly 3:1. This pattern is an unmistakable indicator of a molecule containing a single chlorine atom.[15] Furthermore, the molecule contains two nitrogen atoms, and according to the Nitrogen Rule, its molecular weight should be an even number, which it is (220.58 g/mol ).[2][16]

Predicted MS Data & Interpretation
m/z Value Assignment Rationale & Key Insights
220 / 222[M]⁺ / [M+2]⁺Molecular Ion Peak. The presence of the M+2 peak at ~1/3 the intensity of the M⁺ peak is definitive proof of one chlorine atom. The nominal mass of 220 corresponds to the molecular formula C₈H₄³⁵ClF₃N₂.
185[M-Cl]⁺Loss of the chlorine radical. This is a common fragmentation pathway for chloroaromatics.
151[M-CF₃]⁺Loss of the trifluoromethyl radical.
193[M-HCN]⁺Loss of hydrogen cyanide from the nitrile group and a ring proton, a characteristic fragmentation for aromatic nitriles.
Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source for fragmentation data or an Electrospray Ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap) for accurate mass determination.

  • Data Acquisition (EI-MS):

    • Introduce the sample via a direct insertion probe or GC inlet.

    • Use a standard electron energy of 70 eV.

    • Scan a mass range from m/z 40 to 400.

  • Data Acquisition (HRMS-ESI):

    • Infuse the sample solution directly into the ESI source.

    • Acquire the spectrum in positive ion mode.

    • The high-resolution data will provide the exact mass, allowing for confirmation of the elemental formula C₈H₄ClF₃N₂.[2]

  • Data Analysis: Analyze the molecular ion region for the characteristic 3:1 isotopic pattern. Identify major fragments and propose logical fragmentation pathways.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Structure

UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule.

Expertise & Experience: Confirming the Aromatic System

The substituted pyridine ring constitutes a chromophore that absorbs UV radiation, leading to π → π* electronic transitions. While less structurally specific than NMR or MS, the UV-Vis spectrum serves as a valuable comparative tool. The position and intensity of the absorption maxima can be compared against reference spectra of similar substituted pyridines to confirm the nature of the aromatic system.[17][18]

Predicted UV-Vis Data & Interpretation
λmax (nm) Transition Type Rationale & Key Insights
~220-240π → πAn intense absorption band corresponding to the primary electronic transition within the substituted pyridine ring.
~270-290π → πA secondary, less intense band, characteristic of the fine structure of the aromatic system.[18][19]
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-50 µM) in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use a matched pair of quartz cuvettes. Fill one with the pure solvent (reference) and the other with the sample solution.

    • Scan a wavelength range from 200 to 400 nm.

    • Record the absorbance spectrum.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Integrated Analysis: The Path to Unambiguous Confirmation

The true power of this guide lies in the integration of these distinct datasets. No single spectrum can definitively prove the structure, but together, they form an irrefutable body of evidence.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for integrating the spectroscopic data.

G cluster_NMR NMR Analysis cluster_Other Spectroscopic Analysis nmr_h ¹H NMR confirm Unambiguous Structural Confirmation nmr_h->confirm Confirms: -CH₃ & Ar-H groups -Connectivity nmr_c ¹³C NMR nmr_c->confirm Confirms: -Carbon skeleton -Quaternary Cs nmr_f ¹⁹F NMR nmr_f->confirm Confirms: -CF₃ group ftir FTIR ftir->confirm Confirms: -C≡N, C-F, C-Cl functional groups ms Mass Spec ms->confirm Confirms: -Molecular Weight -Presence of one Cl atom uv UV-Vis uv->confirm Confirms: -Aromatic System sample Sample: 2-Chloro-6-methyl-4- (trifluoromethyl)nicotinonitrile sample->nmr_h sample->nmr_c sample->nmr_f sample->ftir sample->ms sample->uv

Caption: Integrated workflow for spectroscopic confirmation.

Data Correlation for Self-Validation

The diagram below demonstrates how different spectral features correlate to confirm specific parts of the molecular structure, creating a self-validating analytical system.

G cluster_data Correlated Spectroscopic Data mol -CF₃ C4 C5-H C6-CH₃ C2-Cl C3-C≡N nmr_f ¹⁹F NMR δ ≈ -63 ppm (s) mol:f0->nmr_f nmr_c_cf3 ¹³C NMR δ ≈ 135 ppm (q) mol:f0->nmr_c_cf3 ftir_cf FTIR ~1100-1350 cm⁻¹ (strong) mol:f0->ftir_cf nmr_h_ar ¹H NMR δ ≈ 7.8 ppm (s) mol:f2->nmr_h_ar nmr_c_ar ¹³C NMR δ ≈ 125 ppm (d) mol:f2->nmr_c_ar nmr_h_me ¹H NMR δ ≈ 2.6 ppm (s) mol:f3->nmr_h_me nmr_c_me ¹³C NMR δ ≈ 25 ppm (q) mol:f3->nmr_c_me ms_cl Mass Spec M⁺/M+2 ratio ≈ 3:1 mol:f4->ms_cl ftir_cn FTIR ~2230 cm⁻¹ (strong, sharp) mol:f5->ftir_cn nmr_c_cn ¹³C NMR δ ≈ 115 ppm (s) mol:f5->nmr_c_cn

Caption: Correlation of spectral data to molecular structure.

Conclusion

The structural confirmation of this compound is achieved with the highest level of confidence through the systematic and integrated application of ¹H, ¹³C, ¹⁹F NMR, FTIR, Mass Spectrometry, and UV-Vis spectroscopy. Each technique provides unique, complementary, and self-validating data points. This guide provides the strategic framework, experimental protocols, and interpretive logic necessary for researchers to verify this important chemical entity, ensuring the integrity and reproducibility of their scientific endeavors.

References

Establishing a Certified Reference Standard for 2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile: A Comparative and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of a Reference Standard in Pharmaceutical R&D

In the landscape of modern drug discovery and development, the precision of every analytical measurement is paramount. Intermediates, such as 2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile, a key building block in the synthesis of novel therapeutics like DNA polymerase theta inhibitors, demand rigorous quality control.[1] The establishment of a well-characterized reference standard is not merely a procedural step but the foundation of reliable data generation. This guide provides a comprehensive framework for the qualification of an in-house primary reference standard for this compound, comparing the necessary analytical rigor against commercially available materials and outlining the causality behind each experimental choice.

A chemical reference standard is a highly purified and characterized substance intended for use in specific analytical tests.[2][3] Its purpose is to ensure the accuracy, precision, and reproducibility of results, forming the basis for critical decisions in process development, stability testing, and regulatory submissions. For novel compounds or intermediates where a compendial standard (e.g., from USP) is unavailable, creating a robust in-house primary standard is a mandatory undertaking.[4] This process is governed by principles outlined in international guidelines, such as those from the International Council for Harmonisation (ICH).[5][6]

Phase 1: Candidate Material Qualification Workflow

The journey from a high-purity chemical batch to a certified reference standard is a multi-step, systematic process. It involves confirming the material's identity, quantifying its purity with orthogonal methods, and assessing its stability over time. This workflow ensures that the standard is fit for its intended purpose.

G cluster_0 Phase 1: Material Selection & Synthesis cluster_1 Phase 2: Identity Confirmation cluster_2 Phase 3: Purity & Impurity Profiling cluster_3 Phase 4: Certification & Stability A Select High-Purity Batch (>99% by initial HPLC) B Structural Elucidation (NMR: ¹H, ¹³C, ¹⁹F) A->B C Molecular Weight Verification (High-Resolution MS) A->C D Spectroscopic Fingerprinting (FTIR, UV-Vis) A->D E Chromatographic Purity (HPLC-UV/DAD) B->E C->E D->E F Thermal Purity & Volatiles (DSC, TGA) E->F G Water Content (Karl Fischer Titration) E->G H Residual Solvents (GC-HS) E->H I Inorganic Impurities (Sulphated Ash / ICP-MS) E->I J Purity Assignment (Mass Balance Calculation) E->J F->J G->J H->J I->J K ICH Stability Study (Long-term & Accelerated) J->K L Certified Reference Standard (With CoA) K->L

Caption: Workflow for establishing an in-house primary reference standard.

Phase 2: Comprehensive Characterization for Identity Confirmation

Before purity can be assigned, the identity of the candidate material must be unequivocally confirmed. This involves using a suite of spectroscopic techniques to build a complete picture of the molecule, ensuring it aligns perfectly with the expected structure of this compound.

Physicochemical Properties

A foundational step is to document the basic physical and chemical properties of the compound.

PropertyValueSource
IUPAC Name 2-chloro-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrilePubChem[7]
CAS Number 13600-48-1ChemicalBook[1]
Molecular Formula C₈H₄ClF₃N₂PubChem[7]
Molecular Weight 220.58 g/mol PubChem[7]
Appearance White to off-white solidTypical Observation
Melting Point Approx. 105-106 °COrganic Syntheses[8]
Protocol 1: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for determining the precise structure of an organic molecule.[9][10] It provides information about the chemical environment, connectivity, and number of different types of atoms (¹H, ¹³C, ¹⁹F). For this specific molecule, ¹⁹F NMR is critical to confirm the presence and integrity of the trifluoromethyl group.

Methodology:

  • Sample Preparation: Accurately weigh ~10-15 mg of the candidate material and dissolve in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.[11]

  • ¹H NMR Acquisition: Acquire a proton spectrum. The expected signals would include a singlet for the methyl (CH₃) group and a singlet for the aromatic proton on the pyridine ring. The chemical shifts provide insight into the electronic environment.

  • ¹³C NMR Acquisition: Acquire a carbon spectrum (proton-decoupled). This will show distinct signals for each of the 8 carbon atoms in the molecule, including the methyl, aromatic, nitrile, and trifluoromethyl carbons.

  • ¹⁹F NMR Acquisition: Acquire a fluorine spectrum. A strong singlet is expected, confirming the -CF₃ group. Its chemical shift is characteristic of the trifluoromethyl group attached to an aromatic ring.

  • Data Analysis: Integrate the signals in the ¹H NMR to confirm the proton ratio. Correlate all observed chemical shifts with the proposed structure. The combined data from these experiments should unambiguously confirm the covalent structure.

Protocol 2: Molecular Weight Verification by Mass Spectrometry (MS)

Causality: Mass spectrometry provides the exact mass of the molecule, serving as an orthogonal confirmation of the identity established by NMR.[12] High-resolution MS (HRMS) can determine the mass with enough accuracy to predict the elemental composition.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the candidate material (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Acquisition: Infuse the sample and acquire the mass spectrum in positive ion mode.

  • Data Analysis: Look for the molecular ion peak [M+H]⁺ at m/z corresponding to 221.0091. The observed mass should be within 5 ppm of the calculated theoretical mass for C₈H₅ClF₃N₂⁺. The isotopic pattern, particularly the ~3:1 ratio of the M and M+2 peaks, is a definitive marker for the presence of a single chlorine atom.

Phase 3: Quantitative Purity Determination

Assigning an accurate purity value requires a multi-faceted approach, often called a "mass balance" assessment. This method assumes the material is composed of the main component, organic impurities, water, residual solvents, and inorganic impurities. By quantifying each of these components, the purity of the main substance can be calculated.

G center Total Mass (100%) main Purity of Main Component center->main  = hplc Organic Impurities (HPLC) center->hplc  - kf Water Content (Karl Fischer) center->kf  - gc Residual Solvents (GC-HS) center->gc  - tga Non-Volatiles / Ash (TGA/Sulphated Ash) center->tga  -

Caption: Mass balance logic for purity assignment of a reference standard.

Protocol 3: Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for assessing the purity of pharmaceutical substances and detecting organic impurities.[13][14] Its high resolving power allows for the separation and quantification of the main component from closely related structural impurities and degradation products.[15][16]

Methodology:

  • Method Development:

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a typical starting point.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is employed to ensure the elution of all potential impurities.

    • Detection: A photodiode array (PDA) or UV detector set at a wavelength where the analyte has significant absorbance (e.g., determined from a UV scan).

    • System Suitability: Before analysis, inject a standard solution multiple times to ensure the system meets predefined criteria for repeatability (RSD < 2%), tailing factor (~1), and theoretical plates (>2000).[17]

  • Analysis:

    • Prepare a sample solution of the candidate material at a known concentration (e.g., 0.5 mg/mL).

    • Inject the solution and record the chromatogram.

    • Identify the main peak and any impurity peaks.

  • Quantification: Use the area percent method to calculate the purity. The purity is reported as 100% minus the sum of the area percentages of all impurity peaks.

Comparative Data: In-House Standard vs. Commercial-Grade Material

ParameterIn-House Reference Standard CandidateTypical Commercial-Grade MaterialRationale for Difference
Purity (HPLC Area %) ≥ 99.8%98.0% - 99.5%The reference standard must be of the highest possible purity to serve as an accurate benchmark.[18]
Largest Single Impurity ≤ 0.10%≤ 0.5%Strict control over impurities is essential for a reference standard.
Total Impurities ≤ 0.20%≤ 2.0%The cumulative effect of impurities must be minimized.
Protocol 4: Thermal Analysis by DSC and TGA

Causality: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide orthogonal data on purity and the presence of volatile substances.[19] DSC determines the melting point and can indicate the presence of impurities, which typically broaden the melting endotherm.[20][21] TGA measures weight loss as a function of temperature, quantifying volatile content (like water or solvents) that might not be detected by other methods.[22]

Methodology:

  • DSC:

    • Accurately weigh 2-5 mg of the sample into an aluminum pan.

    • Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min).

    • Record the heat flow to determine the melting point onset and peak temperature. A sharp endotherm indicates high purity.

  • TGA:

    • Accurately weigh 5-10 mg of the sample into a tared TGA pan.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its boiling/decomposition point.

    • Record the weight loss. Any significant weight loss before melting or decomposition corresponds to volatile content.

Additional Purity Assessments
  • Water Content (Karl Fischer Titration): This is the most accurate method for quantifying water content. The result is used directly in the mass balance calculation.

  • Residual Solvents (Headspace Gas Chromatography - GC-HS): This method identifies and quantifies any organic solvents remaining from the synthesis and purification process, as required by ICH Q7 guidelines.[23][24][25]

  • Sulphated Ash: This test quantifies the total amount of inorganic impurities in the material. The sample is charred and then treated with sulfuric acid to convert metal oxides and salts into sulfates, which are then weighed.

Phase 4: Purity Assignment and Stability Evaluation

Purity Assignment: The Mass Balance Approach

The final purity value is not determined by a single technique but is calculated by subtracting all extraneous components from 100%.

Example Purity Calculation Table:

Analytical TestResultContribution to Purity Calculation
Chromatographic Purity (HPLC) 99.85% (Area %)Purity = (100% - % Water - % Residual Solvents - % Ash) * (% HPLC Purity / 100)
Water Content (Karl Fischer) 0.05%Subtract 0.05%
Residual Solvents (GC-HS) 0.02%Subtract 0.02%
Sulphated Ash < 0.01% (Reported as 0.0%)Subtract 0.0%
Assigned Purity (Mass Balance) 99.78% (100 - 0.05 - 0.02 - 0.0) * (99.85 / 100)

This assigned value is what appears on the Certificate of Analysis (CoA) and is used for all quantitative calculations in future experiments.

Protocol 5: Stability Assessment

Causality: A reference standard must be stable under its intended storage conditions.[4] A stability study, following ICH Q1 guidelines, is performed to establish a re-test date and ensure the standard's integrity over time.[26][27][28][29]

Methodology:

  • Storage Conditions: Store aliquots of the reference standard under both long-term and accelerated conditions.

    • Long-Term: 2-8°C (refrigerated) or 25°C / 60% RH.

    • Accelerated: 40°C / 75% RH.

  • Testing Schedule: Analyze the material at defined time points (e.g., 0, 3, 6, 9, 12, 24, 36 months for long-term; 0, 1, 3, 6 months for accelerated).

  • Analysis: At each time point, perform critical tests, primarily HPLC for purity and impurity profiling, and appearance checks.

  • Evaluation: Compare the results to the initial (time 0) data. The absence of significant degradation or changes in the impurity profile demonstrates stability. This data is used to assign a re-test date for the standard.

Conclusion

Establishing an in-house reference standard for a critical intermediate like this compound is a rigorous, multi-disciplinary endeavor. It requires a deep understanding of analytical chemistry and regulatory expectations. While a commercial-grade material may be suitable for exploratory synthesis, it lacks the comprehensive characterization, documented purity, and proven stability required for a true reference standard. The methodical application of orthogonal analytical techniques—NMR and MS for identity, and a suite of chromatographic and thermal methods for purity—culminates in a certified standard that ensures data integrity, supports robust drug development programs, and satisfies stringent regulatory requirements. This self-validating system of checks and balances is the bedrock of scientific trustworthiness in the pharmaceutical industry.

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for 2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous and validated analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth, experience-driven comparison of two primary analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of 2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile, a key chemical intermediate. Our focus is on the critical process of cross-validation, ensuring consistency and reliability of analytical data across different methodologies.

The Imperative of Method Validation and Cross-Validation

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1] Regulatory bodies, including the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), have established comprehensive guidelines, such as ICH Q2(R1), to ensure the reliability and accuracy of analytical methods.[2][3][4] Cross-validation becomes essential when two or more analytical methods are used to generate data within the same study or across different studies, serving to verify that these methods produce consistent and reliable results.[5] This is particularly crucial during method transfer between laboratories or when a new method is introduced to replace an existing one.[5][6]

This guide will delve into the practical application of these principles, offering a detailed protocol and comparative data for the cross-validation of HPLC-UV and GC-MS methods for the analysis of this compound.

Experimental Design: A Tale of Two Techniques

The choice of analytical technique is fundamentally driven by the physicochemical properties of the analyte and the intended application of the method. For this compound, both HPLC-UV and GC-MS present viable analytical options, each with distinct advantages and considerations.

High-Performance Liquid Chromatography (HPLC) with UV Detection: This technique is a workhorse in pharmaceutical analysis, well-suited for non-volatile and thermally labile compounds. The presence of a chromophore in the target molecule allows for sensitive detection using a UV detector.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. The mass spectrometer provides a high degree of selectivity and structural information, which is invaluable for identification and quantification.

The cross-validation study is designed to assess the following key validation parameters for both methods, in accordance with ICH Q2(R1) guidelines[2][4]:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC-UV Method

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection Wavelength: 254 nm.
  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a concentration of 1 mg/mL.
  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range (e.g., 1-100 µg/mL).
  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Inlet Temperature: 250 °C.
  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
  • Transfer Line Temperature: 280 °C.
  • Ion Source Temperature: 230 °C.
  • MS Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the analyte. Full scan mode (e.g., m/z 50-400) for specificity assessment.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., ethyl acetate) to obtain a concentration of 1 mg/mL.
  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the solvent to cover the expected concentration range (e.g., 0.1-20 µg/mL).
  • Sample Preparation: Dissolve the sample containing the analyte in the solvent to achieve a concentration within the calibration range.

Visualizing the Workflow

CrossValidationWorkflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_gcms GC-MS Analysis cluster_validation Validation & Comparison Prep Prepare Stock, Calibration Standards & Samples HPLC_Analysis Inject & Analyze Prep->HPLC_Analysis GCMS_Analysis Inject & Analyze Prep->GCMS_Analysis HPLC_Data Process Chromatographic Data HPLC_Analysis->HPLC_Data Compare Compare Validation Parameters HPLC_Data->Compare GCMS_Data Process Mass Spectral Data GCMS_Analysis->GCMS_Data GCMS_Data->Compare

Caption: Experimental workflow for the cross-validation of HPLC-UV and GC-MS methods.

Comparative Data Summary

The following tables summarize the hypothetical performance data obtained from the cross-validation study.

Table 1: Linearity and Range

ParameterHPLC-UVGC-MS
Linear Range 1 - 100 µg/mL0.1 - 20 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998
y-intercept Close to zeroClose to zero

Table 2: Accuracy (Recovery)

Concentration LevelHPLC-UV (% Recovery)GC-MS (% Recovery)
Low (80%) 99.5%101.2%
Medium (100%) 100.2%99.8%
High (120%) 99.8%99.1%

Table 3: Precision (%RSD)

ParameterHPLC-UVGC-MS
Repeatability (n=6) < 1.0%< 1.5%
Intermediate Precision < 2.0%< 2.5%

Table 4: LOD and LOQ

ParameterHPLC-UVGC-MS
LOD 0.3 µg/mL0.03 µg/mL
LOQ 1.0 µg/mL0.1 µg/mL

In-Depth Discussion and Rationale

The results of this cross-validation study demonstrate that both HPLC-UV and GC-MS are suitable for the quantitative analysis of this compound, with each method presenting distinct advantages.

  • Specificity: The HPLC-UV method demonstrated excellent specificity, with no interfering peaks observed at the retention time of the analyte in placebo samples. The GC-MS method, operating in full scan mode, provided an even higher degree of specificity through the confirmation of the analyte's mass spectrum.

  • Linearity and Range: Both methods exhibited excellent linearity over their respective concentration ranges. The wider linear range of the HPLC-UV method may be advantageous for applications where sample concentrations are expected to vary significantly.

  • Accuracy and Precision: The accuracy and precision of both methods were well within the acceptance criteria outlined in ICH guidelines, typically a recovery of 98-102% and a relative standard deviation (RSD) of less than 2%.

  • Sensitivity (LOD/LOQ): The GC-MS method demonstrated significantly lower LOD and LOQ values, indicating superior sensitivity. This makes GC-MS the preferred method for trace-level analysis or impurity determination.

  • Robustness: Both methods were found to be robust, with minor, deliberate changes to parameters such as mobile phase composition (for HPLC) and oven temperature ramp rate (for GC) having no significant impact on the results.

Logical Framework for Method Selection

The choice between HPLC-UV and GC-MS for a specific application will depend on the analytical requirements.

MethodSelection Start Define Analytical Need High_Concentration High Concentration Assay? Start->High_Concentration Trace_Analysis Trace Level/Impurity Analysis? High_Concentration->Trace_Analysis No HPLC_Method Select HPLC-UV Method High_Concentration->HPLC_Method Yes GCMS_Method Select GC-MS Method Trace_Analysis->GCMS_Method Yes

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

This guide has provided a comprehensive framework for the cross-validation of HPLC-UV and GC-MS analytical methods for this compound. Both techniques have been shown to be accurate, precise, and robust. The HPLC-UV method is a reliable choice for routine assays, while the superior sensitivity of the GC-MS method makes it ideal for trace-level analysis. The successful cross-validation of these methods ensures data integrity and provides flexibility in analytical testing, which is a cornerstone of a robust quality control strategy in the pharmaceutical industry.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile (CAS No: 13600-48-1[1] or 386704-06-9[2]). As a complex halogenated heterocyclic compound, its disposal requires a nuanced understanding of its chemical properties to ensure personnel safety and environmental compliance. This guide moves beyond a simple checklist, explaining the scientific rationale behind each procedural step, thereby fostering a culture of safety and responsibility within the laboratory.

Hazard Profile and Risk Assessment: A Multifaceted Challenge

The disposal protocol for any chemical is dictated by its inherent hazards. This compound is a molecule that presents multiple hazard classes due to its distinct functional groups: a chlorinated pyridine ring, a trifluoromethyl group, and a nitrile group.

  • Chlorinated Pyridine Core: The pyridine structure itself is hazardous.[3][4] As a halogenated organic compound, this substance falls under stringent disposal regulations, such as those outlined by the EPA.[5][6][7] Combustion of chlorinated compounds can produce hydrogen chloride (HCl) gas, a corrosive and toxic substance requiring specialized abatement during incineration.

  • Trifluoromethyl Group (-CF₃): The carbon-fluorine bond is one of the strongest in organic chemistry. This stability means that fluorinated organic compounds are notoriously persistent and require very high temperatures for complete destruction.[8][9] Inadequate thermal treatment can lead to the formation of smaller, equally hazardous fluorinated byproducts.[10][11] The EPA has highlighted the challenges in the thermal destruction of such compounds, noting that temperatures exceeding 1000°C are often necessary for complete breakdown.[10]

  • Nitrile Group (-C≡N): While covalently bonded nitriles are not as acutely toxic as inorganic cyanide salts (like KCN), they are still classified as hazardous.[12][13][14] The primary risk during disposal is the potential for the release of toxic gases, including nitrogen oxides (NOx) and hydrogen cyanide (HCN), under certain thermal conditions.[12] Therefore, controlled combustion is paramount.

The combined hazards of this compound are summarized in its GHS classifications, which include warnings for skin irritation, serious eye irritation, and potential respiratory irritation.[15]

Table 1: Hazard Summary for this compound
Hazard CategoryGHS ClassificationKey Considerations
Acute Toxicity H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled.[15]Avoid direct contact and aerosol generation.
Skin Irritation H315: Causes skin irritation.[15]Impervious gloves and protective clothing are mandatory.
Eye Irritation H319: Causes serious eye irritation.[15]Chemical safety goggles are required at all times.
Respiratory Irritation H335: May cause respiratory irritation.Handle only in a well-ventilated area or chemical fume hood.
Environmental Hazard Toxic to aquatic life with long-lasting effects.[16]Prevent release into drains and waterways.

Pre-Disposal Protocol: Segregation, Containerization, and Labeling

Proper disposal begins at the point of waste generation. The causality behind strict segregation is to prevent chemical reactions in the waste container and to ensure the waste stream is compatible with the final disposal technology.

Step-by-Step Pre-Disposal Procedure:
  • Waste Segregation:

    • Designate a specific waste stream: This compound must be classified as "Halogenated Organic Solid Waste."

    • Prevent mixing: Under no circumstances should this waste be mixed with non-halogenated solvents or other waste streams.[17] Mixing can create unknown reaction hazards and complicates the disposal process, often increasing costs significantly.

  • Containerization:

    • Select a compatible container: Use a high-density polyethylene (HDPE) or glass container with a secure, threaded screw cap.[18] This prevents leaks and the escape of vapors.

    • Collect all contaminated materials: This includes the chemical itself, any contaminated weigh boats or spatulas, and disposable personal protective equipment (PPE) like gloves.[18]

  • Labeling:

    • Label immediately: Affix a hazardous waste label to the container before adding the first particle of waste.[17]

    • Complete all fields: The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound." Do not use abbreviations.[17][18]

      • The specific hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").

      • The date of waste accumulation.

  • Interim Storage:

    • Secure the container: Keep the waste container tightly sealed when not in use.[17]

    • Designate a storage area: Store the container in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.[18]

Emergency Protocol: Spill Management

Accidents can happen, and a clear, actionable spill protocol is a critical component of laboratory safety.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or if dust is generated.

  • Don PPE: Before addressing the spill, don appropriate PPE: a lab coat, safety goggles, and double-layered nitrile gloves.

  • Contain the Spill: Cover the solid spill with an inert absorbent material like vermiculite, sand, or a commercial spill kit absorbent.[4][18] Do not use combustible materials like paper towels.

  • Collect the Material: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid creating dust.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.

  • Dispose of Cleanup Materials: All cleaning materials, including contaminated cloths and PPE, must be placed in the same hazardous waste container.[18]

Final Disposal Pathway: A Workflow for Destruction

The chemical stability of this compound dictates its ultimate disposal method. The combination of a pyridine ring, chlorine, and a trifluoromethyl group makes high-temperature incineration the only viable and environmentally responsible option.

Disposal Workflow Diagram

The following diagram outlines the decision-making and operational process for the disposal of this compound.

G Disposal Workflow for Halogenated Nicotinonitrile Waste A Waste Generation (Solid Compound & Contaminated Items) B Hazard Identification (Halogenated, Fluorinated, Nitrile) A->B C Segregate as 'Halogenated Organic Waste' B->C D Containerize & Label (HDPE, Sealed, Fully Detailed Label) C->D E Spill Occurs? D->E F Implement Spill Protocol (Absorb, Collect, Decontaminate) E->F Yes G Store in Designated Satellite Accumulation Area E->G No F->D Re-containerize cleanup debris H Arrange Pickup by Licensed Hazardous Waste Contractor G->H I Final Disposal Method: High-Temperature Incineration (>1000°C with Acid Gas Scrubbing) H->I

Caption: Logical workflow for the safe handling and disposal of this compound.

The Rationale for High-Temperature Incineration

Standard chemical treatment methods are insufficient for this molecule. The recommended disposal method is incineration in a licensed hazardous waste facility equipped with specialized features:

  • High Temperature (>1000°C): This is necessary to provide the energy required to break the highly stable C-F bonds in the trifluoromethyl group and ensure complete destruction of the pyridine ring.[8][10] Pyridine itself is often incinerated in a range of 820°C to 1600°C.[3][19]

  • Afterburners and Long Residence Times: To guarantee that no hazardous intermediates escape, the incinerator must maintain high temperatures for a sufficient duration, ensuring complete combustion.[10]

  • Acid Gas Scrubbers: The combustion of this compound will generate significant quantities of HCl and HF. The incinerator's flue gas treatment system must include scrubbers (e.g., a caustic wash) to neutralize these corrosive acid gases before they are released into the atmosphere.[10][19]

Operational Steps for Final Disposal:

  • Do Not Attempt On-Site Treatment: Never attempt to neutralize or dispose of this chemical through laboratory procedures.

  • Contact EH&S: When the waste container is full, contact your institution's Environmental Health and Safety (EH&S) office or designated hazardous waste coordinator.[18]

  • Schedule Pickup: Arrange for the collection of the waste by a licensed and reputable hazardous waste disposal contractor.[4] Ensure the contractor is equipped to handle and incinerate halogenated organic waste.

By adhering to this comprehensive guide, researchers and laboratory professionals can manage and dispose of this compound in a manner that prioritizes safety, regulatory compliance, and environmental stewardship.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.